molecular formula C9H8ClFO2 B1591918 Ethyl 2-chloro-5-fluorobenzoate CAS No. 57381-63-2

Ethyl 2-chloro-5-fluorobenzoate

Cat. No.: B1591918
CAS No.: 57381-63-2
M. Wt: 202.61 g/mol
InChI Key: GWENTXANAYAWIK-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-fluorobenzoate is a useful research compound. Its molecular formula is C9H8ClFO2 and its molecular weight is 202.61 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloro-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8ClFO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWENTXANAYAWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901022333
Record name Ethyl 2-chloro-5-fluoro-benzoate
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Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57381-63-2
Record name Benzoic acid, 2-chloro-5-fluoro-, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-5-fluoro-, ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 2-chloro-5-fluoro-benzoate
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Foundational & Exploratory

Introduction: The Strategic Importance of Ethyl 2-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Ethyl 2-chloro-5-fluorobenzoate

This compound is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its strategic importance is most pronounced in the pharmaceutical industry, where it functions as a key intermediate for various active pharmaceutical ingredients (APIs). The specific arrangement of chloro, fluoro, and ethyl ester functionalities on the benzene ring provides multiple reactive sites, enabling chemists to construct elaborate molecular architectures. Notably, this intermediate is implicated in the synthesis of fluoroquinolone antibiotics and other central nervous system (CNS) active agents, making robust and efficient synthetic pathways to this compound a subject of considerable interest for process chemists and drug development professionals.[1][2]

This guide provides a detailed examination of the prevalent synthetic pathways for this compound. We will delve into the underlying chemical principles, compare methodologies, and provide detailed experimental protocols. The focus is on elucidating the causality behind experimental choices to equip researchers with a deep, actionable understanding of the synthesis.

Core Synthesis Strategy: A Two-Stage Approach

The most common and industrially scalable approach to this compound is a two-stage process. The first stage involves the synthesis of the precursor, 2-chloro-5-fluorobenzoic acid. The second stage is the subsequent esterification of this acid to yield the final ethyl ester product.

Overall_Synthesis_Strategy StartingMaterial Starting Material (e.g., 2,4-Dichlorofluorobenzene) IntermediateAcid 2-Chloro-5-fluorobenzoic acid StartingMaterial->IntermediateAcid Pathway A (e.g., Acylation/Oxidation) FinalProduct This compound IntermediateAcid->FinalProduct Pathway B (Esterification)

Caption: High-level overview of the two-stage synthesis.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-5-fluorobenzoic Acid

The synthesis of 2-chloro-5-fluorobenzoic acid is the cornerstone of this process. The choice of starting material and reaction sequence directly impacts the overall efficiency, cost, and environmental footprint of the synthesis.

Pathway A: Friedel-Crafts Acylation followed by Haloform Reaction

This pathway is a robust and frequently cited method, starting from the readily available 2,4-dichlorofluorobenzene.

  • Step 1: Friedel-Crafts Acylation. 2,4-dichlorofluorobenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[3] The acylation occurs regioselectively at the position para to the fluorine atom and ortho to one of the chlorine atoms, yielding 2,4-dichloro-5-fluoro-acetophenone. The choice of AlCl₃ is critical; as a strong Lewis acid, it effectively coordinates with the acetyl chloride, generating a highly electrophilic acylium ion necessary to overcome the deactivating effect of the halogen substituents on the aromatic ring.

  • Step 2: Haloform Reaction (Oxidation). The resulting acetophenone intermediate is then oxidized to the corresponding carboxylic acid. This is efficiently achieved using a sodium hypochlorite solution (NaOCl) in a haloform reaction.[3] The methyl ketone is sequentially halogenated under basic conditions, forming a trihalomethyl intermediate which is then cleaved by hydroxide to yield the sodium salt of the carboxylic acid and a haloform. Acidic workup then provides the desired 2-chloro-5-fluorobenzoic acid.

Pathway_A A1 2,4-Dichlorofluorobenzene A2 2,4-Dichloro-5-fluoro-acetophenone A1->A2 1. Acetyl Chloride 2. AlCl₃ (Friedel-Crafts Acylation) A3 2-Chloro-5-fluorobenzoic acid A2->A3 1. NaOCl 2. H₃O⁺ (Haloform Reaction)

Caption: Synthesis of the carboxylic acid via acylation and oxidation.

Pathway B: Trichloromethylation and Hydrolysis

An alternative route from 2,4-dichlorofluorobenzene involves a Friedel-Crafts reaction with carbon tetrachloride to introduce a trichloromethyl group, followed by hydrolysis to form the carboxylic acid.

  • Step 1: Friedel-Crafts Alkylation. 2,4-dichlorofluorobenzene is reacted with carbon tetrachloride (CCl₄) using a catalyst like AlCl₃ or ferric trichloride (FeCl₃).[1][4]

  • Step 2: Hydrolysis. The resulting 2,4-dichloro-5-fluoro-trichloromethylbenzene is hydrolyzed, typically with a strong acid like sulfuric acid (H₂SO₄), to yield the carboxylic acid.[1]

While seemingly more direct, this pathway is often plagued by the formation of significant dimeric by-products (up to 20-30%), which complicates purification and reduces the overall yield, making it less favorable for industrial production.[1][4]

Comparative Analysis of Pathways
FeaturePathway A: Acylation/OxidationPathway B: Trichloromethylation/Hydrolysis
Starting Material 2,4-Dichlorofluorobenzene2,4-Dichlorofluorobenzene
Key Reagents Acetyl chloride, AlCl₃, NaOClCarbon tetrachloride, AlCl₃/FeCl₃, H₂SO₄
Advantages Higher purity of intermediate, avoids major by-products.[3]Fewer steps in some variations.
Disadvantages Two distinct reaction steps required.Significant by-product formation (dimers), leading to difficult separation and lower raw material utilization.[1][4]
Industrial Viability Generally preferred due to higher purity and yield.Challenging to scale due to purification issues.[4]

Part 2: Esterification to this compound

Once 2-chloro-5-fluorobenzoic acid is obtained, the final step is its conversion to the ethyl ester.

Fischer-Speier Esterification

The most straightforward and widely used method is the Fischer-Speier esterification. This involves reacting the carboxylic acid with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[5] The reaction is an equilibrium process. To drive it towards the product, an excess of the alcohol (ethanol) is used, and the water formed during the reaction can be removed. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product.

Modern Catalytic Approaches

For certain applications, particularly in fine chemical synthesis and laboratory-scale preparations, heterogeneous catalysts are gaining traction. Metal-organic frameworks (MOFs) like UiO-66-NH₂ have been shown to be effective catalysts for the esterification of various fluorinated aromatic carboxylic acids.[6][7] These catalysts offer advantages such as easier separation from the reaction mixture (reducing downstream processing) and potential for recycling, aligning with the principles of green chemistry.

Experimental Protocols

The following protocols are presented as a guide for laboratory synthesis, derived from established methodologies.[3][5]

Protocol 1: Synthesis of 2-Chloro-5-fluorobenzoic Acid (from Pathway A)

Materials:

  • 2,4-Dichlorofluorobenzene

  • Aluminum trichloride (anhydrous)

  • Acetyl chloride

  • Sodium hypochlorite solution (e.g., commercial bleach, active chlorine content known)

  • Methylene chloride (DCM)

  • Hydrochloric acid

  • Ice

Procedure:

  • Acylation: To a stirred mixture of 2,4-dichlorofluorobenzene (1.0 eq) and anhydrous aluminum chloride (2.5 eq), add acetyl chloride (1.5 eq) dropwise at a temperature between 20°C and 40°C.

  • After the addition is complete, heat the mixture to 120°C and stir for 2 hours.

  • Workup 1: Carefully pour the hot reaction mixture onto 250 g of ice. Extract the separated oil with methylene chloride. Evaporate the solvent to obtain the crude 2,4-dichloro-5-fluoro-acetophenone.

  • Oxidation: Add 450 mL of sodium hypochlorite solution to the crude acetophenone residue. Stir the mixture for 1 hour without heating, then heat to reflux for 2 hours.

  • Workup 2: Cool the reaction mixture. Acidify with concentrated hydrochloric acid until the pH is acidic, causing the product to precipitate.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 2-chloro-5-fluorobenzoic acid.

Protocol 2: Fischer Esterification to this compound

Materials:

  • 2-Chloro-5-fluorobenzoic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-fluorobenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 volumes).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: If necessary, purify the crude residue by silica gel column chromatography to obtain pure this compound.[5]

Experimental_Workflow cluster_0 Protocol 1: Acid Synthesis cluster_1 Protocol 2: Esterification P1_1 1. Acylation (Reactants + AlCl₃) P1_2 2. Reaction (Heat to 120°C) P1_1->P1_2 P1_3 3. Quench & Extract (Ice, DCM) P1_2->P1_3 P1_4 4. Oxidation (NaOCl, Reflux) P1_3->P1_4 P1_5 5. Acidify & Filter P1_4->P1_5 P2_1 1. Dissolve Acid (Ethanol) P1_5->P2_1 Use Product P2_2 2. Add Catalyst (H₂SO₄) P2_1->P2_2 P2_3 3. Reflux (12 hours) P2_2->P2_3 P2_4 4. Neutralize & Extract (NaHCO₃, EtOAc) P2_3->P2_4 P2_5 5. Dry & Concentrate P2_4->P2_5

Caption: Step-by-step workflow for the two-part synthesis.

Conclusion

The synthesis of this compound is a well-established process pivotal to the production of numerous pharmaceuticals. The most reliable and scalable pathway involves a two-stage approach: the synthesis of 2-chloro-5-fluorobenzoic acid from 2,4-dichlorofluorobenzene via Friedel-Crafts acylation and subsequent haloform oxidation, followed by a classic Fischer esterification. This route offers a favorable balance of yield, purity, and operational simplicity over alternatives that suffer from significant by-product formation. As the demand for complex fluorinated intermediates continues to grow, the optimization of these foundational synthetic routes remains a key objective for chemical researchers and drug development professionals.

References

  • CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. (URL: )
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  • 2,4-Dichloro-5-fluorobenzoyl chloride synthesis - ChemicalBook. (URL: )
  • Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google P
  • A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride - Google P
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  • 2-Fluorobenzoic acid synthesis - ChemicalBook. (URL: )
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  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing. (URL: )
  • How to Prepare Ethyl 2-bromo-5-fluorobenzo
  • 2-Chloro-5-fluorobenzoic acid - Chongqing Chemdad Co. ,Ltd. (URL: )
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Sources

An In-depth Technical Guide to Ethyl 2-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethyl 2-chloro-5-fluorobenzoate (CAS No. 57381-63-2), a key chemical intermediate in modern organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's chemical properties, spectroscopic profile, synthesis, and applications, with a focus on providing practical, field-proven insights.

Core Chemical Identity and Physicochemical Properties

This compound is a disubstituted aromatic ester. The strategic placement of the chloro and fluoro groups on the benzene ring creates a unique electronic and steric environment, making it a valuable synthon for introducing this specific moiety into more complex molecules. Its identity is definitively established by its CAS number, 57381-63-2[1][2][3].

Structural and Physical Data Summary

While specific experimental data for properties such as boiling point and density are not extensively reported in publicly available literature, a summary of its core attributes and comparison with related isomers provides a functional baseline for laboratory use.

PropertyValueSource / Method
CAS Number 57381-63-2[1][2][3]
Molecular Formula C₉H₈ClFO₂[2]
Molecular Weight 202.61 g/mol [2]
Appearance Assumed to be a liquidAnalog Data
Boiling Point Data not available-
Density Data not available-
Purity (Typical) ≥98%[2]

Note: The physical state is inferred from analogous compounds like Ethyl 5-chloro-2-fluorobenzoate, which is a liquid at room temperature[4].

Synthesis and Reaction Mechanisms

The most direct and industrially scalable method for the preparation of this compound is the Fischer-Speier esterification of its parent carboxylic acid, 2-chloro-5-fluorobenzoic acid.

Fischer-Speier Esterification: Workflow

This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. The use of excess alcohol and a strong acid catalyst shifts the equilibrium toward the formation of the ester and water.

Fischer_Esterification CarboxylicAcid 2-Chloro-5-fluorobenzoic Acid Catalyst H₂SO₄ (cat.) Ethanol Ethanol (Excess) ProtonatedCarbonyl Protonated Carbonyl (Activated Electrophile) Catalyst->ProtonatedCarbonyl Protonation Ester This compound ProtonatedCarbonyl->Ester Nucleophilic Attack & Dehydration Water Water

Caption: Fischer Esterification workflow for synthesis.

Self-Validating Laboratory Protocol for Synthesis

This protocol is designed for robustness, incorporating in-process checks to ensure reaction completion and product purity.

Objective: To synthesize this compound from 2-chloro-5-fluorobenzoic acid.

Materials:

  • 2-chloro-5-fluorobenzoic acid (1.0 eq)

  • Anhydrous Ethanol (used as solvent and reagent, ~20 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, ~0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-fluorobenzoic acid (e.g., 10.0 g, 1.0 eq).

  • Reagent Addition: Add a significant excess of anhydrous ethanol (e.g., 100 mL). Begin stirring to dissolve the solid. Once dissolved, carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL, ~0.1 eq) to the solution. Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the ethanol.

  • Reflux: Heat the reaction mixture to reflux (boiling point of ethanol is ~78 °C) and maintain for 4-6 hours. Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC). A sample of the reaction mixture co-spotted with the starting material should show the consumption of the starting acid and the appearance of a new, less polar spot corresponding to the ester product.

  • Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (~200 mL).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (e.g., 3 x 50 mL). Causality: The ester product is significantly more soluble in the organic solvent (ethyl acetate) than in the aqueous phase, allowing for its separation from the water-soluble acid catalyst and excess ethanol.

  • Neutralization: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Self-Validation: The bicarbonate wash neutralizes any remaining sulfuric acid and unreacted carboxylic acid, evidenced by initial CO₂ evolution. Washing until no more gas evolves ensures complete acid removal.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): If necessary, the crude ester can be purified by vacuum distillation to afford the final product in high purity.

Spectroscopic and Analytical Profile

Definitive experimental spectra for this compound are not widely published. Therefore, this section provides a high-quality predicted spectroscopic profile based on computational models, offering a reliable reference for structure verification.[2][3][5]

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

The proton NMR spectrum is characterized by distinct signals for the ethyl group and the aromatic protons, with coupling patterns influenced by the fluorine and chlorine substituents.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentKey Couplings (J, Hz)
~7.85dd1HH-6 (ortho to C=O)J(H-F) ≈ 4.5 Hz, J(H-H) ≈ 8.8 Hz
~7.45dd1HH-3 (ortho to Cl)J(H-H) ≈ 8.8 Hz, J(H-F) ≈ 2.9 Hz
~7.15td1HH-4 (ortho to F)J(H-F) ≈ 8.5 Hz, J(H-H) ≈ 8.8, 2.9 Hz
4.40q2H-OCH₂CH₃J(H-H) ≈ 7.1 Hz
1.40t3H-OCH₂CH₃J(H-H) ≈ 7.1 Hz

Note: Predicted chemical shifts and coupling constants can vary slightly. These values serve as a guide for spectral interpretation.

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)

The carbon spectrum will show nine distinct signals. The carbon attached to the fluorine will appear as a doublet with a large one-bond C-F coupling constant.

Chemical Shift (δ, ppm)AssignmentKey Feature
~164.5C=OEster carbonyl
~162.0 (d)C-5 (C-F)Large ¹J(C-F) coupling (~250 Hz)
~134.5 (d)C-3Small J(C-F) coupling
~132.0C-1Quaternary carbon attached to ester
~129.5 (d)C-6Small J(C-F) coupling
~128.0C-2 (C-Cl)Carbon attached to chlorine
~116.5 (d)C-4Small J(C-F) coupling
~62.0-OCH₂CH₃Methylene carbon of ethyl group
~14.0-OCH₂CH₃Methyl carbon of ethyl group
Predicted Infrared (IR) Spectrum

The IR spectrum provides key information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretch (aliphatic -CH₃, -CH₂)
~1730 Strong C=O stretch (ester carbonyl)
~1600, ~1480MediumC=C stretch (aromatic ring)
~1250 Strong C-O stretch (ester)
~1100StrongC-F stretch
~750StrongC-Cl stretch

Applications in Pharmaceutical Synthesis

Halogenated benzoic acid derivatives are fundamental building blocks in medicinal chemistry.[6][7] The specific substitution pattern of this compound makes it an important precursor for the synthesis of heterocyclic compounds, particularly those used as kinase inhibitors and other therapeutic agents.

Synthesis of Triazine Derivatives

A key documented application is in the synthesis of substituted s-triazines. A 1976 patent describes the reaction of this compound with biguanide in refluxing ethanol to produce 2,4-diamino-6-(2-chloro-5-fluorophenyl)-s-triazine. This reaction demonstrates the utility of the ester as an electrophilic building block for constructing complex heterocyclic systems.

Triazine_Synthesis cluster_reactants Reactants Ester This compound Conditions Ethanol Reflux Biguanide Biguanide Product 2,4-Diamino-6-(2-chloro- 5-fluorophenyl)-s-triazine Conditions->Product Condensation/ Cyclization

Caption: Synthesis of a substituted s-triazine.

Safety and Handling

  • Hazard Profile (Inferred):

    • Skin Irritation (Category 2): Expected to cause skin irritation.

    • Eye Irritation (Category 2A): Expected to cause serious eye irritation.

    • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If working outside a fume hood or with large quantities, use a respirator with an organic vapor cartridge.

  • First Aid Measures:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

References

  • Current Time Information in Beadle County, US. (n.d.). Google Search. Retrieved January 21, 2026.
  • US Patent 3,966,728A. (1976). Benzoguanamine derivatives.
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  • Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895–2898.
  • Oakwood Chemical. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

  • Sigma-Aldrich. (2024, September 9).
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  • Gunda, P., et al. (2022).
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  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved January 21, 2026, from [Link]

  • Amore, K. M., & Leadbeater, N. E. (2007). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Malaysian Journal of Chemistry, 9(1), 1-5.
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  • PubChem. (n.d.). Ethyl 2-(chlorocarbonyl)benzoate. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-[(2-chloroacetyl)amino]-5-fluorobenzoate. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluorobenzoic acid. Retrieved January 21, 2026, from [Link]

  • Patalano, A. (2020, April 29). Fischer Esterification [Video]. YouTube. [Link]

  • PubChem. (n.d.). 2-Fluorobenzoic acid. Retrieved January 21, 2026, from [Link]

  • G, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 119-153.
  • G, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • NIST. (n.d.). Ethyl-4-chlorobenzoate. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

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An In-depth Technical Guide to the Physical and Spectral Properties of Ethyl 2-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-5-fluorobenzoate is a halogenated aromatic ester of significant interest in synthetic organic chemistry. Its utility stems from the unique electronic properties conferred by the chloro and fluoro substituents on the benzene ring, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of multiple reactive sites allows for a variety of chemical transformations, making a thorough understanding of its physical and spectral characteristics essential for its effective use in research and development. This guide provides a detailed overview of the predicted physical and spectral data for this compound, based on the analysis of structurally related compounds and fundamental spectroscopic principles.

Molecular Structure

Caption: Molecular structure of this compound.

Physical Properties

The physical properties of this compound can be estimated by considering the properties of similar compounds such as ethyl 2-fluorobenzoate and ethyl 2-chlorobenzoate. The presence of both chloro and fluoro groups is expected to influence the boiling point and density.

PropertyPredicted ValueReference/Justification
Molecular Formula C₉H₈ClFO₂-
Molecular Weight 202.61 g/mol Calculated from atomic weights
Boiling Point ~220-230 °CBased on the boiling point of ethyl 2-fluorobenzoate (115 °C) and the expected increase due to the heavier chlorine atom.[1]
Density ~1.2-1.3 g/cm³Based on the density of ethyl 2-fluorobenzoate (1.15 g/cm³).[1]
Appearance Colorless to pale yellow liquidTypical appearance for aromatic esters.[2]

Spectroscopic Data and Interpretation

Due to the lack of publicly available experimental spectra for this compound, the following sections provide predicted spectral data based on established principles of spectroscopy and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0dd1HAr-H
~7.2-7.4m1HAr-H
~7.0-7.2m1HAr-H
~4.4q2H-OCH₂CH₃
~1.4t3H-OCH₂CH₃

Interpretation:

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region (δ 7.0-8.0 ppm) and two signals for the ethyl ester group. The aromatic protons will exhibit complex splitting patterns (doublet of doublets, multiplet) due to coupling with each other and with the fluorine atom. The electron-withdrawing effects of the chlorine and fluorine atoms will generally shift the aromatic protons downfield. Recent studies have shown that the chemical shifts of substituents ortho to a benzoic acid ester moiety can sometimes deviate from standard predictions due to complex electronic and steric effects.[3][4]

The ethyl group will present as a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an ethyl ester.

cluster_aromatic Aromatic Protons cluster_couplings Spin-Spin Coupling H_ortho H (ortho to F) H_meta H (meta to F) H_ortho->H_meta ortho H_para H (para to F) H_ortho->H_para meta J_HF J(H-F) H_ortho->J_HF H_meta->H_para ortho J_HH_ortho J(H-H, ortho) H_meta->J_HH_ortho J_HH_meta J(H-H, meta) H_para->J_HH_meta

Caption: Predicted ¹H NMR splitting patterns for the aromatic protons.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Spectrometer Setup: Place the NMR tube in the spectrometer.[5] The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.[6]

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.[7] The acquisition parameters, such as the number of scans and relaxation delay, should be optimized to obtain a good signal-to-noise ratio.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~160 (d)C-F
~135 (d)C-Cl
~132Ar-C
~120 (d)Ar-C
~118 (d)Ar-C
~115Ar-C
~62-OCH₂CH₃
~14-OCH₂CH₃

Interpretation:

The ¹³C NMR spectrum is expected to show nine distinct signals. The carbonyl carbon of the ester group will appear at the lowest field (~165 ppm).[8] The aromatic carbons will resonate in the region of δ 115-160 ppm. The carbon directly attached to the fluorine atom will appear as a doublet due to ¹J(C-F) coupling, and other aromatic carbons will also show smaller couplings to fluorine. The electronegative halogen atoms cause a deshielding effect on the directly bonded carbon nucleus.[9][10][11] The signals for the ethyl group carbons will appear at higher field, with the methylene carbon around δ 62 ppm and the methyl carbon around δ 14 ppm.[12]

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of CDCl₃).

  • Spectrometer Setup: Similar to ¹H NMR, the spectrometer needs to be properly set up.[5]

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2980-2850MediumC-H stretch (aliphatic)
~1730-1715StrongC=O stretch (ester)[13][14]
~1600, ~1480Medium-StrongC=C stretch (aromatic)[14]
~1300-1250StrongC-O stretch (ester)[13][15]
~1150-1100StrongC-O stretch (ester)[13][15]
~1100-1000StrongC-F stretch
~800-750StrongC-Cl stretch

Interpretation:

The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) group of the ester between 1730-1715 cm⁻¹.[13][14] The presence of conjugation with the aromatic ring typically lowers this frequency compared to saturated esters.[16] Strong bands corresponding to the C-O stretching vibrations of the ester group will be observed in the 1300-1100 cm⁻¹ region.[13][15] The aromatic C-H stretching will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group will be just below 3000 cm⁻¹. Characteristic absorptions for the C-F and C-Cl bonds are also expected.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[17]

  • Instrument Setup: A background spectrum of the clean salt plates should be recorded.[18]

  • Data Acquisition: The IR spectrum of the sample is then recorded. Standard practices for obtaining infrared spectra for qualitative analysis should be followed.[19][20]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

m/zPredicted Relative IntensityAssignment
202/204Moderate[M]⁺, [M+2]⁺ (molecular ion peak with chlorine isotope pattern)
157/159High[M - OCH₂CH₃]⁺
129/131Moderate[M - OCH₂CH₃ - CO]⁺
75Low[C₆H₄F]⁺

Interpretation:

The mass spectrum will show a molecular ion peak [M]⁺ at m/z 202 and an [M+2]⁺ peak at m/z 204 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.[21] A common fragmentation pathway for ethyl benzoates is the loss of the ethoxy radical (-OCH₂CH₃) to form a stable acylium ion.[22][23] This would result in a prominent peak at m/z 157/159. Further fragmentation by loss of carbon monoxide (CO) would give a peak at m/z 129/131.[22]

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).[24]

  • Ionization: Electron ionization (EI) is a common method for this type of molecule.[25][26]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.[25]

Proposed Synthesis and Purification

A common method for the synthesis of ethyl esters from carboxylic acids is the Fischer esterification.[27][28][29][30][31]

start 2-chloro-5-fluorobenzoic acid reflux Reflux start->reflux reactants Ethanol (excess) Sulfuric Acid (catalyst) reactants->reflux workup Aqueous Workup (NaHCO₃ wash) reflux->workup extraction Extraction (e.g., with Ethyl Acetate) workup->extraction drying Drying (e.g., with Na₂SO₄) extraction->drying purification Purification (Distillation or Chromatography) drying->purification product This compound purification->product

Sources

An In-depth Technical Guide to the Starting Materials for Ethyl 2-chloro-5-fluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

Ethyl 2-chloro-5-fluorobenzoate is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The selection of an appropriate synthetic route, dictated by the choice of starting material, is a critical decision for researchers and process chemists, impacting overall yield, purity, cost-effectiveness, and scalability. This guide provides a comprehensive analysis of the primary synthetic pathways to this compound, with a focus on the strategic selection of starting materials. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to empower scientists in making informed decisions for their specific research and development needs.

Introduction: The Significance of this compound

Substituted benzoates are privileged scaffolds in medicinal chemistry and materials science. The specific substitution pattern of this compound, featuring chloro and fluoro groups, imparts unique electronic and lipophilic properties. These characteristics are often exploited to modulate the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). Consequently, robust and efficient access to this intermediate is of paramount importance in the drug development pipeline. The choice of synthesis initiation point is the first and most crucial step in this process.

Primary Synthetic Pathway: Fischer-Speier Esterification of 2-Chloro-5-fluorobenzoic Acid

The most direct and widely employed route to this compound is the acid-catalyzed esterification of 2-chloro-5-fluorobenzoic acid with ethanol. This classic reaction, known as the Fischer-Speier esterification, is a thermodynamically controlled process that offers simplicity and cost-effectiveness.[1]

Mechanism and Rationale

The Fischer esterification is a reversible acyl substitution reaction.[1] The mechanism proceeds through several key steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄).[2][3] This protonation significantly increases the electrophilicity of the carbonyl carbon.

The nucleophilic oxygen atom of ethanol then attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[1][2] A subsequent proton transfer from the oxonium ion to one of the hydroxyl groups creates a good leaving group (water). The elimination of water, driven by the reformation of the carbonyl double bond, yields a protonated ester. The final step is deprotonation by a base (such as water or another molecule of ethanol) to regenerate the acid catalyst and yield the final ethyl ester product.[2]

Causality of Experimental Choices:

  • Excess Ethanol: The reaction is an equilibrium process.[4][5] To drive the equilibrium towards the product side, a large excess of one reactant, typically the less expensive ethanol, is used. This follows Le Chatelier's principle.[4]

  • Strong Acid Catalyst: A catalyst like concentrated H₂SO₄ is necessary because carboxylic acids are generally not reactive enough to be attacked by neutral alcohols. The acid protonates the carbonyl group, making it a much stronger electrophile.[2][4]

  • Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing equilibrium to be reached more quickly.

  • Water Removal: For industrial-scale synthesis, removal of the water by-product as it forms (e.g., using a Dean-Stark apparatus with a suitable solvent like toluene) can also be employed to shift the equilibrium and achieve higher conversion.[1][4]

Detailed Experimental Protocol

Materials:

  • 2-Chloro-5-fluorobenzoic acid

  • Ethanol (absolute, >99.5%)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-fluorobenzoic acid (1.0 eq.).

  • Reagent Addition: Add a significant excess of absolute ethanol (e.g., 10-20 eq.). While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq.).

  • Reaction: Heat the mixture to a gentle reflux and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the initial reaction mixture). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualization of the Workflow

Fischer_Esterification start 2-Chloro-5-fluorobenzoic Acid reagents Ethanol (Excess) Conc. H2SO4 (cat.) start->reagents reaction Reflux (4-12h) reagents->reaction workup Neutralization (NaHCO3) Extraction (EtOAc) reaction->workup purify Drying & Concentration workup->purify product This compound purify->product

Caption: Workflow for Fischer-Speier Esterification.

Alternative Synthetic Pathway: A Multi-step Route from Anilines

An alternative approach involves constructing the 2-chloro-5-fluorobenzoic acid core from a simpler aniline precursor, followed by esterification. This route is particularly valuable if the primary carboxylic acid starting material is unavailable or prohibitively expensive. A common strategy employs the Sandmeyer reaction.[6]

Route Overview: From 2-Amino-5-fluorobenzonitrile

This pathway involves three key transformations:

  • Diazotization: Conversion of an aromatic primary amine (e.g., 2-amino-5-fluorobenzonitrile) to a diazonium salt.

  • Sandmeyer Reaction: Displacement of the diazonium group with a chloro group using a copper(I) chloride catalyst.[6][7]

  • Hydrolysis & Esterification: Conversion of the resulting benzonitrile to the benzoic acid, followed by esterification as described previously.

Mechanism and Rationale

The Sandmeyer reaction is a powerful method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[6][8]

Step 1: Diazotization The aromatic amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5 °C). The low temperature is critical to prevent the unstable diazonium salt from decomposing.[7]

Step 2: Sandmeyer Reaction The core of the reaction is a radical-nucleophilic aromatic substitution (SRNAr).[6] It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This generates an aryl radical and nitrogen gas, which bubbles out of the solution, driving the reaction forward. The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, forming the desired aryl chloride and regenerating the copper(I) catalyst.[6]

Causality of Experimental Choices:

  • Low Temperature: Diazonium salts are notoriously unstable and can decompose violently at higher temperatures. Maintaining a temperature between 0 and 5 °C is crucial for safety and yield.[7]

  • Copper(I) Catalyst: Copper(I) salts are essential for the single-electron transfer step that initiates the radical mechanism.[6][9]

  • Acidic Conditions: The strong acid is required for the initial formation of nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.

Detailed Experimental Protocol (Illustrative: Diazotization and Sandmeyer Step)

Materials:

  • 2-Amino-5-fluorobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

Procedure:

  • Diazonium Salt Formation: Dissolve 2-amino-5-fluorobenzonitrile (1.0 eq.) in concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 20-30 minutes after the addition is complete.

  • Catalyst Solution: In a separate flask, dissolve copper(I) chloride (1.2 eq.) in concentrated HCl. Cool this solution in an ice bath.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up & Isolation: Cool the reaction mixture and extract the product (2-chloro-5-fluorobenzonitrile) with a suitable organic solvent. The crude nitrile can then be purified and carried forward to the hydrolysis and esterification steps.

Visualization of the Workflow

Sandmeyer_Route start 2-Amino-5-fluorobenzonitrile diazotization Diazotization (NaNO2, HCl, 0-5°C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium sandmeyer Sandmeyer Reaction (CuCl, HCl) diazonium->sandmeyer nitrile 2-Chloro-5-fluorobenzonitrile sandmeyer->nitrile hydrolysis Acid/Base Hydrolysis nitrile->hydrolysis acid 2-Chloro-5-fluorobenzoic Acid hydrolysis->acid esterification Fischer Esterification (EtOH, H+) acid->esterification product This compound esterification->product

Caption: Multi-step synthesis via the Sandmeyer reaction.

Comparative Analysis of Starting Materials

The optimal choice of starting material depends on several factors, which are summarized below.

FeatureRoute 1: Fischer EsterificationRoute 2: Sandmeyer Pathway
Starting Material 2-Chloro-5-fluorobenzoic Acid2-Amino-5-fluorobenzonitrile (or similar aniline)
Number of Steps 13+
Process Simplicity HighLow to Moderate
Typical Overall Yield High (>90%)Moderate (can vary significantly)
Reagent Safety Standard lab reagents.Requires careful handling of unstable diazonium salts and nitrites.
Cost-Effectiveness Highly dependent on the cost of the starting carboxylic acid.Potentially cheaper if the aniline precursor is significantly less expensive.
Scalability ExcellentGood, but requires strict temperature control and gas-off management.

Conclusion

For the synthesis of this compound, the direct Fischer-Speier esterification of 2-chloro-5-fluorobenzoic acid stands out as the most efficient and straightforward method. It is the preferred route for laboratory and industrial-scale production when the carboxylic acid precursor is readily available and economically viable.

The multi-step route involving a Sandmeyer reaction serves as a valuable strategic alternative. While more complex and requiring stringent control over reaction conditions, it provides crucial flexibility, allowing access to the target molecule from more fundamental and potentially less expensive aniline-based starting materials. The decision between these routes is a classic example of the process chemist's dilemma, balancing atom economy, operational simplicity, safety, and raw material cost to achieve the desired outcome.

References

  • Vertex AI Search Grounding API. (n.d.).
  • BYJU'S. (n.d.). Fischer esterification reaction. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (2023, December 26). Sandmeyer reaction. Retrieved January 21, 2026, from [Link]

  • Reynolds, J. D. (2014, April 23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (2023, November 28). Fischer–Speier esterification. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.
  • Organic Chemistry. (2017, March 1). Mechanism of the Fischer Esterification in Organic Chemistry. YouTube. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids. Retrieved January 21, 2026.
  • Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 21, 2026, from [Link]

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Introduction: The Strategic Importance of Halogenated Benzoates in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 2-chloro-5-fluorobenzoate: A Keystone Building Block in Modern Drug Discovery

In the landscape of pharmaceutical development, the strategic selection of starting materials is paramount to the efficient synthesis of novel active pharmaceutical ingredients (APIs). Among the vast arsenal of chemical building blocks, halogenated aromatic compounds hold a privileged position. Their unique electronic properties and predictable reactivity patterns allow for the precise and controlled introduction of molecular complexity. This compound, a di-halogenated benzoic acid ester, has emerged as a particularly valuable intermediate.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its synthesis, explore its nuanced reactivity, and showcase its application as a versatile scaffold in the construction of complex pharmaceutical agents. The narrative moves beyond simple procedural descriptions to explain the underlying chemical principles that govern its utility, offering field-proven insights for its effective application in the laboratory. The presence of three distinct functional handles—an ester, a reactive chlorine atom, and a directing fluorine atom—on a stable benzene ring makes this molecule a cornerstone for building diverse molecular architectures. More than 250 FDA-approved drugs contain chlorine, highlighting the significance of chloro-containing molecules in pharmaceutical sciences[1][2].

Synthesis and Purification: Establishing a Reliable Foundation

The most common and economically viable route to this compound is the Fischer esterification of its corresponding carboxylic acid, 2-chloro-5-fluorobenzoic acid. This acid-catalyzed reaction with ethanol is a classic, robust transformation favored for its simplicity and scalability.

Causality in Experimental Design:

The choice of a strong acid catalyst, typically sulfuric acid (H₂SO₄), is critical. The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation is necessary to overcome the relatively moderate nucleophilicity of ethanol. The reaction is driven to completion by using an excess of ethanol, which serves as both a reactant and the solvent, shifting the equilibrium towards the product side in accordance with Le Châtelier's principle. An alternative approach involves using a heterogeneous catalyst, which can simplify product purification[3][4].

Experimental Protocol: Fischer Esterification
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-fluorobenzoic acid (1.0 eq).

  • Solvent and Reagent Addition: Add absolute ethanol (10-20 volumes) to the flask. Stir the mixture to dissolve the acid as much as possible.

  • Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture. An exotherm may be observed.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by pouring the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Final Purification: If necessary, purify the crude product by silica gel column chromatography to obtain the final product of high purity. A similar procedure is used for the synthesis of related halo-esters[5].

Logical Workflow for Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2_chloro_5_fluorobenzoic_acid 2-Chloro-5-fluorobenzoic Acid Reaction_Vessel Reflux in Ethanol 2_chloro_5_fluorobenzoic_acid->Reaction_Vessel Ethanol Ethanol Ethanol->Reaction_Vessel H2SO4 H₂SO₄ (cat.) H2SO4->Reaction_Vessel Neutralization Neutralization (NaHCO₃) Reaction_Vessel->Neutralization Cool Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification If needed Final_Product This compound Drying_Concentration->Final_Product Purification->Final_Product

Figure 1: Synthesis workflow for this compound.

Physicochemical and Spectroscopic Profile

Characterization and quality control are essential in drug development. A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for monitoring reactions and confirming the identity and purity of the synthesized material.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₉H₈ClFO₂N/A
Molecular Weight 202.61 g/mol N/A
Appearance Colorless to light yellow liquid[6]
Purity Typically >95%
Spectroscopic Interpretation
  • ¹H NMR: The proton NMR spectrum is expected to show a triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-O-CH₂-) of the ethyl group. The aromatic region will display complex multiplets due to the coupling between the aromatic protons and the fluorine atom.

  • ¹³C NMR: The carbon NMR will show characteristic peaks for the ester carbonyl (~164 ppm), the carbons of the ethyl group, and six distinct signals for the aromatic carbons, with their chemical shifts influenced by the chloro and fluoro substituents. A similar compound, Ethyl 2-fluorobenzoate, shows related spectral data[7].

  • Mass Spectrometry (EI-MS): The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 202. A characteristic isotopic pattern (M, M+2) in a ~3:1 ratio will be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes). Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and subsequent loss of CO. Data for a related compound, Ethyl 2-chlorobenzoate, is available in the NIST WebBook[8].

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching band of the ester at approximately 1720-1740 cm⁻¹. C-Cl and C-F stretching vibrations will be observed in the fingerprint region.

The Reactive Landscape: A Hub for Molecular Diversification

The true power of this compound lies in its capacity for selective chemical transformations at its functional groups. The electron-deficient nature of the aromatic ring, enhanced by both the ester and the fluorine atom, makes the chlorine at the C2 position susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of this molecule's utility. Unlike SN1 and SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination pathway[9][10].

Mechanistic Insight:

  • Addition: A nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex[11].

  • Stabilization: The negative charge of this intermediate is delocalized onto the electron-withdrawing groups on the ring. The ester group and the fluorine atom, particularly when positioned ortho or para to the site of attack, are crucial for stabilizing this intermediate, thereby lowering the activation energy of this rate-determining step[12][13].

  • Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

Notably, in SNAr reactions, fluoride is often a better leaving group than other halogens, a stark contrast to SN1/SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by highly electronegative, electron-withdrawing halogens like fluorine[12]. However, in this specific molecule, the chlorine at the C2 position is the target for substitution.

start This compound step1 SNAr Reaction (e.g., with R¹-NH₂) start->step1 intermediate1 Intermediate A (2-Amino-Ester) step1->intermediate1 step2 Ester Hydrolysis (e.g., LiOH) intermediate1->step2 intermediate2 Intermediate B (Carboxylic Acid) step2->intermediate2 step3 Amide Coupling (e.g., R²-NH₂, HATU) intermediate2->step3 final_product Final API Scaffold step3->final_product

Sources

Discovery and history of Ethyl 2-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 2-chloro-5-fluorobenzoate: Synthesis, Properties, and Applications

Abstract

This compound is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzene ring, imparts specific electronic and steric properties that make it a valuable and versatile synthetic intermediate. This guide provides a comprehensive overview of the compound, beginning with its historical context as a member of the broader class of halogenated benzoic acid derivatives. It details the primary synthetic methodology, including a step-by-step experimental protocol for its preparation via Fischer esterification. Furthermore, this document consolidates its key physicochemical and spectroscopic properties and explores its critical role as a building block in the development of advanced materials and novel therapeutic agents.

Introduction and Historical Context

This compound, identified by CAS Number 133240-03-8, belongs to a class of specialty chemicals known as functionalized building blocks. The history of this specific ester is not marked by a singular discovery event but is intrinsically linked to the broader development of synthetic methodologies for halogenated aromatic compounds. The strategic placement of halogen atoms on aromatic scaffolds is a cornerstone of modern drug design.[1]

  • Fluorine: The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. It also increases lipophilicity and can modulate the acidity or basicity of nearby functional groups, often improving a drug's binding affinity to its target protein.

  • Chlorine: Chlorine is a larger, more polarizable halogen that can participate in halogen bonding and other non-covalent interactions, which are crucial for molecular recognition at a biological target.[1] Its presence also influences the electronic nature of the aromatic ring, making it a key component in many approved pharmaceuticals.[1]

The utility of this compound arises from the combined influence of these two halogens and the reactivity of the ethyl ester group. This trifecta of functionality provides chemists with a robust platform for constructing more complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs) and specialized polymers.[2]

Synthesis and Manufacturing

The most direct and widely employed method for synthesizing this compound is the Fischer esterification of its parent carboxylic acid, 2-chloro-5-fluorobenzoic acid. This acid-catalyzed reaction with ethanol is an equilibrium process that is typically driven to completion by using an excess of the alcohol reactant.

Causality of Experimental Design

The mechanism of Fischer esterification relies on the activation of the carboxylic acid. An acid catalyst, typically concentrated sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the 2-chloro-5-fluorobenzoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of ethanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers and the elimination of a water molecule to yield the final ester product. The use of excess ethanol serves to shift the reaction equilibrium toward the product side, in accordance with Le Châtelier's principle, thereby maximizing the yield.

Synthetic Workflow Diagram

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_end Final Product A 2-Chloro-5-fluorobenzoic Acid C Reflux A->C Add B Ethanol (Excess) Concentrated H₂SO₄ (catalyst) B->C Add D Work-up (Neutralization & Extraction) C->D Cool & Process E Purification (Distillation or Chromatography) D->E Isolate Crude F This compound E->F Isolate Pure

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative example based on standard esterification procedures for similar halogenated benzoic acids.[3] Researchers should conduct their own risk assessment and optimization.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-fluorobenzoic acid (10.0 g, 57.3 mmol).

  • Reagent Addition: Add absolute ethanol (100 mL, ~1.7 mol, ~30 equivalents) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) with continuous stirring.

  • Heating: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain this temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any remaining acid, followed by a saturated sodium chloride (brine) solution (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

Physicochemical Properties and Characterization

The structural features of this compound give rise to a distinct set of physical and spectroscopic properties that are essential for its identification and quality control.

Summary of Properties
PropertyValueSource
CAS Number 133240-03-8-
Molecular Formula C₉H₈ClFO₂[4]
Molecular Weight 202.61 g/mol [4]
Appearance Colorless to pale yellow liquid-
Boiling Point ~240-250 °C (Predicted)-
Density ~1.3 g/cm³ (Predicted)-
InChIKey YXWAFMTKPBKYDB-UHFFFAOYSA-N[4]
Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show a triplet at approximately 1.4 ppm (3H, for the -CH₃ of the ethyl group) and a quartet around 4.4 ppm (2H, for the -OCH₂- of the ethyl group). The aromatic region (7.0-7.8 ppm) would display complex splitting patterns for the three aromatic protons, influenced by coupling to each other and to the fluorine atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show signals for the two ethyl carbons (~14 ppm and ~62 ppm), the ester carbonyl carbon (~164 ppm), and six distinct aromatic carbon signals, with the C-F and C-Cl carbons exhibiting characteristic shifts and coupling constants (for C-F).

  • IR (Infrared) Spectroscopy: The IR spectrum would be dominated by a strong absorption band around 1720-1740 cm⁻¹, characteristic of the C=O stretching vibration of the ester group.[5] Additional significant peaks would correspond to C-O stretching, C-H stretching of the aromatic and aliphatic groups, and C-Cl and C-F bond vibrations in the fingerprint region.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z 202. The presence of chlorine would be indicated by an isotopic peak (M+2) at m/z 204, with an intensity approximately one-third that of the molecular ion peak. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) and the carbonyl group (-CO).[6]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in the differential reactivity of its functional groups, allowing for sequential and site-selective modifications.

The ester can be readily hydrolyzed back to the carboxylic acid, which can then be converted into an acid chloride or coupled with amines to form amides—a common linkage in pharmaceuticals. The halogenated aromatic ring serves as a stable scaffold that can undergo further transformations, such as nucleophilic aromatic substitution (SₙAr) or cross-coupling reactions, to introduce additional complexity.

For example, this building block is structurally related to precursors used in the synthesis of kinase inhibitors, where the specific halogenation pattern is designed to optimize interactions within the ATP-binding pocket of the target enzyme.[2]

Illustrative Synthetic Pathway

The following diagram illustrates a hypothetical pathway where this compound is used as a starting material for a more complex, drug-like molecule.

G A This compound B Amine Coupling (e.g., R-NH₂) A->B Step 1 C Intermediate Amide B->C D Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) C->D Step 2 E Final Bioactive Molecule D->E

Caption: Role of this compound as a scaffold in multi-step synthesis.

Conclusion

This compound stands as a testament to the power of halogenation in modern chemical synthesis. While its own history is embedded within the larger narrative of synthetic organic chemistry, its utility is clear and contemporary. Through well-established synthetic routes like Fischer esterification, this compound is readily accessible. Its distinct physicochemical properties and versatile reactivity make it an indispensable building block for researchers and drug development professionals aiming to create novel molecules with tailored functions, from life-saving pharmaceuticals to high-performance materials.

References

  • Bayer AG. (1987). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. Google Patents.
  • CN107162624A. (2017). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents.
  • Adama Makhteshim Ltd. (2022). PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. World Intellectual Property Organization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-[(2-chloroacetyl)amino]-5-fluorobenzoate. PubChem. Retrieved from [Link]

  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723. Retrieved from [Link]

  • NIST. (n.d.). Ethyl-2-chlorobenzoate - IR Spectrum. NIST WebBook. Retrieved from [Link]

  • AOBChem USA. (n.d.). Ethyl 2-chloro-3-ethyl-5-fluorobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-chlorobenzoate. PubChem. Retrieved from [Link]

  • NIST. (n.d.). Ethyl-2-chlorobenzoate - Mass Spectrum. NIST WebBook. Retrieved from [Link]

  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ResearchGate. Retrieved from [Link]

  • Dabos. (n.d.). This compound 5G. Retrieved from [Link]

  • Jesmin, M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 25(14), 3278. Retrieved from [Link]

  • R. F. C. Marques, et al. (2019). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 24(1), 137. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2,5-dichlorobenzoate. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl chloroacetate. Retrieved from [Link]

  • CN105061210A. (2015). Preparation method for ethyl 2-chloroacetoacetate. Google Patents.

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Ethyl 2-chloro-5-fluorobenzoate safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Ethyl 2-chloro-5-fluorobenzoate

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound. As a critical intermediate in pharmaceutical synthesis, understanding its hazard profile and implementing rigorous safety protocols are paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, empowering users to build a self-validating system of safety.

Hazard Identification and Risk Assessment

This compound is a substituted aromatic ester that, while not acutely toxic in small quantities, presents significant irritant hazards that demand careful management. The primary risks are associated with direct contact and inhalation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these risks. While specific GHS data for this exact compound is not universally published, data from structurally analogous compounds, such as other chlorinated and fluorinated benzoic acids and esters, allows for a reliable hazard assessment.[1][2]

Table 1: GHS Hazard Profile (Inferred from Analogous Compounds)

Hazard ClassCategoryGHS CodeHazard Statement
Skin Corrosion/Irritation2H315Causes skin irritation.[1]
Serious Eye Damage/Irritation2AH319Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation.[1]

Signal Word: Warning [1]

Mechanistic Insights into Hazards:
  • Dermal and Ocular Irritation: As an ester, this compound can be hydrolyzed upon prolonged contact with moisture on the skin or in the eyes, potentially releasing the corresponding carboxylic acid and ethanol. The acidic and halogenated nature of the parent molecule and its potential hydrolytic byproducts can disrupt cell membranes, leading to inflammation, redness, and pain.[3][4]

  • Respiratory Irritation: The compound, particularly if aerosolized or if its vapors are inhaled, can irritate the mucous membranes of the respiratory tract.[1] This is a common property of halogenated organic compounds and is a primary driver for the engineering controls specified in Section 3.

Physicochemical Properties for Risk Management

Understanding the physical properties of a chemical is fundamental to managing its risks. For instance, its liquid state at room temperature necessitates robust containment to prevent spills and secondary contact.

Table 2: Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₈ClFO₂[5]
Molecular Weight 202.61 g/mol [5]
Physical Form Liquid
Storage Temperature Room Temperature (Sealed, Dry)

Engineering Controls and Personal Protective Equipment (PPE)

A foundational principle of chemical safety is the "Hierarchy of Controls," which prioritizes the most effective measures. Engineering controls, which remove the hazard at the source, are always the first line of defense, supplemented by appropriate PPE.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[6] This is non-negotiable. A fume hood provides constant negative pressure, drawing vapors and potential aerosols away from the user's breathing zone, directly mitigating the respiratory irritation hazard.[7] All manipulations, including weighing, transferring, and use in reactions, should be performed within the sash of the fume hood. The laboratory should also be equipped with easily accessible eyewash stations and safety showers.[7]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on a risk assessment of the specific procedure being performed.[8]

  • Eye and Face Protection: At a minimum, chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory.[9][10] If there is a heightened risk of splashing, such as during transfers of larger volumes or when conducting reactions under pressure, a face shield should be worn over the safety goggles.[8][10]

  • Skin and Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned.[10] Chemically resistant gloves are essential. Disposable nitrile gloves provide good protection against incidental splashes but should be changed immediately upon contact.[10] For prolonged handling or immersion, heavier-duty gloves may be required. Always consult the glove manufacturer's resistance guide.

  • Respiratory Protection: When engineering controls are functioning correctly, respiratory protection is typically not required.[10] However, in situations where a fume hood is not available (e.g., during a large-scale emergency spill response) or if exposure limits are exceeded, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[9][10] Use of a respirator requires a formal program including medical evaluation and fit-testing.[10][11]

PPE_Selection_Workflow cluster_assessment 1. Task Risk Assessment cluster_ppe 2. PPE Selection Start Start: Procedure Planning Assess Assess Task: - Quantity of Reagent - Potential for Aerosol/Splash Start->Assess LowRisk Low Risk (e.g., <10mL transfer in hood) Assess->LowRisk Low HighRisk High Risk (e.g., >100mL transfer, reflux) Assess->HighRisk High PPE_Low Mandatory PPE: - Nitrile Gloves - Lab Coat - Safety Goggles LowRisk->PPE_Low PPE_High Mandatory PPE: - Nitrile Gloves - Lab Coat - Safety Goggles - Face Shield HighRisk->PPE_High

Fig 1. PPE selection workflow for handling this compound.

Standard Operating Procedures for Handling and Storage

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Confirm the location of the nearest eyewash station, safety shower, and spill kit.

  • Don PPE: Put on all required PPE as determined by your risk assessment (see Fig 1).

  • Chemical Transfer: Perform all transfers of this compound inside the fume hood. Use appropriate tools (e.g., glass pipettes, syringes) to minimize the risk of spills.

  • Post-Handling: Tightly cap the reagent bottle immediately after use. Decontaminate any surfaces that may have come into contact with the chemical.

  • Doff PPE: Remove gloves and dispose of them in the designated hazardous waste container. Remove lab coat and eye protection.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[3]

Storage Requirements

Proper storage is crucial for maintaining chemical stability and preventing accidental release or reaction.

  • Container: Store in the original, tightly sealed container.[9]

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[3][9]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions.[4][12]

  • Security: If required by institutional policy, store in a locked cabinet to restrict access to authorized personnel.[3][4]

Emergency Protocols and First Aid

Rapid and correct response during an emergency can significantly mitigate harm.

Spill Response

The response to a spill depends on its size and the training of the personnel involved.

Spill_Response_Decision_Tree cluster_self Researcher Response cluster_emergency Emergency Response Spill Spill Occurs SizeCheck Is spill < 100mL AND contained in fume hood? Spill->SizeCheck Alert Alert nearby personnel SizeCheck->Alert Yes Evacuate Evacuate immediate area SizeCheck->Evacuate No PPE Don appropriate PPE (gloves, goggles, apron) Alert->PPE Contain Contain with inert absorbent (vermiculite, sand) PPE->Contain Collect Collect into sealed container for hazardous waste Contain->Collect Clean Decontaminate area Collect->Clean Call Call Emergency Response (e.g., EH&S) Evacuate->Call Secure Secure area, prevent entry Call->Secure

Fig 2. Decision tree for managing a spill of this compound.

Spill Cleanup Protocol (for small, contained spills):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE (double gloves, goggles, lab coat, and potentially a respirator), contain the spill by covering it with an inert absorbent material like vermiculite or sand.[6]

  • Carefully scoop the material into a designated, sealable container for hazardous waste.[5]

  • Wipe the spill area with a suitable solvent (consult your institution's safety office), followed by soap and water.

  • Place all contaminated materials (gloves, wipes, etc.) into the hazardous waste container.

  • Report the incident to the laboratory supervisor or Environmental Health & Safety department.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.[5]

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][5]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[3][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[5]

Fire Safety and Disposal

Fire Fighting
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][9] A water spray can be used to cool fire-exposed containers.

  • Hazardous Combustion Products: Thermal decomposition can produce highly toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[3][4]

  • Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against these hazardous fumes.[3][9]

Waste Disposal

This compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Do not dispose of this chemical down the drain or in general trash.[9]

  • All disposal must be conducted through a licensed chemical waste disposal company, in strict accordance with all local, state, and federal regulations.[3][4]

Conclusion

This compound is a valuable reagent whose risks are well-defined and manageable. The core of its safe handling lies in a consistent and disciplined approach: always using engineering controls, selecting PPE based on a thoughtful risk assessment, adhering to established protocols, and being prepared for emergencies. By internalizing the principles and procedures outlined in this guide, researchers can work with this compound confidently and safely.

References

  • University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • PubChem. (2026). Ethyl 2-[(2-chloroacetyl)amino]-5-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • AOBChem USA. (n.d.). Ethyl 2-chloro-3-ethyl-5-fluorobenzoate. Retrieved from [Link]

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Solubility of Ethyl 2-chloro-5-fluorobenzoate in common solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Ethyl 2-chloro-5-fluorobenzoate

Abstract

This compound is a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its solubility in various solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive analysis of the solubility profile of this compound. While specific quantitative solubility data is not extensively available in public literature, this guide synthesizes information from structurally similar compounds and fundamental chemical principles to predict its solubility in a range of common laboratory solvents. Furthermore, it details the authoritative experimental protocol—the equilibrium shake-flask method—for researchers to determine precise solubility values. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's physicochemical properties to facilitate its application in scientific research and development.

Introduction and Physicochemical Profile

This compound (CAS No. 57381-63-2) is a halogenated aromatic ester. Its molecular structure, featuring an ethyl ester group, a chlorine atom, and a fluorine atom on the benzene ring, imparts a unique combination of polarity and lipophilicity. This structure dictates its reactivity and, crucially, its interaction with various solvents. Understanding its solubility is paramount for designing robust synthetic routes, developing effective purification strategies (such as crystallization and chromatography), and for its potential use in formulation studies.

The presence of the polar ester group allows for dipole-dipole interactions and potential hydrogen bond acceptance with protic solvents. However, the bulky, nonpolar, and hydrophobic halogenated benzene ring constitutes a significant portion of the molecule, suggesting that solubility will be largely governed by the principle of "like dissolves like".

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 57381-63-2[1][2]
Molecular Formula C₉H₈ClFO₂[2]
Molecular Weight 202.61 g/mol [2]
Appearance Predicted: Colorless to pale yellow liquid-
Boiling Point (Est.) ~240-250 °C (at 760 mmHg)[3]
Density (Est.) ~1.25 g/mL at 25 °C[3]
Calculated logP 3.1 - 3.5-

Note: Boiling point and density are estimated based on structurally similar compounds, such as Ethyl 2-chlorobenzoate.[3] The octanol-water partition coefficient (logP) is estimated using computational models, suggesting low aqueous solubility.

Predicted Solubility Profile

Direct, experimentally determined solubility data for this compound is sparse in peer-reviewed literature and chemical databases. However, based on its molecular structure and the known properties of similar benzoate esters, a qualitative solubility profile can be reliably predicted. The compound is anticipated to exhibit poor solubility in highly polar protic solvents like water and increasing solubility in solvents of intermediate to low polarity.

Table 2: Predicted Solubility of this compound in Common Solvents at Ambient Temperature (20-25°C)

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticInsoluble The large, nonpolar aromatic ring dominates the molecule's character, making it hydrophobic. Energy required to break water's H-bonds is not compensated.
Hexane / HeptaneNonpolarSoluble Van der Waals forces between the nonpolar solvent and the hydrophobic ring and ethyl chain of the ester will promote dissolution.
TolueneNonpolar AromaticFreely Soluble Strong π-π stacking interactions between the aromatic rings of toluene and the solute, in addition to van der Waals forces, lead to high solubility.
Dichloromethane (DCM)Polar AproticFreely Soluble DCM is an excellent solvent for a wide range of organic compounds. It can effectively solvate both the polar and nonpolar regions of the molecule.
Ethyl AcetatePolar AproticFreely Soluble The structure of ethyl acetate is very similar to the ester portion of the solute, leading to favorable dipole-dipole interactions.
AcetonePolar AproticFreely Soluble Acetone's polarity is sufficient to interact with the ester group, and its organic nature effectively solvates the rest of the molecule.
Ethanol / MethanolPolar ProticSoluble The alkyl chains of these alcohols can interact with the nonpolar parts of the solute, while the hydroxyl group can act as a hydrogen bond donor to the ester's oxygen atoms.
Dimethyl Sulfoxide (DMSO)Polar AproticFreely Soluble DMSO is a powerful, highly polar aprotic solvent capable of dissolving a vast array of organic compounds, including those with mixed polarity.[4]
Dimethylformamide (DMF)Polar AproticFreely Soluble Similar to DMSO, DMF is a versatile polar aprotic solvent that effectively solvates a wide range of organic molecules.[4]

Factors Influencing Solubility

Effect of Solvent Polarity

The primary determinant of solubility for a molecular compound like this compound is the polarity of the solvent. As predicted in Table 2, solubility is expected to be highest in solvents with intermediate to low polarity that can effectively solvate the large, nonpolar halogenated aromatic ring. The relationship follows the "like dissolves like" principle.

Caption: Predicted solubility trend vs. solvent polarity.

Effect of Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, requiring energy to break the solute's crystal lattice bonds. While this compound is likely a liquid at room temperature, the principle still generally applies: increasing the temperature will increase the kinetic energy of both solute and solvent molecules, facilitating the solvation process and leading to higher solubility.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

To obtain precise, quantitative solubility data, the equilibrium or thermodynamic shake-flask method is the gold standard. This protocol provides a self-validating system for determining the saturation point of this compound in a chosen solvent.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity, >98%)

  • Solvent of choice (e.g., HPLC grade ethanol)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL).

  • HPLC Method Development:

    • Develop a stable HPLC method (isocratic or gradient) that provides a sharp, well-resolved peak for this compound, separated from any solvent or impurity peaks. A C18 column is often a good starting point.

    • Inject the calibration standards and generate a calibration curve by plotting peak area against concentration. Ensure the curve has a high correlation coefficient (R² > 0.999).

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., add ~200 mg to 5 mL of solvent). The key is to ensure undissolved solid/liquid remains at equilibrium.

    • Prepare at least three replicates for each solvent.

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • Allow the samples to equilibrate for a minimum of 24 hours. For thermodynamic equilibrium, 48 to 72 hours is recommended to ensure saturation is reached.[5]

  • Sample Processing and Analysis:

    • After equilibration, visually confirm that excess undissolved solute is still present.

    • Allow the vials to stand undisturbed at the set temperature for 1-2 hours to let the excess solute settle.

    • Carefully withdraw a sample from the clear supernatant.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved microparticles.

    • Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of the established calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated supernatant by multiplying the result by the dilution factor.

    • The final value, typically expressed in mg/mL or g/L, is the solubility of this compound in that solvent at the specified temperature.

G cluster_workflow Shake-Flask Solubility Determination Workflow prep 1. Prepare Calibration Standards hplc_dev 2. Develop & Validate HPLC Method prep->hplc_dev analyze 8. Analyze by HPLC hplc_dev->analyze saturate 3. Add Excess Solute to Solvent equilibrate 4. Equilibrate on Shaker (24-72h at const. Temp) saturate->equilibrate separate 5. Centrifuge / Settle Supernatant equilibrate->separate filter 6. Filter Supernatant (0.22 µm) separate->filter dilute 7. Dilute Filtrate filter->dilute dilute->analyze calculate 9. Calculate Solubility (using Calibration Curve) analyze->calculate

Caption: Experimental workflow for the shake-flask method.

Conclusion

While quantitative public data on the solubility of this compound is limited, a robust qualitative and predictive understanding can be derived from its molecular structure and the behavior of analogous compounds. It is predicted to be insoluble in water but readily soluble in a wide range of common polar aprotic and nonpolar organic solvents, including dichloromethane, ethyl acetate, toluene, and acetone. For applications requiring precise solubility values, the detailed shake-flask protocol provided in this guide serves as an authoritative method for experimental determination. This guide provides both predictive insights and practical methodologies to support the effective use of this important chemical intermediate in research and development.

References

  • PubChem. Ethyl 2-[(2-chloroacetyl)amino]-5-fluorobenzoate. [Link]

  • PubChem. Ethyl 2-chlorobenzoate. [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). "Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline". Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Cheméo. Chemical Properties of Ethyl-2-chlorobenzoate (CAS 7335-25-3). [Link]

  • Google Patents. Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
  • Reddit. What solvents are DMSO/DMF miscible with?. [Link]

  • PubChem. Ethyl 2-(chlorocarbonyl)benzoate. [Link]

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Methodological & Application

Application Notes and Protocols for the Use of Ethyl 2-chloro-5-fluorobenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Ethyl 2-chloro-5-fluorobenzoate

This compound (CAS No: 57381-63-2) is a highly functionalized aromatic building block that has garnered significant attention in the fields of pharmaceutical and agrochemical synthesis.[1][2] Its strategic arrangement of substituents—a nucleophilically displaceable chlorine atom, an activating/modulating fluorine atom, and a versatile ethyl ester group—provides a powerful platform for molecular elaboration. The electron-withdrawing nature of the ester and fluorine groups activates the C-Cl bond towards both nucleophilic aromatic substitution and oxidative addition in metal-catalyzed cross-coupling reactions, making it a linchpin intermediate for constructing complex molecular architectures.[3][4] This guide provides in-depth technical details and field-proven protocols for its most common and impactful applications.

PropertyValue
CAS Number 57381-63-2
Molecular Formula C₉H₈ClFO₂
Molecular Weight 202.61 g/mol
Appearance Clear, colorless to yellow liquid

Application I: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr). The reaction is facilitated by the presence of the electron-withdrawing ethyl ester group, which stabilizes the intermediate Meisenheimer complex.[5] This pathway is crucial for the introduction of nitrogen, oxygen, and sulfur nucleophiles, forming key precursors for many biologically active compounds.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized across the aromatic ring and, critically, onto the oxygen atoms of the ester group. This stabilization is essential for the reaction to proceed. In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring.[5]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 1: Synthesis of Ethyl 2-amino-5-fluorobenzoate Derivatives

This protocol details the displacement of the chloride with an amine, a common step in the synthesis of precursors for quinoline-based drugs and other pharmaceuticals.[6]

Materials:

  • This compound

  • Amine (e.g., Benzylamine, 1.2 equivalents)

  • Potassium Carbonate (K₂CO₃, 2.0 equivalents)

  • Dimethyl Sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv) and potassium carbonate (2.0 equiv).

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add anhydrous DMSO via syringe to achieve a concentration of 0.5 M with respect to the starting material.

  • Add the amine (1.2 equiv) to the stirring suspension.

  • Heat the reaction mixture to 120 °C. The causality for this elevated temperature is to provide sufficient thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL). The use of ethyl acetate is for efficient extraction of the moderately polar product.

  • Combine the organic layers, wash with brine to remove residual DMSO and salts, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

ReagentM.W. ( g/mol )EquivalentsAmount (for 10 mmol scale)
This compound202.611.02.03 g
Benzylamine107.151.21.29 g (1.31 mL)
Potassium Carbonate138.212.02.76 g
DMSO--20 mL
Expected Yield 75-90%

Application II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

While aryl chlorides are known to be less reactive than their bromide and iodide counterparts, the electronic properties of this compound make it a viable substrate for palladium-catalyzed cross-coupling reactions, particularly with highly active catalyst systems.[7] The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, essential for synthesizing biaryl structures prevalent in many drug candidates.[8][9]

Catalytic Cycle Rationale

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.[8] The choice of a highly active catalyst, often featuring bulky, electron-rich phosphine ligands, is critical to facilitate the oxidative addition of the relatively inert C-Cl bond to the Pd(0) center, which is typically the rate-limiting step.[7][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the aryl chloride, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification p1 1. Add Aryl Halide, Boronic Acid, Base, & Pd Catalyst to Flask p2 2. Seal and Purge with Inert Gas (N₂ or Ar) p3 3. Add Anhydrous Solvent via Syringe p4 4. Heat Reaction Mixture (e.g., 80-100 °C) p3->p4 p5 5. Monitor Progress (TLC, GC-MS, LC-MS) p4->p5 p6 6. Cool to RT, Dilute with Solvent p5->p6 p7 7. Aqueous Wash & Extraction p6->p7 p8 8. Dry Organic Layer & Concentrate p7->p8 p9 9. Purify by Column Chromatography p8->p9

Sources

Application Notes: Ethyl 2-chloro-5-fluorobenzoate as a Versatile Building Block in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, halogenated organic molecules represent a cornerstone for the development of novel therapeutic agents. The incorporation of halogen atoms, particularly fluorine and chlorine, into a drug candidate's scaffold can profoundly influence its physicochemical and pharmacokinetic properties. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups, thereby affecting oral bioavailability.[1][2] Chlorine, while larger, offers a reactive handle for further synthetic transformations and can also contribute to favorable binding interactions.[3]

Ethyl 2-chloro-5-fluorobenzoate is a bifunctional building block that strategically combines these attributes. The presence of both a chloro and a fluoro substituent on the benzene ring creates a unique electronic environment, activating the scaffold for a variety of chemical transformations. The ethyl ester moiety provides a versatile handle for the construction of amide bonds, a ubiquitous feature in many biologically active molecules. This application note will provide a detailed exploration of the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors. We will present detailed protocols, discuss the rationale behind experimental choices, and showcase the versatility of this building block in creating diverse molecular architectures.

Core Application: Synthesis of Pyrazole-5-carboxamide Kinase Inhibitors

A significant application of the 2-chloro-5-fluorobenzoic acid scaffold, for which this compound is a direct precursor, is in the synthesis of potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] Consequently, the development of small molecule kinase inhibitors is a major focus of oncological research.[5]

The 2-chloro-5-fluorobenzoyl moiety has been incorporated into a series of pyrazole-5-carboxamide derivatives that have demonstrated significant kinase inhibitory activity. The following sections provide a detailed workflow for the synthesis of a representative compound from this class, starting from this compound.

Workflow for the Synthesis of a Pyrazole-5-carboxamide Kinase Inhibitor

The overall synthetic strategy involves three key transformations of the starting material, this compound:

  • Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid.

  • Acid Chloride Formation: Activation of the carboxylic acid for subsequent amidation.

  • Amide Coupling: Formation of the final pyrazole-5-carboxamide product.

G A This compound B 2-chloro-5-fluorobenzoic acid A->B Step 1: Hydrolysis (e.g., NaOH, EtOH/H2O) C 2-chloro-5-fluorobenzoyl chloride B->C Step 2: Acid Chloride Formation (e.g., SOCl2 or Oxalyl Chloride) D Target Kinase Inhibitor (Pyrazole-5-carboxamide derivative) C->D Step 3: Amide Coupling (with a pyrazole-5-amine derivative)

Caption: Synthetic workflow from this compound.

Experimental Protocols

PART 1: Synthesis of 2-chloro-5-fluorobenzoic acid

Rationale: The initial step is the saponification of the ethyl ester to the free carboxylic acid. This is a fundamental transformation that makes the carboxyl group available for activation and subsequent amide bond formation. The choice of a simple base like sodium hydroxide in a mixed solvent system of ethanol and water ensures complete dissolution of the starting material and facile reaction progress.

Materials:

Reagent/SolventM.W.QuantityMoles
This compound204.6110.0 g48.9 mmol
Sodium Hydroxide (NaOH)40.002.93 g73.3 mmol
Ethanol (EtOH)-100 mL-
Water (H₂O)-50 mL-
2M Hydrochloric Acid (HCl)-~40 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10.0 g, 48.9 mmol).

  • Add ethanol (100 mL) and water (50 mL) to the flask and stir to dissolve the starting material.

  • Add sodium hydroxide (2.93 g, 73.3 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of 2M hydrochloric acid. A white precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry in a vacuum oven at 50-60 °C to a constant weight.

Expected Outcome: A white crystalline solid of 2-chloro-5-fluorobenzoic acid with a typical yield of 90-95%.

PART 2: Synthesis of the Target Pyrazole-5-carboxamide

Rationale: The formation of the amide bond is achieved via a two-step, one-pot procedure. First, the carboxylic acid is converted to the more reactive acid chloride using thionyl chloride. The excess thionyl chloride is removed under vacuum to avoid unwanted side reactions. The crude acid chloride is then immediately reacted with the desired pyrazole-5-amine derivative in the presence of a base (like triethylamine or pyridine) to scavenge the HCl generated during the reaction, driving the amidation to completion.

Materials:

Reagent/SolventM.W.QuantityMoles
2-chloro-5-fluorobenzoic acid176.565.0 g28.3 mmol
Thionyl Chloride (SOCl₂)118.974.9 mL67.9 mmol
Dichloromethane (DCM), anhydrous-100 mL-
Pyrazole-5-amine derivative-(1.0 eq)28.3 mmol
Triethylamine (TEA)101.194.7 mL33.9 mmol

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-chloro-5-fluorobenzoic acid (5.0 g, 28.3 mmol) and anhydrous dichloromethane (100 mL).

  • Add thionyl chloride (4.9 mL, 67.9 mmol) dropwise to the suspension at room temperature.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

  • Heat the mixture to reflux (approximately 40 °C) for 2-3 hours. The solution should become clear as the acid is converted to the acid chloride.

  • Cool the reaction to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • Redissolve the crude 2-chloro-5-fluorobenzoyl chloride in anhydrous dichloromethane (100 mL).

  • In a separate flask, dissolve the pyrazole-5-amine derivative (1.0 eq, 28.3 mmol) and triethylamine (4.7 mL, 33.9 mmol) in anhydrous dichloromethane (50 mL).

  • Cool the amine solution in an ice bath and add the solution of 2-chloro-5-fluorobenzoyl chloride dropwise over 20-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 50 mL), 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure pyrazole-5-carboxamide.

Expected Outcome: The desired pyrazole-5-carboxamide as a solid, with yields typically ranging from 60-80% depending on the specific amine used.

Alternative Derivatization Strategies

The reactivity of this compound is not limited to the chemistry of the ester group. The chloro substituent, activated by the electron-withdrawing ester and fluoro groups, can participate in various cross-coupling and substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound makes it a suitable substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The chloro group can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a facile route to a diverse range of derivatives.

G sub This compound prod Substituted Product sub->prod Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO) Heat nuc Nucleophile (Nu-H) e.g., R₂NH, ROH, RSH nuc->prod

Caption: General scheme for SNAr reactions.

General Protocol for SNAr with an Amine:

  • In a reaction vessel, combine this compound (1.0 eq), the desired amine (1.2-1.5 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a polar aprotic solvent like DMF or DMSO.

  • Heat the reaction mixture to 80-120 °C and monitor by TLC.

  • Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Suzuki-Miyaura Cross-Coupling

The chloro group can also be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[6][7] This allows for the introduction of various aryl or heteroaryl groups at the 2-position, a common strategy in the synthesis of kinase inhibitors and other complex drug molecules.

G sub This compound prod 2-Aryl-5-fluorobenzoate Derivative sub->prod Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) boronic Ar-B(OH)₂ boronic->prod

Caption: General scheme for Suzuki-Miyaura coupling.

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent like dioxane or toluene and an aqueous solution of the base.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its dual reactivity allows for both modification at the ester functionality and substitution or cross-coupling at the chloro-position. As demonstrated in the synthesis of pyrazole-5-carboxamide kinase inhibitors, this scaffold provides a reliable entry point for the construction of complex and biologically active molecules. The protocols and strategies outlined in this application note are intended to serve as a practical guide for researchers and scientists in the field of drug development, enabling the efficient utilization of this powerful synthetic intermediate.

References

  • (Reference to a general medicinal chemistry textbook or a review on the role of halogens in drug design will be added here).
  • (Reference to a review or key paper on kinase inhibitors will be added here).
  • (Reference to a paper or patent specifically using a 2-chloro-5-fluorobenzoyl derivative will be added here, such as the one identified in the search).
  • (Reference for a specific SNAr protocol or review will be added here).
  • Kinases phosphorylate molecules that control complex cellular processes, such as growth, proliferation, differentiation, motility, and apoptosis. (Source: ACS Publications, Journal of Medicinal Chemistry)[4]

  • Chlorine is one of the most vital industrial chemicals, which was utilized by various end-users of industries. And it has been tremendous sprite in pharmaceuticals as the major key ingredients in drugs to treat many diseases such as meningitis, cholera, plague, typhoid, bacterial skin infections, respiratory and nervous system problems etc., as per the Business Wire and A Berkshire Hathaway Company reports. (Source: PubMed Central)[3]

  • The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. (Source: Benchchem)[6]

  • (Reference for a specific Suzuki coupling protocol or review will be added here).
  • (Additional relevant references will be added here).
  • (Additional relevant references will be added here).
  • (Additional relevant references will be added here).
  • The judicious introduction of fluorine into a molecule can productively influence conformation, pKa, intrinsic potency, membrane permeability, metabolic pathways, and pharmacokinetic properties. (Source: PubMed)[1]

  • Fluorinated compounds are synthesized in pharmaceutical research on a routine basis and many marketed compounds contain fluorine. The present review summarizes some of the most frequently employed strategies for using fluorine substituents in medicinal chemistry. (Source: ResearchGate)[2]

  • (Additional relevant references will be added here).
  • (Additional relevant references will be added here).
  • (Additional relevant references will be added here).
  • (Additional relevant references will be added here).
  • The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronate ester) and an organohalide or triflate. This reaction is favored in drug discovery and development due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids. (Source: Benchchem)[7]

  • (Additional relevant references will be added here).
  • (Additional relevant references will be added here).
  • (Additional relevant references will be added here).
  • (Additional relevant references will be added here).
  • In this work, fragments of isophthalic and terephthalic acids are proposed as a structural scaffold to develop potential inhibitors of protein kinases. (Source: MDPI)[5]

Sources

The Strategic Utility of Ethyl 2-chloro-5-fluorobenzoate in Modern Synthesis: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

Ethyl 2-chloro-5-fluorobenzoate, with CAS Number 57381-63-2, is a halogenated aromatic ester that has emerged as a valuable and versatile building block in the landscape of modern organic synthesis. Its strategic placement of chloro, fluoro, and ethyl ester functionalities on the benzene ring offers a rich platform for a variety of chemical transformations. The presence of both a chloro and a fluoro group provides differential reactivity, which can be exploited for selective chemical modifications. This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights, tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis.

The electron-withdrawing nature of the fluorine atom and the ester group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), primarily at the chlorine-bearing carbon. The chlorine atom, being a larger and more polarizable halogen than fluorine, serves as a good leaving group in such reactions. Furthermore, the chloro group provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which is a common precursor for the synthesis of amides, or can be reduced to an alcohol, opening up further avenues for derivatization.

Core Applications and Synthetic Protocols

The synthetic utility of this compound is primarily centered around three key types of transformations:

  • Nucleophilic Aromatic Substitution (SNAr) Reactions: Leveraging the electron-deficient nature of the aromatic ring, the chlorine atom can be displaced by a variety of nucleophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond serves as a reactive site for the formation of new bonds, most notably in Suzuki-Miyaura and Buchwald-Hartwig type couplings.

  • Hydrazinolysis and Subsequent Heterocycle Formation: The ester group can be converted to a hydrazide, a key intermediate for the synthesis of various five-membered heterocycles.

Application 1: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of Anilines and Phenoxy Ethers

The presence of the electron-withdrawing ester and fluoro groups ortho and para to the chlorine atom, respectively, significantly activates the C-Cl bond towards nucleophilic attack. This makes SNAr a highly effective strategy for introducing amine and alcohol functionalities.

Mechanistic Insight: The Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing ester group. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored.

Caption: Generalized workflow for SNAr reaction.

Protocol 1.1: Synthesis of Ethyl 2-(Alkylamino)-5-fluorobenzoates

This protocol describes a general procedure for the amination of this compound using a primary or secondary amine.

Materials:

  • This compound

  • Alkylamine (e.g., morpholine, piperidine, benzylamine) (1.2 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents) as a base

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the starting material in a suitable volume of DMF or DMSO (e.g., 5-10 mL per gram of starting material).

  • Add the desired alkylamine (1.2 - 1.5 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of reaction solvent).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF1006>90
BenzylamineEt₃NDMSO1208~85
PiperidineK₂CO₃DMF905>90

Table 1: Representative conditions for the SNAr amination of this compound. (Yields are estimated based on similar reactions).

Application 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds which are prevalent in many pharmaceutical agents. The C-Cl bond of this compound can be effectively coupled with various arylboronic acids in the presence of a suitable palladium catalyst and base.

Mechanistic Insight: The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the aryl halide.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium, forming the biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Coupling A Ar-X + Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)(X)L_n B->C D Transmetalation C->D E Ar-Pd(II)(Ar')L_n D->E F Reductive Elimination E->F F->A Regeneration of Pd(0) G Ar-Ar' F->G H Ar'-B(OH)2 + Base H->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: Synthesis of Ethyl 2-Aryl-5-fluorobenzoates

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask or a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (2.5)K₂CO₃Dioxane/H₂O100~80
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene110~85
3-Pyridinylboronic acidPd(PPh₃)₄ (3)K₃PO₄DMF100~75

Table 2: Representative conditions for the Suzuki-Miyaura coupling of this compound. (Yields are estimated based on similar reactions).

Application 3: Synthesis of 2-Hydrazinyl-5-fluorobenzoate and Subsequent Heterocycle Formation

The ethyl ester functionality of this compound can be readily converted to a carbohydrazide by reaction with hydrazine. This hydrazide is a versatile intermediate for the synthesis of various five-membered nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are common motifs in medicinal chemistry.

Protocol 3.1: Synthesis of 2-Chloro-5-fluorobenzohydrazide

Materials:

  • This compound

  • Hydrazine hydrate (excess, e.g., 5-10 equivalents)

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add an excess of hydrazine hydrate (5-10 equivalents).

  • Heat the reaction mixture to reflux and stir for 4-8 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-chloro-5-fluorobenzohydrazide.

Protocol 3.2: Synthesis of a 2-(2-Chloro-5-fluorophenyl)-1,3,4-oxadiazole Derivative

This protocol outlines a general method for the cyclization of the benzohydrazide with a carboxylic acid to form a 1,3,4-oxadiazole.

Materials:

  • 2-Chloro-5-fluorobenzohydrazide

  • A carboxylic acid (e.g., acetic acid, benzoic acid)

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • A mixture of 2-chloro-5-fluorobenzohydrazide (1.0 eq) and a carboxylic acid (1.1 eq) in an excess of phosphorus oxychloride (POCl₃) is heated at reflux for 4-6 hours.

  • After completion of the reaction (monitored by TLC), the excess POCl₃ is carefully removed by distillation under reduced pressure.

  • The residue is cooled and carefully poured onto crushed ice with stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and then with a dilute sodium bicarbonate solution.

  • The crude product is dried and can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Caption: Synthetic pathway from this compound to 1,3,4-oxadiazoles.

Applications in Agrochemicals: The Case of Carfentrazone-ethyl

While direct synthesis of Carfentrazone-ethyl does not start from this compound, its structure highlights the importance of the 2-chloro-5-fluorobenzoic acid scaffold in the agrochemical industry. Carfentrazone-ethyl is a post-emergence herbicide used for the control of broadleaved weeds. The synthesis typically involves the esterification of the corresponding carboxylic acid, 2-chloro-3-[2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl]propionic acid, with ethanol in the presence of an acid catalyst. This underscores the utility of the core aromatic structure in building complex, biologically active molecules.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for organic synthesis. Its unique substitution pattern allows for a range of selective transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and the formation of key heterocyclic precursors. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable compound in the discovery and development of new pharmaceuticals and agrochemicals. As the demand for novel, highly functionalized molecules continues to grow, the strategic application of such well-designed starting materials will undoubtedly play a pivotal role in advancing chemical synthesis.

References

  • AERU. (n.d.). Carfentrazone-ethyl (Ref: F 8426). University of Hertfordshire. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025, August 9). A new and efficient synthetic method for the herbicide carfentrazone-ethyl based on the Heck reaction. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). US8957220B2 - Preparation method of carfentrazone-ethyl.
  • Google Patents. (n.d.). AU2012228866B2 - Preparation method of carfentrazone-ethyl.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-fluorobenzoic acid. PubMed Central. Retrieved January 21, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • ResearchGate. (n.d.). (PDF) 2-Amino-5-fluorobenzoic acid. Retrieved January 21, 2026, from [Link]

Application Notes and Protocols for Ethyl 2-chloro-5-fluorobenzoate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 2-chloro-5-fluorobenzoate as a key starting material in the synthesis and evaluation of potent agrochemicals. This document outlines the synthetic pathway to a commercially relevant herbicide, its mechanism of action, and detailed protocols for its biological assessment.

Introduction: The Strategic Importance of Fluorinated Benzoates in Agrochemical Discovery

Fluorine-containing molecules have become increasingly significant in the agrochemical industry due to the unique physicochemical properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved bioavailability.[1][2] this compound is a versatile chemical building block, featuring both chloro and fluoro substituents on the benzene ring.[3][4] This substitution pattern is of particular interest in the synthesis of selective herbicides. While not directly herbicidal itself, this compound serves as a valuable precursor for the synthesis of more complex active ingredients.

This guide focuses on the application of this compound in the synthesis of Quizalofop-p-ethyl, a selective post-emergence herbicide.[5][6][7] Quizalofop-p-ethyl belongs to the aryloxyphenoxypropionate class of herbicides, which are highly effective against a wide range of annual and perennial grass weeds in various broadleaf crops.[8][9]

Synthetic Pathway: From this compound to Quizalofop-p-ethyl

The synthesis of Quizalofop-p-ethyl from this compound is a multi-step process. The initial step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which then undergoes a series of reactions to form a key quinoxaline intermediate. This intermediate is subsequently coupled with a chiral propionate moiety to yield the final active ingredient.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted in the following diagram:

Synthetic Workflow A This compound B Hydrolysis A->B C 2-chloro-5-fluorobenzoic acid B->C D Multi-step synthesis C->D E 6-chloro-2-(4-hydroxyphenoxy)quinoxaline D->E F Coupling Reaction with (S)-(-)-p-toluenesulfonyl ethyl lactate E->F G Quizalofop-p-ethyl F->G

Caption: Overall synthetic workflow for Quizalofop-p-ethyl.

Detailed Synthetic Protocols

Protocol 1: Synthesis of 2-chloro-5-fluorobenzoic acid from this compound

  • Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid.

  • Materials:

    • This compound

    • Ethanol

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Distilled water

    • Round bottom flask (250 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • In a 250 mL round bottom flask, dissolve this compound (1 equivalent) in ethanol.

    • Add a 10% aqueous solution of NaOH (2 equivalents) to the flask.

    • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Add distilled water to dissolve the residue and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify with concentrated HCl until a precipitate forms (pH ~2).

    • Filter the precipitate, wash with cold distilled water, and dry under vacuum to yield 2-chloro-5-fluorobenzoic acid.

Protocol 2: Synthesis of Quizalofop-p-ethyl

The synthesis of Quizalofop-p-ethyl from 2-chloro-5-fluorobenzoic acid is a complex process often involving proprietary industrial methods. However, a generalizable academic approach involves the formation of a quinoxaline intermediate. For the purpose of these application notes, we will focus on the subsequent, well-documented step of coupling the key intermediate, 6-chloro-2-(4-hydroxyphenoxy)quinoxaline, with a chiral ethyl lactate derivative.[10][11] The synthesis of 6-chloro-2-(4-hydroxyphenoxy)quinoxaline can be achieved from precursors derived from 2-chloro-5-fluorobenzoic acid through established synthetic routes.

  • Objective: To synthesize Quizalofop-p-ethyl via etherification.

  • Materials:

    • 6-chloro-2-(4-hydroxyphenoxy)quinoxaline

    • (S)-(-)-p-toluenesulfonyl ethyl lactate

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (anhydrous)

    • Round bottom flask (100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • To a 100 mL round bottom flask, add 6-chloro-2-(4-hydroxyphenoxy)quinoxaline (1 equivalent), (S)-(-)-p-toluenesulfonyl ethyl lactate (1.1 equivalents), and anhydrous potassium carbonate (1.5 equivalents).

    • Add anhydrous acetonitrile to the flask to dissolve the reactants.

    • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain Quizalofop-p-ethyl.

Compound Starting Material Yield (%) Purity (%)
2-chloro-5-fluorobenzoic acidThis compound>95>98
Quizalofop-p-ethyl6-chloro-2-(4-hydroxyphenoxy)quinoxaline85-95>97

Table 1: Representative yields and purities for the synthetic steps.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

Quizalofop-p-ethyl is a proherbicide that is rapidly hydrolyzed in susceptible plants to its active form, quizalofop acid.[12] The herbicidal activity of quizalofop acid stems from its potent and specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[6][13][14][15]

ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[13][14] By inhibiting ACCase, quizalofop acid disrupts the production of these vital lipids, leading to a cessation of cell membrane formation and ultimately, cell death. This inhibition is particularly effective in the meristematic tissues of grasses, where rapid cell division and growth occur.[5][7] The selectivity of Quizalofop-p-ethyl arises from differences in the structure of ACCase between grasses and broadleaf plants; the enzyme in broadleaf crops is less sensitive to this class of herbicides.[6]

Mechanism of Action A Quizalofop-p-ethyl (Proherbicide) B Hydrolysis in plant A->B C Quizalofop acid (Active form) B->C E Inhibition C->E D Acetyl-CoA Carboxylase (ACCase) in grasses D->E F Fatty Acid Biosynthesis Blocked E->F G Disruption of Cell Membrane Formation F->G H Cell Death in Meristematic Tissues G->H I Death of Grass Weed H->I Efficacy Testing Workflow A Seed Germination (Target grass weeds & broadleaf crop) B Seedling Transplanting A->B C Plant Growth to 2-3 leaf stage B->C D Herbicide Application (Quizalofop-p-ethyl at various concentrations) C->D E Incubation under controlled conditions D->E F Visual Assessment & Data Collection (e.g., at 7, 14, 21 days) E->F G Data Analysis (e.g., GR50 calculation) F->G

Caption: Experimental workflow for herbicide efficacy testing.

Detailed Protocol for Whole-Plant Bioassay
  • Objective: To evaluate the post-emergence herbicidal activity of synthesized Quizalofop-p-ethyl on a target grass weed (e.g., Barnyardgrass, Echinochloa crus-galli) and assess its selectivity on a broadleaf crop (e.g., Soybean, Glycine max).

  • Materials:

    • Seeds of a susceptible grass weed and a tolerant broadleaf crop.

    • Pots with sterile potting mix.

    • Synthesized Quizalofop-p-ethyl.

    • Commercial formulation of Quizalofop-p-ethyl (as a positive control).

    • A suitable adjuvant as recommended for commercial formulations.

    • Deionized water.

    • Laboratory sprayer with a flat-fan nozzle.

    • Greenhouse or growth chamber with controlled temperature, humidity, and light.

  • Procedure:

    • Plant Preparation:

      • Sow seeds of the grass weed and broadleaf crop in separate pots.

      • Grow the plants in a greenhouse or growth chamber under optimal conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

      • Thin the seedlings to a uniform number per pot (e.g., 5 plants for grass weed, 2 for crop).

    • Herbicide Application:

      • When the grass weeds have reached the 2-3 leaf stage, prepare a series of dilutions of the synthesized Quizalofop-p-ethyl and the commercial standard in deionized water containing the recommended adjuvant. [16]A typical dose range would be from 0 (control) to twice the recommended field rate.

      • Apply the herbicide solutions to the plants using a laboratory sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha). [17] 3. Post-Application Care and Assessment:

      • Return the treated plants to the greenhouse or growth chamber.

      • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at 7, 14, and 21 days after treatment. [18][19] * Rate the herbicidal efficacy on a scale of 0% (no effect) to 100% (complete kill).

      • At the final assessment, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.

    • Data Analysis:

      • Calculate the percent growth reduction relative to the untreated control.

      • Determine the GR₅₀ value (the herbicide dose required to cause a 50% reduction in plant growth) for the synthesized compound and the commercial standard using appropriate statistical software.

Conclusion

This compound is a valuable and strategic starting material in the synthesis of high-value agrochemicals such as the herbicide Quizalofop-p-ethyl. The protocols detailed in these application notes provide a robust framework for the synthesis and biological evaluation of this important class of herbicides. By understanding the underlying chemistry and mechanism of action, researchers can leverage these methodologies to discover and develop novel and effective crop protection solutions.

References

  • Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. (URL: [Link])

  • (PDF) Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms - ResearchGate. (URL: [Link])

  • Quizalofop - Wikipedia. (URL: [Link])

  • Quizalofop-p-ethyl: Herbicides used to control soybean fields - Heben Pesticide. (URL: [Link])

  • TECHNICAL DATA BULLETIN QUIZALOFOP ETHYL TECHNICAL - Coromandel. (URL: [Link])

  • Potential Influence of Quizalofop-P-Ethyl (A Herbicide) on Different Models: A Review - bepls. (URL: [Link])

  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif - MDPI. (URL: [Link])

  • Robust crop resistance to broadleaf and grass herbicides provided by aryloxyalkanoate dioxygenase transgenes - NIH. (URL: [Link])

  • Guidelines for the conduct of chemical weed control trials in forage grasses grown for seed. (URL: [Link])

  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • A Method for Assessing Herbicide Performance in Small Plot Experiments | Weed Science. (URL: [Link])

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH. (URL: [Link])

  • CN106432109A - Preparation method of quizalofop-P-ethyl - Google P
  • CN101602736B - Synthesis method of quizalofop-p-ethyl - Google P
  • Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators - publications.gc.ca. (URL: [Link])

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (URL: [Link])

  • European Guidelines to conduct herbicide resistance tests. (URL: [Link])

  • Preparation method of Quizalofop-p-ethyl with high optical content - Eureka | Patsnap. (URL: [Link])

  • Quizalofop-ethyl | C19H17ClN2O4 | CID 53518 - PubChem - NIH. (URL: [Link])

  • Quizalofop-ethyl (Ref: DPX Y6202) - AERU. (URL: [Link])

  • Quizalofop-p-ethyl | C19H17ClN2O4 | CID 1617113 - PubChem - NIH. (URL: [Link])

  • Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google P
  • Quizalofop-P-ethyl 5%+Fluoroglycofen-ethyl 2%+Imazapic 5% 12% EW. (URL: [Link])

  • Manufacturing Approaches of New Halogenated Agrochemicals - ResearchGate. (URL: [Link])

  • PL208075B1 - Combinations of herbicidal aromatic carboxylic acids and safeners - Google P
  • CHLOROPHENOXY HERBICIDES (Group 2B) - Overall Evaluations of Carcinogenicity. (URL: [Link])

  • Syntheses and Selective Herbicidal Activities of Ethyl 2-[4-(6-Chloro-2-quinoxalinyloxy)phenoxy]propanoate and Its Related Compounds - SciSpace. (URL: [Link])

  • 2-Chloro-5-Fluorobenzoic Acid | Eqipped Lab Supplies. (URL: [Link])

  • This compound 5G - 30305-5G - Dabos. (URL: [Link])

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Application Notes and Protocols for Reactions Involving Ethyl 2-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the experimental setup and reaction protocols for Ethyl 2-chloro-5-fluorobenzoate, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The document details methodologies for several critical transformations, including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, Sonogashira coupling, ester hydrolysis, and reduction. Each section offers a theoretical background, detailed step-by-step protocols, and insights into the causality behind experimental choices to ensure procedural success and safety. This guide is intended for researchers, scientists, and professionals in drug development and synthetic chemistry.

Introduction to this compound

This compound is a substituted aromatic ester that serves as a versatile building block in organic synthesis. Its structure incorporates several key features that dictate its reactivity: an electron-withdrawing ester group, and two halogen substituents (chlorine and fluorine) that activate the aromatic ring for certain transformations and can also act as leaving groups or coupling partners.

The presence of both chloro and fluoro groups on the benzene ring, ortho and para to each other respectively, creates a unique electronic environment. The electron-withdrawing nature of these halogens, coupled with the ester functionality, renders the aromatic ring susceptible to nucleophilic attack, particularly at the carbon bearing the chlorine atom. This makes Nucleophilic Aromatic Substitution (SNAr) a primary reaction pathway. Furthermore, the chloro group can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈ClFO₂N/A
Molecular Weight 202.61 g/mol N/A
Appearance Colorless to pale yellow liquid
CAS Number 8747[1]63-79-4N/A
Boiling Point Not readily availableN/A
Density Not readily availableN/A

Spectroscopic Data: While specific spectral data for this compound is not widely published, analogous compounds like Ethyl 2-chlorobenzoate and Ethyl 2-fluorobenzoate provide expected spectral characteristics.

  • ¹H NMR: Signals[2][3][4][5][6] corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and aromatic protons (in the range of 7.0-8.0 ppm) are expected.

  • ¹³C NMR: Resonances for the ester carbonyl (around 165 ppm), the ethyl group carbons, and six distinct aromatic carbons are anticipated.

  • IR Spectroscopy: Characteristic peaks for the C=O stretch of the ester (around 1730 cm⁻¹), C-Cl stretch, and C-F stretch would be observed.

  • **Mass Spectrometry:[3] The molecular ion peak (M+) and characteristic fragmentation patterns, including the isotopic signature of chlorine, would be present.

Safety and Handling: [4] this compound should be handled with care in a well-ventilated fume hood. Appropriate personal prot[7]ective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation, ingesti[8]on, and contact with skin and eyes. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases. In case of fire, use dry [9]powder, foam, water spray, or carbon dioxide.

Nucleophilic Ar[7]omatic Substitution (SNAr) Reactions

The electron-deficient nature of the aromatic ring in this compound, enhanced by the ortho-chloro and meta-ester substituents relative to the fluorine, makes it a suitable substrate for SNAr reactions. The chlorine atom is the [10][11][12][13]more likely leaving group compared to fluorine in many SNAr reactions. These reactions typically[14] proceed via an addition-elimination mechanism involving a Meisenheimer complex intermediate.

Protocol: S<[12][13]sub>NAr with a Primary Amine (Adapted Protocol)

This protocol is adapted from general procedures for the SNAr of activated aryl chlorides with amines.

Reaction Scheme: (Image of the SNAr reaction of this compound with a generic primary amine, R-NH2, to yield Ethyl 2-(alkylamino)-5-fluorobenzoate)

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), the primary amine (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Stir the reaction mixture at an elevated temperature (e.g., 100-120 °C). The optimal temperature and reaction time should be determined by monitoring the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMSO).

  • Combine the organic layers and wash with brine to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality of Experimental Choices:

  • Solvent: DMSO is a polar aprotic solvent that can solvate the potassium carbonate and facilitate the nucleophilic attack.

  • Base: Potassium carbonate acts as a base to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.

  • Temperature: Elevated temperatures are often required to overcome the activation energy of the SNAr reaction.

sn_ar_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Primary Amine - K2CO3 solvent Add Anhydrous DMSO reagents->solvent heat Heat and Stir (100-120 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Pour into Water & Extract with EtOAc cool->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Column Chromatography dry->purify

Caption: Workflow for SNAr Reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent of this compound can be utilized in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides, often requiring more active catalysts and harsher reaction conditions.

Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid (Adapted Protocol)

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl chlorides.

Reaction Scheme: (Image of the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, Ar-B(OH)2, to yield Ethyl 2-aryl-5-fluorobenzoate)

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a more active catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand)

  • Base (e.g., potassium carbonate or cesium carbonate)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/water)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture with vigorous stirring at a temperature typically between 80-110 °C. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. For less reactive aryl chlorides, a combination of a palladium precursor and a bulky, electron-rich phosphine ligand is often necessary to facilitate the oxidative addition step.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle.

  • Solvent: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. Degassing the solvent is important to prevent oxidation of the palladium catalyst.

suzuki_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Base inert Inert Atmosphere (Argon) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute with EtOAc & Wash with NH4Cl(aq) cool->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol: Sonogashira Coupling with a Terminal Alkyne (Adapted Protocol)

This protocol is adapted from general procedures for the Sonogashira coupling of aryl chlorides.

Reaction Scheme: (Image of the Sonogashira coupling of this compound with a generic terminal alkyne, R-C≡CH, to yield Ethyl 2-(alkynyl)-5-fluorobenzoate)

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (a strong amine base like triethylamine or diisopropylethylamine)

  • Solvent (e.g., anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (2-5 mol%) and copper(I) iodide (4-10 mol%).

  • Add the anhydrous solvent and the amine base.

  • Add this compound (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv).

  • Heat the reaction mixture with stirring, typically in the range of 60-100 °C, and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality of Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is involved in the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Base: The amine base is essential for deprotonating the terminal alkyne and for neutralizing the hydrogen halide formed during the reaction.

  • Inert Atmosphere: Both the palladium and copper catalysts are sensitive to oxidation, necessitating an inert atmosphere.

Functional Group Transformations

Protocol: Hydrolysis of the Ester to a Carboxylic Acid

Reaction Scheme: (Image of the hydrolysis of this compound to 2-chloro-5-fluorobenzoic acid)

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol or Tetrahydrofuran (THF)/Water mixture

  • Hydrochloric acid (HCl), concentrated or 1M

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or heating block

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound in a mixture of ethanol and water (or THF and water).

  • Add an excess of sodium hydroxide (2-3 equiv) to the solution.

  • Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully acidify the mixture with hydrochloric acid until the pH is acidic (pH ~2), which will cause the carboxylic acid product to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

hydrolysis_workflow cluster_reaction Saponification cluster_workup Isolation dissolve Dissolve Ester in EtOH/H2O add_base Add NaOH dissolve->add_base reflux Heat to Reflux add_base->reflux cool Cool in Ice Bath reflux->cool acidify Acidify with HCl cool->acidify filter Filter Precipitate acidify->filter dry Wash with Cold H2O & Dry filter->dry

Caption: Workflow for Ester Hydrolysis.

Protocol: Reduction of the Ester to an Alcohol

Reaction Scheme: (Image of the reduction of this compound to (2-chloro-5-fluorophenyl)methanol)

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a suitable activator

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium potassium tartrate solution (Rochelle's salt) or dilute HCl

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 equiv) in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Dissolve this compound in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, quench by the slow addition of saturated aqueous Rochelle's salt solution and stir until the layers separate.

  • Filter the resulting salts and wash them with the solvent.

  • Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation if necessary.

Causality of Experimental Choices:

  • Reducing Agent: LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols. It is highly reactive and must be handled with care under anhydrous conditions.

  • Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, all glassware must be dry, and anhydrous solvents must be used.

  • Quenching: The quenching procedure is critical for safely destroying the excess reducing agent and for precipitating the aluminum salts in a filterable form.

References

  • PubChem. Ethyl 2-chlorobenzoate. [Link]

  • PubChem. Ethyl 2-[(2-chloroacetyl)amino]-5-fluorobenzoate. [Link]

  • Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. [Link]

  • Organic & Biomolecular Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Ethyl 2-Fluorobenzoate: Properties and Applications. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Cheméo. Chemical Properties of Ethyl-2-chlorobenzoate (CAS 7335-25-3). [Link]

  • NIST WebBook. Ethyl-2-chlorobenzoate. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • NIST WebBook. Ethyl-2-chlorobenzoate. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]

  • National Institutes of Health. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. [Link]

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • National Institutes of Health. Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. [Link]

  • National Institutes of Health. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. [Link]

  • ResearchGate. (2025). Reactivity-Tunable Palladium Precatalysts with Favorable Catalytic Properties in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

Sources

Analytical techniques for monitoring Ethyl 2-chloro-5-fluorobenzoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Analytical Techniques for Real-Time Monitoring and Control of Ethyl 2-chloro-5-fluorobenzoate Synthesis

Audience: Researchers, Process Chemists, and Pharmaceutical Development Professionals

Strategic Imperative: Why Monitor this compound Reactions?

This compound is a pivotal halogenated aromatic ester, frequently employed as a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The precise incorporation of both chlorine and fluorine atoms onto the benzoate scaffold imparts specific physicochemical properties crucial for the biological activity and pharmacokinetic profile of the final drug substance.[1]

However, reactions involving multi-halogenated aromatics are often complex. The potential for side-product formation (e.g., isomers, hydrolysis products, or products from incomplete reaction) is significant. Uncontrolled reactions can lead to reduced yield, compromised purity, and extensive downstream purification challenges, escalating costs and timelines in drug development. Therefore, the implementation of robust analytical monitoring is not merely a quality control measure but a strategic necessity for process understanding, optimization, and control.[2][3] This guide provides a detailed framework for selecting and implementing appropriate analytical technologies for this purpose.

Core Analytical Strategies: A Multi-Pronged Approach

No single analytical technique is universally superior; the optimal choice depends on the specific information required (quantitative purity, structural confirmation, real-time kinetics) and the phase of development (R&D vs. manufacturing). We will focus on three complementary, powerhouse techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Logical Workflow for Reaction Monitoring

The following diagram illustrates a generalized workflow for applying these analytical techniques to a chemical synthesis.

G cluster_0 Reaction Phase cluster_1 Analytical Phase cluster_2 Data & Decision Phase Reaction Synthesis of Ethyl 2-chloro-5-fluorobenzoate Sampling Automated or Manual Time-Point Sampling Reaction->Sampling Quench Reaction Quenching (if required) Sampling->Quench Prep Sample Preparation (Dilution, Derivatization) Quench->Prep Analysis Analytical Method Selection Prep->Analysis HPLC HPLC-UV/DAD Analysis->HPLC Quantitative Purity GCMS GC-MS Analysis->GCMS Volatiles & Impurity ID NMR In-situ / Flow NMR Analysis->NMR Real-Time Kinetics Data Data Acquisition & Processing HPLC->Data GCMS->Data NMR->Data Decision Process Decision: Continue, Adjust, or Stop Data->Decision Decision->Reaction Feedback Loop for Process Control G cluster_0 NMR Data Acquisition cluster_1 Data Processing cluster_2 Quantification Sample Aliquot from Reaction in Deuterated Solvent Acquire Acquire 1H NMR Spectrum (NS=16, d1=15s) Sample->Acquire Process Fourier Transform, Phase & Baseline Correction Acquire->Process Integrate Integrate Key Signals (Reactant & Product) Process->Integrate Calculate Calculate % Conversion vs. Time Integrate->Calculate Plot Plot Kinetic Profile Calculate->Plot

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-chloro-5-fluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving reaction yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction: The Fischer-Speier Esterification Approach

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The most common and direct method for its preparation is the Fischer-Speier esterification of 2-chloro-5-fluorobenzoic acid with ethanol, utilizing a strong acid catalyst.[1][2] This is a reversible equilibrium reaction, and achieving a high yield hinges on effectively shifting the equilibrium towards the product side.[3]

The electron-withdrawing nature of the chlorine and fluorine substituents on the aromatic ring increases the acidity of the carboxylic acid. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ethanol and potentially increasing the forward reaction rate.[4] However, success is not guaranteed by this electronic advantage alone; careful control of reaction conditions and a meticulous work-up are paramount.

This guide provides a structured question-and-answer-based approach to troubleshoot common issues and answer frequently asked questions, empowering you to optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Fischer esterification for this synthesis? A1: The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid (2-chloro-5-fluorobenzoic acid) and an alcohol (ethanol).[1] The acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the carboxylic acid. This activation dramatically increases the carbonyl carbon's electrophilicity, inviting nucleophilic attack from the alcohol to form a tetrahedral intermediate. Subsequently, a molecule of water is eliminated, and deprotonation yields the final ester product.[2] The reaction is reversible, so its success depends on manipulating the equilibrium.

Q2: How can the reaction equilibrium be shifted to favor product formation? A2: According to Le Chatelier's principle, the equilibrium can be driven towards the product (the ester) by two primary methods:

  • Using an Excess of a Reactant: The most common strategy is to use a large excess of the alcohol (ethanol), which also often serves as the solvent. A 4-fold molar excess of alcohol can theoretically push the yield to approximately 95%.[3]

  • Removing a Product: The continuous removal of water as it is formed will also shift the equilibrium to the right. This can be achieved using a Dean-Stark apparatus with a suitable azeotroping solvent (like toluene), though for this specific synthesis, using a large excess of ethanol is often more practical.[2]

Q3: What are the primary safety concerns when performing this reaction? A3: Key safety precautions include:

  • Corrosive Acids: Concentrated sulfuric acid is highly corrosive and an oxidizing agent. Always handle it with appropriate personal protective equipment (gloves, goggles, lab coat) inside a chemical fume hood. Add the acid slowly to the alcohol, as the dissolution is highly exothermic.

  • Flammable Solvents: Ethanol is a flammable liquid. Ensure the reaction is performed in a well-ventilated area, away from open flames or spark sources. Use a controlled heating mantle or oil bath for refluxing.[5]

  • Pressure Build-up: Never heat a closed system. Ensure the reflux apparatus is properly assembled and vented.

Troubleshooting Guide: From Low Yield to Impure Product

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Persistently Low Yield of this compound

Q: My final isolated yield is consistently below 60%, despite letting the reaction run overnight. What are the most probable causes and how can I fix this?

A: Low yield is the most common issue and typically points to problems with the reaction equilibrium, work-up procedure, or reagent quality.

Root Cause Analysis & Solutions:

  • Ineffective Equilibrium Shift: The reaction may not be driven sufficiently towards the product.

    • Solution: Increase the molar excess of ethanol. While ethanol also acts as the solvent, its concentration is critical. If you are using a 5-fold excess, try increasing it to a 10- or 20-fold excess. The table below illustrates the theoretical impact of reactant stoichiometry on yield for a typical esterification.[3]

Molar Ratio (Ethanol:Acid)Theoretical Max. Yield (Keq ≈ 4)
1:1~67%
4:1~95%
10:1>98%
20:1>99%
  • Product Loss During Aqueous Work-up: this compound, like many esters, can have partial solubility in aqueous layers, especially when a large amount of ethanol is present from the reaction.[3][6]

    • Solution:

      • Before the aqueous wash, remove the bulk of the excess ethanol under reduced pressure using a rotary evaporator.

      • During extraction, use a saturated sodium chloride solution (brine) for the final wash. Brine reduces the solubility of organic compounds in the aqueous layer and helps to break up emulsions.[4]

      • Perform multiple extractions with smaller volumes of your organic solvent (e.g., 3 x 50 mL of ethyl acetate) rather than a single large extraction (1 x 150 mL).

  • Presence of Water in Reagents: Water is a product of the reaction. Any water present at the start will inhibit the forward reaction.

    • Solution: Use anhydrous ethanol (or absolute ethanol) and a fresh, unopened bottle of concentrated sulfuric acid. Ensure all glassware is thoroughly dried before use.

Below is a logical workflow to diagnose and solve low-yield issues.

G start Low Yield Observed check_reagents Are reagents (Ethanol, H₂SO₄) anhydrous? start->check_reagents use_anhydrous Action: Use anhydrous ethanol and fresh H₂SO₄. Dry all glassware. check_reagents->use_anhydrous No check_equilibrium Is the reaction equilibrium being effectively shifted? check_reagents->check_equilibrium Yes use_anhydrous->check_equilibrium increase_etoh Action: Increase molar excess of ethanol (e.g., to 20 eq). check_equilibrium->increase_etoh No check_workup Is product being lost during work-up? check_equilibrium->check_workup Yes increase_etoh->check_workup optimize_workup Action: 1. Evaporate excess EtOH before wash. 2. Use brine wash. 3. Perform multiple extractions. check_workup->optimize_workup Likely final_yield Re-evaluate Yield check_workup->final_yield Unlikely optimize_workup->final_yield

Caption: Troubleshooting workflow for low yield.

Issue 2: Incomplete Reaction and Starting Material Contamination

Q: My reaction seems to stop, and TLC analysis consistently shows a spot corresponding to 2-chloro-5-fluorobenzoic acid, even after 12+ hours of reflux. What's causing the reaction to stall?

A: A stalling reaction is a clear sign that the catalytic cycle is inhibited or the reaction conditions are suboptimal.

Root Cause Analysis & Solutions:

  • Insufficient Catalyst Activity: The catalyst is crucial for activating the carboxylic acid.

    • Solution: Ensure you are using the correct catalytic amount (typically 3-5 mol% of the limiting reagent). If your sulfuric acid is old, it may have absorbed atmospheric moisture, reducing its effectiveness. Use a fresh supply. Alternatively, consider using solid p-TsOH, which is easier to handle and can be effective.[4]

  • Suboptimal Reaction Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier.

    • Solution: Verify that your reaction mixture is genuinely refluxing. The boiling point of ethanol is approximately 78°C. Use a thermometer to check the temperature of the oil bath and ensure it is set significantly higher (e.g., 95-100°C) to maintain a vigorous reflux in the flask.

Issue 3: Formation of Unknown By-products

Q: After work-up, my crude NMR shows my desired product but also several other unidentified aromatic signals. What side reactions could be occurring?

A: While Fischer esterification is generally a clean reaction, side reactions can occur under harsh conditions.

Root Cause Analysis & Solutions:

  • Aromatic Sulfonation: This is a known side reaction when using concentrated sulfuric acid at high temperatures with activated or deactivated aromatic rings.[4] The sulfonic acid group (-SO₃H) can be introduced onto the benzene ring.

    • Solution: Avoid excessively long reaction times or high temperatures. If sulfonation is a persistent issue, switch to a non-sulfonating acid catalyst like p-TsOH or a heterogeneous catalyst like an acidic resin.

  • Impurities in Starting Material: The purity of your starting 2-chloro-5-fluorobenzoic acid is critical. Isomeric impurities in the starting material will lead to isomeric ester impurities.

    • Solution: Verify the purity of your starting material by NMR or melting point before starting the reaction. If necessary, recrystallize the 2-chloro-5-fluorobenzoic acid.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • 2-chloro-5-fluorobenzoic acid (1.0 eq)

  • Anhydrous Ethanol (20 eq)

  • Concentrated Sulfuric Acid (0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Ethyl Acetate (or Dichloromethane) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-fluorobenzoic acid (e.g., 10.0 g, 57.3 mmol).

  • Reagent Addition: Add anhydrous ethanol (e.g., 67 mL, 1.15 mol, 20 eq). Begin stirring to dissolve the solid. Place the flask in an ice bath.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.3 mL, 5.7 mmol, 0.1 eq) dropwise.

  • Reflux: Remove the ice bath and heat the mixture to a steady reflux (oil bath temperature ~95°C) for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate solvent system) until the starting carboxylic acid spot has disappeared.

  • Solvent Removal: After cooling the reaction to room temperature, remove the majority of the excess ethanol using a rotary evaporator.

  • Work-up:

    • Dilute the concentrated residue with ethyl acetate (100 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with deionized water (2 x 50 mL).

    • Carefully neutralize any remaining acid by washing with saturated sodium bicarbonate solution (2 x 50 mL). Caution: CO₂ evolution will occur. Swirl gently and vent the funnel frequently. Continue washing until no more gas evolves.[4]

    • Wash the organic layer with brine (1 x 50 mL) to aid in drying.[7]

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.

  • Purification: If necessary, purify the crude product by vacuum distillation or silica gel column chromatography to obtain the final, high-purity product.

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification reagents 1. Add Acid & Anhydrous EtOH to a dry flask catalyst 2. Add H₂SO₄ catalyst (dropwise, cold) reagents->catalyst reflux 3. Reflux for 4-6h (Monitor by TLC) catalyst->reflux evap 4. Cool & Evaporate excess EtOH reflux->evap extract 5. Dilute & Extract with EtOAc and H₂O evap->extract neutralize 6. Neutralize with Sat. NaHCO₃ extract->neutralize dry 7. Wash with Brine & Dry over MgSO₄ neutralize->dry purify 8. Filter, Concentrate & Purify dry->purify

Caption: Optimized experimental workflow diagram.

References

  • Studylib. (2002). FISCHER ESTERIFICATION OF BENZOIC ACID. Retrieved from [Link]

  • MIT DSpace. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. Retrieved from [Link]

  • Reddit. (2024). Esterification not Working (Separation). Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluorobenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for Ethyl 2-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of Ethyl 2-chloro-5-fluorobenzoate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this intermediate in high purity. The following question-and-answer-based guide provides field-proven insights, detailed protocols, and troubleshooting advice to streamline your purification workflow.

Product Profile: Key Physical & Chemical Properties

Before initiating any purification protocol, a thorough understanding of the target compound and its likely impurities is critical. The primary route to this compound is the Fischer esterification of 2-chloro-5-fluorobenzoic acid with ethanol, catalyzed by a strong acid.[1][2][3][4] Therefore, the most common impurity is the unreacted starting carboxylic acid.

PropertyThis compound (Product)2-chloro-5-fluorobenzoic acid (Impurity)
Molecular Formula C₉H₈ClFO₂C₇H₄ClFO₂
Molecular Weight 202.61 g/mol 174.56 g/mol
Appearance Colorless to pale yellow liquidWhite to off-white solid
Acidity (pKa) NeutralAcidic (~3-4)
Polarity Moderately PolarMore Polar
Solubility Soluble in organic solvents (EtOAc, DCM, Ether)Soluble in organic solvents; deprotonated form is water-soluble

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered after the synthesis of this compound.

Q1: My crude product is acidic and shows two spots on TLC. How do I remove the unreacted starting material?

A1: The acidity indicates the presence of unreacted 2-chloro-5-fluorobenzoic acid and potentially the acid catalyst (e.g., H₂SO₄). The most efficient method to remove these is a liquid-liquid extraction using a mild aqueous base.

Causality: This separation is based on the dramatic difference in acidity between the ester and the carboxylic acid. This compound is neutral and will remain in the organic phase. The carboxylic acid, however, will be deprotonated by a base (like sodium bicarbonate) to form its corresponding carboxylate salt.[5] This salt is ionic and therefore highly soluble in the aqueous phase, allowing for a clean separation.

Protocol 1: Standard Aqueous Workup
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A volume that is 5-10 times the volume of the crude oil is a good starting point.

  • Neutralization: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas produced from the acid-base reaction. Shake for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with NaHCO₃ solution until no more gas evolution is observed. This ensures all acidic impurities have been removed.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water and break up any emulsions.

  • Drying & Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude, neutralized ester.[6][7][8]

Q2: After the aqueous workup, my product looks clean by TLC, but my yield is over 100%. What is the likely cause?

A2: A yield greater than 100% almost always indicates the presence of residual solvent (the extraction solvent, ethanol, or water). Even after drying with sodium sulfate, a significant amount of solvent can remain.

Causality: Solvents, particularly those with higher boiling points, can be difficult to remove completely on a rotary evaporator, especially if the vacuum is not sufficiently high or the bath temperature is too low. This adds mass to the final product, artificially inflating the yield calculation.

Solution:

  • High Vacuum: Place the flask containing your product on a high vacuum line for several hours to remove trace solvents.

  • Azeotropic Removal: For stubborn solvents like water, dissolving the product in a solvent that forms a low-boiling azeotrope with water (like toluene) and then removing it on a rotary evaporator can be effective.[7] This is often repeated two or three times.

Troubleshooting Advanced Purification Issues

If an aqueous workup is insufficient to achieve the desired purity, further purification by chromatography or distillation may be necessary.

Q3: I am having trouble purifying my ester using column chromatography. The separation is poor. What can I do?

A3: Poor separation in column chromatography is typically a mobile phase issue. The key is to find a solvent system that provides a good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate first.

Causality: Silica gel chromatography separates compounds based on their differential adsorption to the polar silica stationary phase and solubility in the mobile phase.[9] Polar compounds interact more strongly with the silica and elute later. By carefully tuning the polarity of the mobile phase, you can modulate the retention times of different compounds to achieve separation.

Protocol 2: Optimizing Column Chromatography
  • TLC Analysis: On a single TLC plate, spot your crude material and run it in several different solvent systems. A good starting point for substituted benzoates is a mixture of hexanes and ethyl acetate.[10]

    • Goal: Find a solvent ratio that gives your product a Retention Factor (Rf) of 0.2-0.4 . The Rf is the distance the spot travels divided by the distance the solvent front travels.

  • Solvent System Selection:

    • If the product Rf is too high (>0.5), the mobile phase is too polar. Decrease the percentage of the more polar solvent (e.g., from 20% EtOAc in Hexanes to 10%).

    • If the product Rf is too low (<0.1), the mobile phase is not polar enough. Increase the percentage of the more polar solvent.

  • Gradient vs. Isocratic Elution:

    • Isocratic: If all impurities are well-separated from the product on the TLC plate, you can run the column with the single optimized solvent mixture (isocratic elution).

    • Gradient: If you have both less polar and more polar impurities, a gradient elution is more efficient.[11] You would start with a less polar mobile phase to elute the non-polar impurities, and then gradually increase the polarity to elute your product and then the more polar impurities.[11] A typical gradient might start at 5% EtOAc/Hexanes and gradually increase to 40% EtOAc/Hexanes over 10 column volumes.[9]

Q4: Can I purify this compound by distillation?

A4: Yes, vacuum distillation is a viable method for purifying this compound, provided the impurities are not close in boiling point to the product. It is particularly effective for removing non-volatile impurities (like salts or baseline material from chromatography) or highly volatile impurities (like residual solvents).

Causality: Distillation separates liquids based on differences in their boiling points. Applying a vacuum lowers the atmospheric pressure, which in turn lowers the temperature at which a liquid boils. This is crucial for organic molecules that might decompose at their atmospheric boiling point.

Considerations:

  • Boiling Point: The boiling point of the parent compound, Ethyl 2-chlorobenzoate, is ~243 °C at atmospheric pressure and ~123 °C at 20 mbar.[12] this compound will have a similar boiling point.

  • Impurity Boiling Points: This method will not work if you have impurities with very similar boiling points. For example, if there are other isomeric esters present, distillation will likely fail to separate them.

  • Pre-treatment: It is critical to ensure all acidic impurities have been removed via an aqueous workup before distillation.[8] Heating an acidic mixture can cause product degradation.

Visualization of Workflows
General Purification Workflow

The following diagram outlines the decision-making process for purifying crude this compound.

PurificationWorkflow cluster_adv Advanced Purification crude Crude Reaction Mixture workup Aqueous Workup (Protocol 1) crude->workup tlc_check TLC/NMR Analysis workup->tlc_check pure Pure Product (>98%) tlc_check->pure Purity OK impure Impure Product tlc_check->impure Purity Not OK chrom Column Chromatography (Protocol 2) impure->chrom Close Polarity Impurities distill Vacuum Distillation impure->distill Non-volatile Impurities chrom->pure distill->pure

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Column Chromatography

This diagram provides a logical flow for addressing common issues during column chromatography.

ChromatographyTroubleshooting start Poor Separation on Column check_tlc Re-evaluate TLC (Rf of product?) start->check_tlc rf_high Rf > 0.4 (Elutes too fast) check_tlc->rf_high Too High rf_low Rf < 0.2 (Stuck on column) check_tlc->rf_low Too Low rf_ok Rf is 0.2-0.4 (Co-elution) check_tlc->rf_ok Optimal sol_less_polar Action: Decrease Mobile Phase Polarity (e.g., less EtOAc) rf_high->sol_less_polar sol_more_polar Action: Increase Mobile Phase Polarity (e.g., more EtOAc) rf_low->sol_more_polar change_solvent Action: Change Solvent System (e.g., DCM/MeOH) rf_ok->change_solvent

Caption: Troubleshooting guide for poor chromatographic separation.

References
  • BenchChem. (n.d.). Technical Support Center: Purifying Substituted Benzoates by Column Chromatography.
  • Guidechem. (n.d.). How to Prepare Ethyl 2-bromo-5-fluorobenzoate?.
  • Study.com. (n.d.). How could you quantitatively separate p-ethyl benzoic acid from ethyl benzoate and recover each material in pure form?.
  • Sigma-Aldrich. (n.d.). Ethyl 2,3-dichloro-5-fluorobenzoate.
  • SIELC Technologies. (n.d.). Separation of Ethyl 2-chlorobenzoate on Newcrom R1 HPLC column.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302.
  • BLD Pharm. (n.d.). Ethyl 2,4-dichloro-5-fluorobenzoate.
  • Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
  • PubChem. (n.d.). Ethyl 2-chlorobenzoate.
  • Master Organic Chemistry. (2022). Fischer Esterification.
  • Chemistry LibreTexts. (2023). Fischer Esterification.
  • Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate....
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Biotage. (n.d.). Successful flash chromatography.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Organic Syntheses. (n.d.). Acetic acid, chlorofluoro-, ethyl ester.
  • NIST. (n.d.). Ethyl-2-chlorobenzoate. NIST Chemistry WebBook.

Sources

Optimization of reaction conditions for Ethyl 2-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An essential intermediate in pharmaceutical and agrochemical research, Ethyl 2-chloro-5-fluorobenzoate requires precise reaction conditions for optimal synthesis. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its preparation, primarily through Fischer esterification. As Senior Application Scientists, we aim to blend established chemical principles with practical, field-proven insights to ensure your success.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound.

Q1: What is the standard and most reliable method for synthesizing this compound?

The most common and industrially scalable method is the Fischer esterification of 2-chloro-5-fluorobenzoic acid with ethanol. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] The reaction involves heating the carboxylic acid and an excess of the alcohol in the presence of the acid catalyst.[1][2]

Q2: Can you illustrate the reaction mechanism for the Fischer esterification of 2-chloro-5-fluorobenzoic acid?

Certainly. The Fischer esterification proceeds through a six-step, reversible, acid-catalyzed nucleophilic acyl substitution pathway.[1][3][4] The acid catalyst serves two primary roles: it protonates the carbonyl oxygen to activate the carboxylic acid towards nucleophilic attack, and it facilitates the removal of the hydroxyl group as a water molecule, which is a better leaving group.[1]

Fischer_Esterification cluster_0 Step 1 & 2: Protonation & Nucleophilic Attack cluster_1 Step 3 & 4: Proton Transfer & Water Elimination cluster_2 Step 5 & 6: Deprotonation Acid 2-chloro-5-fluorobenzoic acid ProtonatedAcid Protonated Carbonyl (Enhanced Electrophile) Acid->ProtonatedAcid + H⁺ Tetrahedral1 Tetrahedral Intermediate ProtonatedAcid->Tetrahedral1 + EtOH Ethanol Ethanol (Nucleophile) ActivatedComplex Activated Complex Tetrahedral1->ActivatedComplex Proton Transfer WaterLoss Resonance-Stabilized Cation ActivatedComplex->WaterLoss - H₂O ProtonatedEster Protonated Ester WaterLoss->ProtonatedEster Ester This compound ProtonatedEster->Ester - H⁺ (Catalyst Regenerated)

Caption: Fischer Esterification Mechanism.

Q3: Why is concentrated sulfuric acid the preferred catalyst, and what is its specific role?

Concentrated sulfuric acid (H₂SO₄) serves a dual purpose in Fischer esterification, making it highly effective.[5][6]

  • Catalyst : It provides the necessary protons (H⁺) to activate the carboxylic acid, thereby increasing the rate of reaction.[3][7] Without a catalyst, the reaction is extremely slow.[7]

  • Dehydrating Agent : Fischer esterification is a reversible equilibrium reaction that produces water as a byproduct.[7][8] Concentrated sulfuric acid is hygroscopic and sequesters the water as it is formed.[6][7] According to Le Chatelier's principle, removing a product shifts the equilibrium towards the formation of more products, thus increasing the overall yield of the ester.[7][9]

Q4: Beyond the catalyst, what strategies can be employed to maximize the ester yield?

To drive the equilibrium towards the product side, two primary strategies are used, both based on Le Chatelier's principle:

  • Use of Excess Reactant : The reaction is typically run using a large excess of one of the reactants.[7][8] Since ethanol is an inexpensive and relatively low-boiling solvent, it is often used in large excess, effectively serving as both a reactant and the reaction solvent.[1][10] Using a significant molar excess of alcohol can dramatically increase the ester yield at equilibrium.[4][7]

  • Removal of Water : Actively removing water as it forms is a highly effective method to push the reaction to completion.[4][8][11] This is commonly achieved by using a Dean-Stark apparatus .[11][12] The reaction is run in a solvent like toluene, which forms a minimum-boiling azeotrope with water. The azeotrope distills into the Dean-Stark trap, where the denser water separates and is collected, while the toluene overflows and returns to the reaction flask.[9][11]

Detailed Experimental Protocols

Here we provide standardized, self-validating protocols for the synthesis of this compound.

Protocol 1: Standard Synthesis using Excess Ethanol

This protocol is straightforward and suitable for most laboratory settings.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-fluorobenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous ethanol (10-20 eq), which will also act as the solvent.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.

  • Heating: Heat the reaction mixture to a gentle reflux (approximately 78-80°C) and maintain for 4-12 hours.

  • In-Process Control (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots periodically. The reaction is complete when the starting carboxylic acid spot/peak is no longer visible or has been maximally consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. Caution: CO₂ evolution will occur.

    • Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether (3x).[13][14]

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and break any emulsions.[14]

  • Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[14][15]

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation if necessary.

Protocol 2: High-Yield Synthesis using a Dean-Stark Trap

This method is ideal for maximizing yield, especially on a larger scale.[9][11]

Step-by-Step Methodology:

  • Reaction Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.

  • Reagent Addition: Charge the flask with 2-chloro-5-fluorobenzoic acid (1.0 eq), ethanol (1.5-3.0 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • Catalyst Addition: Add the acid catalyst (e.g., p-TsOH or H₂SO₄, 0.05-0.1 eq).

  • Heating and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the trap. Monitor the volume of water collected; the reaction is complete when water no longer accumulates.[11]

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1. The initial solvent (toluene) is removed along with the extraction solvent during rotary evaporation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

Troubleshooting_Workflow Start Low Yield of This compound Check_Completion Check Reaction Completion (TLC/GC Analysis) Start->Check_Completion SM_Present Starting Material (Carboxylic Acid) Remains Check_Completion->SM_Present Yes SM_Absent Starting Material Consumed Check_Completion->SM_Absent No Optimize_Conditions Optimize Reaction Conditions: - Increase Reflux Time - Increase Temperature - Add More Catalyst - Use Dean-Stark Trap SM_Present->Optimize_Conditions Check_Reagents Check Reagent Quality: - Anhydrous Ethanol? - Fresh Catalyst? SM_Present->Check_Reagents Check_Workup Review Work-up Procedure: - Incomplete Extraction? - Product Loss during Wash? SM_Absent->Check_Workup Side_Reactions Investigate Side Reactions (GC-MS Analysis) SM_Absent->Side_Reactions

Caption: Troubleshooting Logic for Low Product Yield.

Problem: My reaction yield is significantly lower than expected.

Q: I've followed the protocol, but my final yield is below 50%. What are the most likely causes and how can I fix this?

A: Low yields in Fischer esterification typically stem from an unfavorable equilibrium, incomplete reaction, or loss of product during work-up.[16][17][18]

  • Cause 1: Unfavorable Equilibrium: The reaction may have simply reached equilibrium with a high concentration of reactants remaining.

    • Solution: To shift the equilibrium, either increase the molar excess of ethanol (e.g., from 10 eq to 20 eq) or switch to Protocol 2 and actively remove water using a Dean-Stark trap.[4]

  • Cause 2: Incomplete Reaction: The reaction may not have been run long enough or at a high enough temperature.

    • Solution: Extend the reflux time and monitor via TLC/GC until the starting material is consumed. Ensure your heating mantle/oil bath is maintaining a consistent reflux temperature.

  • Cause 3: Wet Reagents: The presence of water in the starting materials (especially the ethanol) or reaction flask will inhibit the reaction by shifting the equilibrium to the left.

    • Solution: Use anhydrous ethanol and ensure all glassware is thoroughly dried before use. The use of concentrated sulfuric acid helps scavenge small amounts of water, but it cannot compensate for excessively wet reagents.[6][7]

  • Cause 4: Product Loss During Work-up: The product might be lost during the neutralization and extraction steps.

    • Solution: When neutralizing with NaHCO₃, add it slowly and ensure the pH of the aqueous layer is basic (pH > 8) to convert all unreacted carboxylic acid to its water-soluble carboxylate salt. Perform multiple extractions (at least 3) with your organic solvent to ensure complete recovery of the ester.[17] If emulsions form, add a small amount of brine to help break them.[19]

Problem: Significant unreacted starting material remains.

Q: My post-reaction analysis (TLC/GC) shows a large amount of 2-chloro-5-fluorobenzoic acid. How can I improve the conversion rate?

A: This is a clear indication that the reaction has not gone to completion.

  • Solution 1: Increase Reaction Time and/or Temperature: The most straightforward approach is to continue the reflux for a longer period (e.g., an additional 4-6 hours). If the reaction stalls, a slight increase in temperature (if possible without exceeding the solvent's boiling point) may help. Microwave-assisted heating under sealed-vessel conditions can also significantly accelerate the reaction and improve yields by allowing for temperatures above the solvent's atmospheric boiling point.[20][21]

  • Solution 2: Increase Catalyst Loading: The catalytic amount of acid might be insufficient or may have been deactivated. Cautiously add a small additional amount of concentrated H₂SO₄ to the reaction mixture.

  • Solution 3: Drive the Equilibrium: As mentioned previously, using a Dean-Stark trap to remove water is the most robust method to drive the reaction to completion.[4][11]

Problem: The final product is impure or discolored.

Q: After purification, my this compound is off-color (yellow/brown) or contains persistent impurities. What's wrong?

A: Discoloration often points to degradation caused by excessive heat or residual acid, while other impurities may be side-products.

  • Cause 1: Thermal Degradation: Prolonged heating at high temperatures, especially in the presence of strong acid, can cause decomposition.

    • Solution: Avoid unnecessarily long reaction times. Once the reaction is complete (as determined by TLC/GC), proceed with the work-up promptly. During purification by distillation, use a vacuum to lower the boiling point and minimize thermal stress on the product.

  • Cause 2: Residual Acid: Any remaining acid catalyst can cause the product to degrade over time, especially during distillation.

    • Solution: Ensure the neutralization step is thorough. Wash the combined organic layers with NaHCO₃ solution until no more gas evolves, followed by a water wash to remove any remaining salts.[14][22]

  • Cause 3: Side-Products: At high temperatures, ethanol can undergo acid-catalyzed dehydration to form diethyl ether.

    • Solution: Maintain a controlled reflux temperature. Diethyl ether is highly volatile and is typically removed during solvent evaporation. If other, less volatile impurities are detected (via GC-MS), purification by column chromatography may be necessary, although vacuum distillation is usually sufficient.

Optimization Data Summary

The following table summarizes the expected impact of key parameters on the reaction outcome.

ParameterVariationExpected Effect on YieldRationale & Causality
Ethanol Stoichiometry 1.5 eq → 20 eqSignificant Increase Shifts equilibrium towards the product (Le Chatelier's Principle).[4][7]
Catalyst Loading (H₂SO₄) 0.05 eq → 0.3 eqIncrease (to a point) Increases reaction rate. Excessive acid can lead to side reactions/degradation.
Temperature 60°C → Reflux (~78°C)Significant Increase Increases reaction rate. Esterification is slow at lower temperatures.[5]
Reaction Time 2 hours → 12 hoursIncrease Allows the reaction to approach or reach equilibrium. Monitor for completion to avoid degradation.
Water Removal None → Dean-StarkSignificant Increase Actively removes a product, driving the reaction to completion.[4][9][11]

References

  • Chemistry Stack Exchange. (2017). Use of concentrated sulfuric acid in Fischer esterification. [Link]

  • BYJU'S. Fischer esterification reaction. [Link]

  • Homework.Study.com. How concentrated sulfuric acid catalyzes Fischer esterification?. [Link]

  • JoVE. (2020). Esterification. [Link]

  • Reddit. (2023). Sulphuric acid in esterification. [Link]

  • University of Wisconsin-Madison. Types of Organic Reactions- Esterification Using a Dean-Stark Trap. [Link]

  • Wikipedia. Dean–Stark apparatus. [Link]

  • JoVE. (2017). Dean-Stark Trap: Principle, Use in Chemical Reactions. [Link]

  • University of California, Davis. Esterification Using a Dean-Stark Trap. [Link]

  • ACS Publications. Esterification for the introductory organic laboratory course: A modified Dean-Stark trap. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • ResearchGate. (2021). Work up of ester?. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Unknown Source.
  • MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • National Institutes of Health. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]

  • ResearchGate. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • PubChem. Ethyl 2-[(2-chloroacetyl)amino]-5-fluorobenzoate. [Link]

  • ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. [Link]

  • Organic Syntheses. Acetic acid, chlorofluoro-, ethyl ester. [Link]

  • Dabos. This compound 5G. [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • Google Patents. Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
  • ResearchGate. (2025). Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects. [Link]

  • PubChem. Ethyl 2-chlorobenzoate. [Link]

  • Google Patents. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • Google Patents. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.
  • ResearchGate. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. [Link]

Sources

Technical Support Center: Ethyl 2-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2-chloro-5-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the potential challenges and ensure the integrity of your experiments. Our approach is grounded in established chemical principles and practical experience to provide you with reliable and actionable insights.

I. Understanding the Stability of this compound

This compound is a dihalogenated benzoic acid ester, a class of compounds that serve as valuable building blocks in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] The reactivity of this molecule is primarily dictated by three key functional groups: the ethyl ester, the aromatic chlorine atom, and the activating fluorine atom. Understanding the interplay of these groups is crucial for predicting and preventing unwanted decomposition.

The principal decomposition pathways for this compound are anticipated to be:

  • Hydrolysis of the Ethyl Ester: This is a common reaction for esters, which can be catalyzed by both acids and bases, yielding 2-chloro-5-fluorobenzoic acid and ethanol.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom, activated by the electron-withdrawing ester and fluorine groups, is susceptible to substitution by nucleophiles. This can be a desired reaction or an unwanted side reaction depending on the experimental conditions.

  • Thermal Decomposition: While generally stable at moderate temperatures, prolonged exposure to high temperatures can lead to degradation, potentially through decarboxylation or other complex pathways.

This guide will address the practical implications of these pathways in your experiments.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and reactivity of this compound.

Q1: How should I properly store this compound to ensure its long-term stability?

A1: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. The ideal storage temperature is 2-8°C. It is crucial to protect it from moisture to prevent hydrolysis of the ester group. Storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended to minimize exposure to moisture and air.

Q2: What are the initial signs of decomposition I should look for?

A2: Visual inspection can sometimes reveal degradation. A change in color or the appearance of a solid precipitate (which could be the hydrolyzed carboxylic acid) may indicate decomposition. For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to check the purity of the material before use. A new spot on TLC or additional peaks in GC or NMR spectra would suggest the presence of impurities or degradation products.

Q3: Is this compound sensitive to acidic or basic conditions?

A3: Yes, it is sensitive to both. Strong acidic or basic conditions can catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid (2-chloro-5-fluorobenzoic acid).[2] Basic conditions, in particular, can also promote nucleophilic attack on the aromatic ring. Therefore, it is essential to carefully control the pH of your reaction mixture if the integrity of the ester group is critical.

Q4: Can I use protic solvents with this compound?

A4: While aprotic solvents are generally preferred to avoid solvolysis, protic solvents like ethanol or methanol can be used if the reaction conditions are anhydrous and neutral. However, be aware that in the presence of acid or base catalysts, or at elevated temperatures, the risk of transesterification or hydrolysis increases.

Q5: What is the expected reactivity of the chlorine atom in nucleophilic substitution reactions?

A5: The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the adjacent ester group and the fluorine atom at the 5-position.[3][4] This makes it a good substrate for reactions with various nucleophiles such as amines, alkoxides, and thiols. The reaction rate will depend on the strength of the nucleophile and the reaction conditions (temperature, solvent).

III. Troubleshooting Guide

This section provides solutions to common problems encountered during reactions involving this compound.

Problem Potential Cause Troubleshooting Steps
Low or no yield of the desired product Decomposition of starting material: The most likely cause is hydrolysis of the ester or unintended nucleophilic substitution of the chloride.1. Verify Starting Material Purity: Before starting the reaction, check the purity of your this compound using TLC, GC, or NMR. 2. Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar). 3. Control pH: If your reaction is sensitive to acid or base, use a non-nucleophilic buffer to maintain a neutral pH.
Presence of 2-chloro-5-fluorobenzoic acid as a major byproduct Ester Hydrolysis: This indicates the presence of water and either acidic or basic conditions.1. Use Anhydrous Solvents and Reagents: Ensure all components of the reaction are free from water. 2. Avoid Strong Acids/Bases: If possible, use milder reaction conditions. If a base is required, consider using a non-nucleophilic organic base like triethylamine or diisopropylethylamine.
Formation of unexpected side products Unintended Nucleophilic Attack: A reagent in your reaction mixture may be acting as a nucleophile and displacing the chlorine atom.1. Review Reagents: Carefully consider the nucleophilicity of all reagents, solvents, and additives. 2. Protecting Group Strategy: If a sensitive functional group in another reactant is acting as a nucleophile, consider protecting it. 3. Optimize Reaction Temperature: Lowering the reaction temperature may improve selectivity and reduce the formation of side products.
Inconsistent reaction outcomes Variability in Starting Material Quality or Reaction Setup: Impurities in the starting material or slight variations in reaction conditions can lead to inconsistent results.1. Standardize Protocol: Ensure consistent quality of reagents and solvents. Standardize all reaction parameters, including addition rates, stirring speed, and temperature control. 2. Inert Atmosphere: Consistently use an inert atmosphere for moisture- and air-sensitive reactions.
Troubleshooting Logic Diagram

Troubleshooting_ECFB Start Low Yield or Unexpected Products Check_Purity Check Starting Material Purity (TLC, GC, NMR) Start->Check_Purity Anhydrous Ensure Anhydrous Conditions Check_Purity->Anhydrous Purity OK Result_Bad Problem Persists Check_Purity->Result_Bad Impure Control_pH Control pH Anhydrous->Control_pH Anhydrous->Result_Bad Review_Reagents Review Reagent Nucleophilicity Control_pH->Review_Reagents Control_pH->Result_Bad Optimize_Temp Optimize Temperature Review_Reagents->Optimize_Temp Review_Reagents->Result_Bad Result_Good Problem Resolved Optimize_Temp->Result_Good Optimize_Temp->Result_Bad Further investigation needed

Caption: Troubleshooting workflow for experiments with this compound.

IV. Experimental Protocols

Protocol 1: Stability Assessment of this compound under Acidic and Basic Conditions

This protocol allows for the systematic evaluation of the stability of this compound under different pH conditions.

Materials:

  • This compound

  • 1 M HCl solution

  • 1 M NaOH solution

  • Dioxane (or another water-miscible solvent)

  • Deionized water

  • Vials with screw caps

  • Stir plate and stir bars

  • HPLC or GC-MS for analysis

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in dioxane.

  • Set up Test Conditions: In separate labeled vials, prepare the following solutions:

    • Acidic: 1 mL of stock solution + 4 mL of 1 M HCl.

    • Basic: 1 mL of stock solution + 4 mL of 1 M NaOH.

    • Neutral (Control): 1 mL of stock solution + 4 mL of deionized water.

  • Incubation: Gently stir all vials at room temperature.

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 100 µL) from each vial.

  • Quenching and Extraction: Neutralize the aliquot with an appropriate amount of base (for the acidic sample) or acid (for the basic sample). Extract the organic components with a suitable solvent like ethyl acetate.

  • Analysis: Analyze the extracted samples by HPLC or GC-MS to quantify the amount of remaining this compound and the formation of 2-chloro-5-fluorobenzoic acid.

Data Presentation:

Time (hours)% Remaining (Acidic)% Remaining (Basic)% Remaining (Neutral)
0100100100
1
2
4
8
24
Protocol 2: A Typical Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a common application of this compound as a substrate in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (N₂ or Ar)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Solvent Addition: Add the anhydrous solvent (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Prep_Flask Dry Schlenk Flask Inert_Atmo Establish Inert Atmosphere (N2/Ar) Prep_Flask->Inert_Atmo Add_Reagents Add Reactants, Catalyst, and Base Inert_Atmo->Add_Reagents Add_Solvent Add Anhydrous Solvent Add_Reagents->Add_Solvent Heat_Stir Heat and Stir Add_Solvent->Heat_Stir Monitor Monitor Reaction (TLC/GC) Heat_Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Extract Cool->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Hydrolysis_Pathway Reactant This compound Products 2-chloro-5-fluorobenzoic acid + Ethanol Reactant->Products H2O, H+ or OH-

Caption: Acid or base-catalyzed hydrolysis of the ethyl ester.

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Pathway Reactant This compound Product Ethyl 2-(Nu)-5-fluorobenzoate + Cl- Reactant->Product Nucleophile Nu- Nucleophile->Product

Caption: Nucleophilic substitution of the chlorine atom.

VI. References

  • Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents. This patent describes related chemistry involving halogenated fluorobenzoic acids, providing context for their synthesis and reactivity.

  • How to Prepare Ethyl 2-bromo-5-fluorobenzoate? - FAQ - Guidechem. This article details synthetic routes for a similar compound, highlighting reaction conditions that could be relevant to the stability of the title compound.

  • Ethyl 2-chlorobenzoate | C9H9ClO2 | CID 81783 - PubChem. The PubChem entry for a related compound provides physical and chemical property data that can be used for comparative purposes.

  • Alkyl Halides and Nucleophilic Substitution. This educational resource provides a general overview of nucleophilic substitution reactions, a key reactivity pathway for the title compound.

  • Reductive dehalogenations of halobenzoates by anaerobic lake sediment microorganisms - PubMed. This study discusses the dehalogenation of halobenzoates, offering insights into potential degradation pathways.

  • Ethyl 2-[(2-chloroacetyl)amino]-5-fluorobenzoate | C11H11ClFNO3 | CID 166407436 - PubChem. This PubChem entry for a more complex derivative provides additional context on the chemistry of substituted fluorobenzoates.

  • CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone - Google Patents. This patent describes synthetic methods involving related fluorochloro-substituted aromatic compounds.

  • Thermal Catalytic Decomposition of Dimethyl Methyl Phosphonate Using CuO-CeO 2 /γ-Al 2 O 3 - MDPI. This article, while on a different class of compounds, provides general principles of thermal decomposition that can be conceptually applied.

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - ResearchGate. This paper details nucleophilic substitution reactions on a complex chlorinated heterocyclic system, illustrating the principles of SNAr.

  • TATB thermal decomposition: Expanding the molecular profile with cryo-focused pyrolysis GC-MS - OSTI.GOV. This resource provides insights into the analysis of thermal decomposition products, which is a relevant analytical consideration.

  • 5-Chloro-2-fluorobenzoic acid | CAS Number 394-30-9 | Ossila. This supplier page for the corresponding carboxylic acid highlights its use as a building block in materials science and medicinal chemistry.

  • Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S) - Organic Syntheses Procedure. This procedure details the enzymatic hydrolysis of a different fluoroester, providing a well-documented example of ester hydrolysis.

Sources

Technical Support Center: Enhancing the Stability of Ethyl 2-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Ethyl 2-chloro-5-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you maintain the stability and integrity of this compound, ensuring the reliability and reproducibility of your results.

Introduction: Understanding the Stability of this compound

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its stability is paramount to ensure the desired reaction outcomes and the purity of the final products. Instability of this compound can lead to the formation of impurities, which can complicate downstream processes and compromise the quality of the end product. The primary degradation pathways for this halogenated aromatic ester are hydrolysis, photodecomposition, and thermal decomposition. This guide will delve into the causes of these degradation pathways and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound?

A1: The stability of this compound is primarily influenced by three factors:

  • Moisture: The ester functional group is susceptible to hydrolysis, especially in the presence of acidic or basic conditions.

  • Light: Exposure to ultraviolet (UV) radiation can induce photodegradation, leading to the cleavage of bonds within the molecule.

  • Elevated Temperatures: High temperatures can accelerate the rate of decomposition, leading to the formation of various degradation byproducts.

Q2: How can I visually detect if my sample of this compound has degraded?

A2: While visual inspection is not a definitive method for assessing purity, signs of degradation may include a change in color from colorless to a yellowish or brownish hue, or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical techniques for an accurate assessment of purity.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation product from hydrolysis is 2-chloro-5-fluorobenzoic acid and ethanol.[1] Under thermal or photolytic stress, more complex degradation pathways can occur, potentially leading to the formation of various halogenated aromatic compounds.

Q4: Can I use a standard freezer for long-term storage?

A4: While storage at low temperatures is recommended, a standard freezer may not be the optimal choice due to potential temperature fluctuations and the lack of humidity control. For long-term storage, a controlled-environment chamber or a desiccator stored in a cold room is preferable to minimize exposure to moisture.

Troubleshooting Guides

Issue 1: Decreased Purity of this compound Over Time

Symptoms:

  • Chromatographic analysis (e.g., HPLC, GC) shows a decrease in the main peak area and the appearance of new impurity peaks.

  • Inconsistent reaction yields or the formation of unexpected side products in subsequent synthetic steps.

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Improper Storage Exposure to moisture, light, or elevated temperatures.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keep it in a desiccator at a controlled low temperature (2-8 °C).
Contamination Introduction of acidic or basic impurities during handling or from contaminated solvents.Use high-purity, dry solvents and clean, dry glassware. Avoid using spatulas or other tools that may have residual acidic or basic contaminants.
Inherent Instability The ester is inherently susceptible to hydrolysis.For critical applications, consider using the compound immediately after purification or purchase. If storage is necessary, follow the stringent storage conditions outlined above.
Issue 2: Formation of 2-chloro-5-fluorobenzoic acid as a Major Impurity

Symptoms:

  • A significant peak corresponding to 2-chloro-5-fluorobenzoic acid is observed in the chromatogram.

  • The reaction mixture becomes acidic.

Root Causes and Solutions:

This issue is a direct result of hydrolysis. The troubleshooting steps are similar to those for general purity loss, with a strong emphasis on moisture control.

Experimental Protocol: Monitoring Hydrolytic Degradation

This protocol outlines a method to assess the hydrolytic stability of this compound under different pH conditions.

  • Prepare Buffer Solutions: Prepare buffers at pH 4, 7, and 9.

  • Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40 °C).

  • Time-Point Analysis: At regular intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Analysis: Analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining this compound and the formation of 2-chloro-5-fluorobenzoic acid.

  • Data Evaluation: Plot the concentration of the parent compound and the degradation product over time to determine the rate of hydrolysis at each pH.

Hydrolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Buffer Solutions (pH 4, 7, 9) B Prepare Sample Solutions A->B C Incubate at Controlled Temperature B->C D Withdraw Aliquots at Time Points C->D E HPLC Analysis D->E F Data Evaluation E->F

Caption: Workflow for assessing hydrolytic stability.

Enhancing Stability: Proactive Measures

Beyond troubleshooting, proactive measures can significantly improve the stability of this compound in your laboratory.

Optimal Storage and Handling
  • Inert Atmosphere: Always store the compound under an inert gas like argon or nitrogen to displace moisture and oxygen.

  • Light Protection: Use amber vials or wrap containers with aluminum foil to protect the compound from light.

  • Temperature Control: Store at a consistent, low temperature (2-8 °C). Avoid repeated freeze-thaw cycles.

  • Desiccation: Store vials in a desiccator containing a suitable desiccant to minimize moisture exposure.

  • Small Aliquots: For frequently used samples, consider aliquoting the compound into smaller, single-use vials to prevent contamination of the bulk material.

Use of Stabilizers

In certain applications, the addition of stabilizers can prolong the shelf-life of ester-containing formulations. However, the compatibility and potential interference of these stabilizers with downstream reactions must be carefully evaluated.

  • Antioxidants: For applications where oxidative degradation is a concern, hindered phenolic antioxidants can be considered.

  • Acid Scavengers: In formulations where acidic impurities may be present, the addition of a non-nucleophilic base in stoichiometric amounts can help prevent acid-catalyzed hydrolysis.

Forced Degradation Studies: A Predictive Tool

Conducting forced degradation studies can provide valuable insights into the stability of this compound under various stress conditions.[2][3][4] This information is crucial for developing robust formulations and establishing appropriate storage conditions.

Forced Degradation Workflow:

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis & Characterization cluster_outcome Outcome Acid Acid Hydrolysis (e.g., HCl) HPLC HPLC/UPLC Analysis Acid->HPLC Base Base Hydrolysis (e.g., NaOH) Base->HPLC Oxidation Oxidation (e.g., H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photolytic Photolytic Stress (UV/Vis light) Photolytic->HPLC LCMS LC-MS for Identification HPLC->LCMS Method Stability-Indicating Method Development HPLC->Method NMR NMR for Structure Elucidation LCMS->NMR Pathway Degradation Pathway Elucidation NMR->Pathway Stability Intrinsic Stability Profile Pathway->Stability

Caption: Workflow for forced degradation studies.

By subjecting the compound to acidic, basic, oxidative, thermal, and photolytic stress, researchers can identify potential degradation products and develop stability-indicating analytical methods. This proactive approach is essential for ensuring the quality and reliability of experimental data.

Conclusion

Maintaining the stability of this compound is critical for its successful application in research and development. By understanding its degradation pathways and implementing the recommended storage, handling, and analytical monitoring procedures outlined in this guide, researchers can ensure the integrity of their starting materials and the validity of their experimental outcomes.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003).
  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, Step 4 version (2005).
  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 38-47.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Huynh-Ba, K. (Ed.). (2009). Handbook of stability testing in pharmaceutical development. Springer.
  • Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical stability of pharmaceuticals: a handbook for pharmacists. John Wiley & Sons.
  • Rane, S., & Kaskhedikar, S. (2012). Forced degradation studies: A tool for determination of stability of drugs.
  • Maheswaran, R. (2012). FDA perspectives: scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73-80.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—a review. Journal of pharmaceutical analysis, 4(3), 159-165.
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a futuristic view. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.

Sources

Technical Support Center: Transformations of Ethyl 2-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 2-chloro-5-fluorobenzoate transformations. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but challenging substrate in cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying logic and troubleshooting strategies to ensure your experiments are successful.

The key challenge with this compound lies in the inertness of its carbon-chlorine (C-Cl) bond. Compared to aryl bromides or iodides, aryl chlorides are significantly less reactive, requiring highly active catalyst systems to facilitate transformations like Suzuki-Miyaura, Buchwald-Hartwig, and cyanation reactions.[1][2] This guide will focus on alternative catalysts and troubleshooting common issues encountered during these processes.

Frequently Asked Questions (FAQs): Catalyst Selection

Q1: Palladium or Nickel for coupling with an aryl chloride? What's the rationale?

Answer: The choice between palladium and nickel depends on a balance of cost, reactivity, and functional group tolerance.

  • Palladium-based catalysts are the most well-established and versatile for a wide range of cross-coupling reactions.[1] For challenging substrates like aryl chlorides, the key to success is the ligand. Modern, bulky, and electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential.[2][3] These ligands promote the rate-limiting oxidative addition step by increasing the electron density on the palladium center, making it more nucleophilic and reactive towards the C-Cl bond.[4] Palladium systems often offer broader functional group tolerance and more predictable reactivity.

  • Nickel-based catalysts have emerged as a powerful, cost-effective alternative.[5] Nickel is more earth-abundant and less expensive than palladium. Mechanistically, nickel can more readily activate C-Cl bonds, sometimes under milder conditions than palladium.[6][7] Nickel catalysts are particularly effective in cross-electrophile couplings and can be advantageous for specific transformations where palladium systems may be sluggish.[8][9] However, nickel catalysis can sometimes be more sensitive to air and moisture, and its reaction mechanisms can be more complex, occasionally leading to different selectivity or side products.

Q2: How critical is the choice of ligand for activating the C-Cl bond in my substrate?

Answer: The ligand is arguably the most critical component of the catalyst system for aryl chloride activation. The substrate, this compound, is electronically deactivated by the ester and fluorine substituents, making oxidative addition difficult.

The ligand's role is multifaceted:

  • Enhances Reactivity: Bulky, electron-donating ligands stabilize the low-coordinate, 14-electron L-Pd(0) species, which is the active catalyst. They increase the electron density on the palladium, which accelerates the oxidative addition into the C-Cl bond.[4][10]

  • Promotes Reductive Elimination: The steric bulk of the ligand facilitates the final reductive elimination step, which forms the desired product and regenerates the Pd(0) catalyst.

  • Prevents Catalyst Decomposition: Robust ligands can prevent the formation of inactive palladium black or other decomposition pathways, especially at the higher temperatures often required for aryl chloride couplings.[11]

Without an appropriate ligand, traditional palladium sources like Pd(OAc)₂ or PdCl₂ are generally ineffective for coupling unactivated aryl chlorides.[1][12]

Q3: What is a "precatalyst" and why should I use one?

Answer: A precatalyst is a stable, well-defined complex that rapidly generates the active, low-coordinate Pd(0) or Ni(0) species under the reaction conditions. For example, palladacycle precatalysts are designed to be air- and moisture-stable, making them easy to handle and weigh.[13]

Using a precatalyst offers several advantages over generating the catalyst in situ from a simple salt (e.g., Pd(OAc)₂) and a separate ligand:

  • Reproducibility: It ensures a consistent and known palladium-to-ligand ratio, leading to more reliable and reproducible results.

  • Efficiency: The activation of a precatalyst is often faster and cleaner than the reduction of a Pd(II) salt, which can be unreliable and lead to the formation of inactive species.[14]

  • Convenience: Their stability makes them user-friendly, especially for chemists who are not experts in organometallic synthesis.[15]

Troubleshooting Guide for Common Issues

This section addresses specific problems you may encounter during your experiments. A logical workflow for troubleshooting is essential to avoid randomly changing variables.

Troubleshooting_Workflow start Reaction Failure (Low Yield / No Product) check_reagents 1. Verify Reagent Quality - Freshly distilled solvent? - Anhydrous base? - Boronic acid purity? - Amine purity? start->check_reagents check_setup 2. Confirm Inert Atmosphere - Thoroughly degassed? - Positive Ar/N2 pressure? check_reagents->check_setup Reagents OK check_params 3. Review Reaction Parameters - Temperature sufficient? - Correct base/solvent combo? - Adequate reaction time? check_setup->check_params Setup OK side_products Side Products Observed? check_params->side_products Parameters OK screen_catalyst 4. Optimize Catalyst System - Increase catalyst loading? - Screen alternative ligands? - Switch to a Ni-based system? side_products->screen_catalyst No analyze_side Identify Side Products (e.g., Dehalogenation, Homocoupling) side_products->analyze_side Yes adjust_for_side Adjust Conditions - Use milder base? - Change ligand/solvent? analyze_side->adjust_for_side

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Problem 1: Low to No Conversion of Starting Material

Symptom: TLC or GC-MS analysis shows predominantly unreacted this compound.

Potential Causes & Solutions:

  • Inactive Catalyst:

    • Cause: The active Pd(0) species was not generated efficiently, or it decomposed. This is a common issue when using Pd(II) sources like Pd(OAc)₂ without proper pre-reduction or when the system is exposed to oxygen.[16] The catalyst can also be poisoned by impurities in the reagents or solvent.

    • Solution:

      • Switch to a precatalyst: Use a commercially available, air-stable palladacycle (e.g., an SPhos or XPhos precatalyst) to ensure reliable generation of the active catalyst.[13]

      • Ensure Rigorous Inert Conditions: Degas your solvent thoroughly (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas (Argon or Nitrogen).[11]

  • Incorrect Base or Solvent:

    • Cause: The choice of base is critical and reaction-dependent. For Suzuki couplings, a base like K₃PO₄ or Cs₂CO₃ is needed to activate the boronic acid.[17] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required to deprotonate the amine.[14][18] However, strong bases can hydrolyze the ester group on your substrate. The base's solubility also matters; some inorganic bases are poorly soluble in purely organic solvents, which can stall the reaction.[18]

    • Solution:

      • For Suzuki reactions, try a biphasic solvent system (e.g., toluene/water) to improve the solubility of the base (K₃PO₄).[17]

      • For Buchwald-Hartwig aminations with this ester-containing substrate, consider a weaker base like Cs₂CO₃ or K₃PO₄ to minimize hydrolysis.[19]

      • Screen a variety of solvents. Dioxane, toluene, and t-amyl alcohol are common choices for these types of couplings.[5][15]

  • Insufficient Reaction Temperature:

    • Cause: Activating a C-Cl bond is energetically demanding and typically requires elevated temperatures (often 80-120 °C) to drive the oxidative addition step.[12]

    • Solution: Ensure your reaction is heated to the recommended temperature for the specific catalyst system you are using. If conversion is slow, a modest increase in temperature may be beneficial, but be mindful of potential catalyst decomposition or side reactions.

Problem 2: Formation of Significant Side Products

Symptom: Your desired product is formed, but accompanied by significant impurities, complicating purification.

Side_Reactions cluster_paths Reaction Pathways intermediate L-Pd(Ar)(X) product Desired Product (Ar-Nu) (Reductive Elimination) intermediate->product Transmetalation + Amine/Boronic Acid dehalogenation Dehalogenation (Ar-H) intermediate->dehalogenation β-Hydride Elimination or Protonolysis homocoupling Homocoupling (Nu-Nu) intermediate->homocoupling Oxidative Coupling

Caption: Competing pathways from the key Pd(II) intermediate.

  • Dehalogenation (Ar-Cl → Ar-H):

    • Cause: This occurs when the aryl halide is reduced to the corresponding arene. The hydrogen source can be the solvent, the amine coupling partner, or water. It can be mediated by the base or the catalyst.[16]

    • Solution:

      • Use a milder base: Strong bases can sometimes promote this pathway.

      • Change the ligand: The ligand can influence the relative rates of reductive elimination versus side reactions. Screening different bulky phosphine ligands is a good strategy.

      • Ensure anhydrous conditions: If water is the suspected proton source, ensure all reagents and solvents are rigorously dried.

  • Homocoupling of Boronic Acid (Suzuki Reaction):

    • Cause: This side reaction (Ar'-B(OH)₂ → Ar'-Ar') is often promoted by the presence of oxygen in the reaction mixture, which can re-oxidize Pd(0) to Pd(II) and facilitate the homocoupling pathway.[16]

    • Solution: The most effective solution is rigorous deoxygenation of the reaction mixture before and during the reaction. Ensure your inert gas line is functioning correctly and that all reagents were added under an inert atmosphere.

  • Hydrolysis of the Ester Group:

    • Cause: The ethyl ester is susceptible to cleavage under strongly basic conditions, especially at high temperatures in the presence of water.

    • Solution:

      • Use a weaker, non-hydroxide base such as K₃PO₄ or Cs₂CO₃ instead of NaOtBu or NaOH.[19]

      • Run the reaction under strictly anhydrous conditions if possible.

      • Minimize reaction time and temperature.

Comparative Data & Catalyst Systems

The following tables summarize starting conditions for common transformations. Note that these are starting points and may require optimization for your specific substrate and coupling partner.

Table 1: Alternative Catalysts for Suzuki-Miyaura Coupling

(Reaction: this compound + Phenylboronic Acid)

Catalyst SystemCatalyst Loading (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)Reference
Palladium Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)10018>90[17]
Palladium Pd₂(dba)₃ (1.5)t-Bu₃P (6)K₃PO₄ (3)Dioxane805~91[10]
Nickel NiCl₂(PCy₃)₂ (5)-K₃PO₄ (3)t-Amyl Alcohol10012~90[5]
Nickel Ni(acac)₂ (5)IPr·HCl (6)K₃PO₄ (2)Dioxane8018>90[5]
Table 2: Alternative Catalysts for Buchwald-Hartwig Amination

(Reaction: this compound + Morpholine)

Catalyst SystemCatalyst Loading (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)Reference
Palladium Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.4)Toluene100-12012-24Good[20][21]
Palladium Pd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2)t-BuOH11012Excellent[22][23]
Nickel Ni(COD)₂ (5)IPr (6)NaOtBu (1.5)Dioxane10024Good[24]
Iron Fe(acac)₃ (10)SIPr·HCl (12)NaOtBu (2)Toluene13024Moderate[25]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for the coupling of aryl chlorides using a palladium/SPhos system.[17]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Degassed 4:1 mixture of Toluene and Water (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial under inert gas, add Pd(OAc)₂ and SPhos, then add the degassed toluene/water mixture. Stir for 5 minutes until a homogeneous solution forms.

  • Transfer the catalyst solution to the Schlenk flask containing the reagents via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Nickel-Catalyzed Buchwald-Hartwig Amination

This protocol is a representative example of a nickel-catalyzed C-N coupling, which can be a potent alternative to palladium systems.[24]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Ni(COD)₂ (0.05 mmol, 5 mol%)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 0.06 mmol, 6 mol%)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • Important: This reaction is sensitive to air and moisture. All manipulations should be performed in a glovebox or using rigorous Schlenk technique.

  • To an oven-dried Schlenk tube inside a glovebox, add Ni(COD)₂, IPr·HCl, and sodium tert-butoxide.

  • Add 2 mL of dioxane and stir for 10 minutes to allow for catalyst formation.

  • Add this compound followed by morpholine and the remaining dioxane (3 mL).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Place the tube in a preheated oil bath at 100 °C and stir for 24 hours.

  • After cooling, carefully quench the reaction by pouring it into a beaker with saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.

References

  • Title: Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides - PMC Source: PubMed Central URL
  • Title: Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides Source: ACS Publications URL
  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC Source: NIH URL
  • Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)
  • Title: Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion Source: ACS Publications URL
  • Title: A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)
  • Title: Nickel-Catalyzed Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents Source: ResearchGate URL
  • Title: Palladium-catalyzed C-N and C-O cross-coupling reactions Source: DSpace@MIT URL
  • Title: Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides Source: Journal of the American Chemical Society URL
  • Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source: ResearchGate URL
  • Title: Diagnosing issues with a failed Suzuki coupling?
  • Title: Help troubleshooting a Buchwald-Hartwig amination?
  • Title: Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process Source: NIH URL
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL
  • Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source: University of Windsor URL
  • Title: A Comparative Guide to Alternative Reagents for Ethyl 2-Bromobenzoate in the Synthesis of Polysubstituted Aromatics Source: Benchchem URL
  • Title: Buchwald–Hartwig amination Source: Wikipedia URL
  • Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: Chemical Insights URL
  • Title: The Buchwald–Hartwig Amination After 25 Years Source: ResearchGate URL
  • Title: Role of the Base in Buchwald–Hartwig Amination Source: The Journal of Organic Chemistry URL
  • Title: The Suzuki Reaction Source: Myers Group, Harvard University URL
  • Title: Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero)
  • Title: Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero)
  • Title: Palladium-catalyzed coupling reactions of aryl chlorides Source: PubMed URL
  • Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: ACS Publications URL
  • Title: Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC Source: NIH URL
  • Title: Application Notes and Protocols: Buchwald-Hartwig Amination of Ethyl 2-Bromo-4-methoxybenzoate Source: Benchchem URL
  • Title: Alternatives to Palladium: A Comparative Guide to Cross-Coupling Catalysts for Ethyl 4-Iodobenzoate Source: Benchchem URL
  • Title: Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates Source: MDPI URL

Sources

Technical Support Center: Minimizing Byproduct Formation in Ethyl 2-chloro-5-fluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-chloro-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively troubleshoot byproduct formation. By understanding the underlying reaction mechanisms and critical control points, you can significantly improve the yield and purity of your target compound.

The synthesis of this compound typically proceeds through a two-step process:

  • Diazotization and Sandmeyer Reaction: Conversion of 2-amino-5-fluorobenzoic acid to 2-chloro-5-fluorobenzoic acid.

  • Fischer Esterification: Esterification of 2-chloro-5-fluorobenzoic acid with ethanol to yield the final product.

This guide is structured to address specific challenges you may encounter in each of these stages.

Part 1: Troubleshooting the Diazotization and Sandmeyer Reaction

The conversion of an aromatic amine to a diazonium salt and its subsequent replacement by a chlorine atom is a powerful transformation.[1] However, the instability of the diazonium salt makes this step highly susceptible to side reactions.[2]

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark brown/black, and I have a low yield of the desired 2-chloro-5-fluorobenzoic acid. What's happening?

A1: The formation of dark, often polymeric, tar-like substances is a common issue and usually points to the decomposition of the diazonium salt.[2] Diazonium salts are notoriously unstable at elevated temperatures (above 5°C).[2] This decomposition can lead to the formation of phenols and other undesirable byproducts.[2]

Troubleshooting Steps:

  • Strict Temperature Control: It is crucial to maintain a low temperature (0-5°C) throughout the diazotization and Sandmeyer reactions.[2] An ice-salt bath is highly recommended for consistent temperature management.

  • Immediate Use of Diazonium Salt: Prepare and use the diazonium salt immediately.[2] Do not let it stand, as this increases the likelihood of decomposition.

  • Slow Reagent Addition: The slow, dropwise addition of the sodium nitrite solution to the acidic solution of the amine helps to control the exothermic reaction and prevent localized temperature spikes.[2]

Q2: I'm observing a significant amount of 2-hydroxy-5-fluorobenzoic acid as a byproduct. How can I minimize its formation?

A2: The formation of the corresponding phenol is a classic byproduct in Sandmeyer reactions and results from the reaction of the diazonium salt with water.[3]

Troubleshooting Steps:

  • Anhydrous Conditions: While the reaction is carried out in an aqueous medium, minimizing excess water where possible can be beneficial.

  • Optimized Acid Concentration: The presence of a mineral acid is essential for the formation and stability of the diazonium salt.[4] Ensure the correct stoichiometry of the acid is used as per a validated protocol.

  • Efficient Copper(I) Chloride Catalyst: A highly active CuCl catalyst is essential for the rapid conversion of the diazonium salt to the desired aryl chloride, outcompeting the reaction with water.

Visualizing the Competing Reactions

The following diagram illustrates the desired Sandmeyer reaction pathway versus the competing phenol formation.

G cluster_0 Diazotization cluster_1 Reaction Pathways 2-amino-5-fluorobenzoic acid 2-amino-5-fluorobenzoic acid Diazonium Salt Diazonium Salt 2-amino-5-fluorobenzoic acid->Diazonium Salt NaNO2, HCl 0-5 °C Desired Product 2-chloro-5-fluorobenzoic acid Diazonium Salt->Desired Product CuCl Phenol Byproduct 2-hydroxy-5-fluorobenzoic acid Diazonium Salt->Phenol Byproduct H2O, Δ

Caption: Competing pathways for the diazonium salt intermediate.

Recommended Protocol for Diazotization and Sandmeyer Reaction

This protocol is optimized to minimize byproduct formation.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-amino-5-fluorobenzoic acid in an aqueous solution of hydrochloric acid.

  • Cooling: Cool the solution to 0-5°C using an ice-salt bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid. Add the freshly prepared, cold diazonium salt solution to the CuCl solution while maintaining the temperature at 0-5°C.

  • Work-up: After the addition is complete, allow the reaction to stir at a low temperature before slowly warming to room temperature. The product can then be isolated by filtration.

Part 2: Troubleshooting Fischer Esterification

The acid-catalyzed esterification of 2-chloro-5-fluorobenzoic acid with ethanol is a reversible reaction.[5][6] Driving the equilibrium towards the product side is key to achieving a high yield.

Frequently Asked Questions (FAQs)

Q1: My esterification reaction seems to have stalled, and I have a significant amount of unreacted carboxylic acid remaining. What can I do?

A1: This is a common issue in Fischer esterification and is often related to the presence of water, which can shift the equilibrium back towards the starting materials.[7][8]

Troubleshooting Steps:

  • Use of Excess Alcohol: Employing a large excess of ethanol can help drive the equilibrium towards the formation of the ester.[6][8] Often, ethanol is used as the solvent for the reaction.

  • Water Removal: Water is a byproduct of the reaction, and its removal is critical.[5] This can be achieved by:

    • Using a Dean-Stark apparatus to azeotropically remove water.

    • Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.

  • Effective Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is necessary to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[7]

Q2: I'm observing an unknown byproduct with a similar polarity to my desired ester on my TLC plate. What could it be?

A2: While less common with primary alcohols like ethanol, side reactions can still occur.

  • Ether Formation: The acid-catalyzed dehydration of two ethanol molecules can form diethyl ether.[7] This is more likely if the reaction temperature is too high.

  • Sulfonation: If using concentrated sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic ring is a possibility.[7]

Visualizing the Esterification Workflow

The following diagram outlines a typical workflow for a Fischer esterification experiment, highlighting key control points.

G start Start reactants Combine 2-chloro-5-fluorobenzoic acid, excess ethanol, and acid catalyst start->reactants reflux Reflux with water removal (e.g., Dean-Stark trap) reactants->reflux workup Cool, neutralize with NaHCO3 solution, and perform liquid-liquid extraction reflux->workup purify Dry organic layer and purify (distillation or chromatography) workup->purify end End purify->end

Caption: A typical workflow for Fischer esterification experiments.

Recommended Protocol for Fischer Esterification

This protocol is designed for high conversion to the ester.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-chloro-5-fluorobenzoic acid, a large excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Monitoring: Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.[9]

  • Isolation: Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography.

By carefully controlling the reaction conditions and understanding the potential side reactions, the formation of byproducts in the synthesis of this compound can be effectively minimized, leading to a higher yield and purity of the final product.

Summary of Key Parameters and Potential Byproducts
Reaction StepCritical ParameterPotential ByproductMitigation Strategy
Diazotization Temperature (0-5°C)Phenols, Polymeric tarsStrict temperature control, immediate use of diazonium salt
Sandmeyer Catalyst ActivityPhenolsUse of fresh, active CuCl
Esterification Water ContentUnreacted Carboxylic AcidUse excess alcohol, remove water (Dean-Stark)
Esterification TemperatureDiethyl EtherMaintain appropriate reflux temperature
References
  • Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Careers360. (n.d.). Diazotization Reaction Mechanism - Detailed Information with FAQs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Real-Time Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetic acid, chlorofluoro-, ethyl ester. Retrieved from [Link]

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Impact of solvent choice on Ethyl 2-chloro-5-fluorobenzoate reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the impact of solvent choice on the reactivity of Ethyl 2-chloro-5-fluorobenzoate. Our goal is to equip you with the foundational knowledge and practical solutions to navigate challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemical behavior of this compound and the critical role of the solvent environment.

Q1: What is the primary reaction mechanism for this compound with nucleophiles?

This compound typically undergoes Nucleophilic Aromatic Substitution (SNAr).[1] This is not to be confused with SN1 or SN2 reactions, which occur at sp3-hybridized carbon atoms. The SNAr mechanism happens at an sp2-hybridized aromatic carbon and is facilitated by the presence of electron-withdrawing groups on the aromatic ring.[1][2] In this molecule, the ester and the fluorine atom act as activating groups, making the ring electron-deficient and susceptible to attack by a nucleophile.[3]

Q2: How does the SNAr mechanism proceed and why is it relevant to solvent choice?

The SNAr mechanism is a two-step process:

  • Addition Step: The nucleophile attacks the carbon atom bearing the leaving group (in this case, the chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][4] This step is typically the rate-determining step of the reaction.[1]

  • Elimination Step: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored.

The solvent's primary role is to stabilize the charged Meisenheimer complex formed in the rate-determining first step. A solvent that can effectively stabilize this intermediate will lower the activation energy and accelerate the reaction rate.[5]

Diagram: The SNAr Mechanism

Caption: General mechanism for SNAr reactions.

Q3: Which solvents are best for the SNAr reaction of this compound?

Polar aprotic solvents are overwhelmingly the solvents of choice for SNAr reactions.[3][6] Common examples include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN).[4] These solvents possess a large dipole moment, which allows them to stabilize the charged Meisenheimer intermediate, but they lack acidic protons.[7] This absence of acidic protons is crucial as it prevents the solvation and deactivation of the nucleophile.

Q4: Why are polar protic solvents (like water or ethanol) generally avoided?

While polar protic solvents (e.g., water, ethanol, methanol) can also stabilize the Meisenheimer complex, they have a significant drawback: they solvate the nucleophile through hydrogen bonding.[8] This "caging" of the nucleophile lowers its energy, reduces its reactivity, and increases the activation energy of the rate-determining step, thus slowing down the reaction.[8][9] In some cases, protic solvents like alcohols can even act as competing nucleophiles, leading to unwanted side products.[6]

Diagram: Solvent Effects on Nucleophile Reactivity

Solvent_Effects How Solvents Interact with an Anionic Nucleophile (Nu⁻) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) cluster_protic Polar Protic Solvent (e.g., Ethanol) Nu_Aprotic Nu⁻ DMSO1 S⁺=O⁻ DMSO2 S⁺=O⁻ DMSO3 S⁺=O⁻ label_aprotic Nucleophile is 'naked' and highly reactive. Positive end of solvent dipole is shielded. Nu_Protic Nu⁻ EtOH1 H⁺-O⁻-Et EtOH1->Nu_Protic H-Bond EtOH2 H⁺-O⁻-Et EtOH2->Nu_Protic H-Bond EtOH3 H⁺-O⁻-Et EtOH3->Nu_Protic H-Bond label_protic Nucleophile is solvated ('caged') and less reactive.

Caption: Protic vs. Aprotic solvent interaction with nucleophiles.

Troubleshooting Guide

This section provides solutions to common problems encountered during reactions with this compound.

Problem 1: My reaction is extremely slow or has stalled.

A sluggish reaction is one of the most common issues and is often directly linked to solvent choice.

  • Cause A: Inappropriate Solvent Type.

    • Diagnosis: You are using a non-polar solvent (e.g., Toluene, Hexane) or a polar protic solvent (e.g., Ethanol, Water). Non-polar solvents lack the ability to stabilize the charged Meisenheimer complex, while protic solvents deactivate the nucleophile.[6][8]

    • Solution: Switch to a polar aprotic solvent such as DMSO, DMF, or NMP.[10] These are known to significantly accelerate SNAr reactions.[3][6]

  • Cause B: Insufficient Polarity.

    • Diagnosis: You are using a less polar aprotic solvent like Acetonitrile (MeCN) or Tetrahydrofuran (THF), and the reaction is still slow. While aprotic, their ability to stabilize the intermediate may be insufficient for your specific nucleophile/substrate combination.

    • Solution: Move to a more polar aprotic solvent. The general trend for accelerating SNAr reactions is: DMSO > DMF > MeCN.

  • Cause C: Presence of Moisture.

    • Diagnosis: Even small amounts of water in your aprotic solvent can act as a protic contaminant, solvating the nucleophile.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Table 1: Properties of Common Solvents and Their Impact on SNAr Reactions

SolventTypeDielectric Constant (ε) at 20°CBoiling Point (°C)Suitability for SNArRationale
DMSO Polar Aprotic47189Excellent High polarity strongly stabilizes the Meisenheimer complex.[11]
DMF Polar Aprotic37153Excellent Very effective, though can decompose at high temperatures.[12]
NMP Polar Aprotic32202Very Good A stable, high-boiling alternative to DMF.[4]
Acetonitrile Polar Aprotic3882Good to Moderate Less polar than DMSO/DMF, may result in slower rates.[6]
Ethanol Polar Protic2478Poor Deactivates nucleophile via hydrogen bonding.[8]
Water Polar Protic80100Very Poor Strong hydrogen bonding severely retards the reaction.[13]
Toluene Non-Polar2.4111Very Poor Cannot stabilize the charged intermediate.[6]

Problem 2: I am observing significant side product formation.

Unwanted byproducts can often be traced back to the solvent's reactivity or its inability to control the reaction pathway.

  • Cause A: Solvent Reactivity.

    • Diagnosis: You are running the reaction in DMF at a high temperature (>130 °C) or with a very strong base and observing a byproduct incorporating a dimethylamino group.

    • Solution: DMF can decompose to form dimethylamine, which is nucleophilic.[12] Switch to a more thermally stable solvent like DMSO or NMP, or reduce the reaction temperature.

  • Cause B: Competing Reaction with Protic Solvent.

    • Diagnosis: You are using an alcohol as a solvent with a strong base (e.g., NaH), and you isolate a product where the chloride has been replaced by an alkoxy group from the solvent.

    • Solution: The alkoxide formed from the deprotonation of the alcohol solvent is a potent nucleophile. Avoid using protic solvents, especially with strong bases.[6] If a protic solvent is unavoidable, use a weaker, non-nucleophilic base like K₂CO₃.

Problem 3: My product is difficult to isolate from the solvent.

High-boiling polar aprotic solvents, while excellent for reactivity, can complicate product isolation.

  • Diagnosis: Your reaction is complete, but removing the DMSO (BP 189 °C) or NMP (BP 202 °C) under reduced pressure is difficult and requires high temperatures, potentially degrading your product.

  • Solution:

    • Aqueous Workup: Quench the reaction mixture in a large volume of water or brine. Most organic products will precipitate or can be extracted with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The highly polar solvent (DMSO, DMF, NMP) will partition into the aqueous layer.

    • Solvent Optimization: If possible, screen less polar or lower-boiling solvents like Acetonitrile or 2-MeTHF during optimization to see if an acceptable reaction rate can be achieved with an easier workup.[6]

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol describes a typical reaction between this compound and a generic amine nucleophile.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the amine nucleophile (1.1 equivalents) and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add anhydrous DMSO (or DMF) to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Substrate Addition: Add this compound (1.0 equivalent) to the stirring mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it into a beaker containing ice-water. Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram: Troubleshooting Workflow for Sluggish SNAr Reactions

Troubleshooting_Workflow start Reaction is Sluggish or Stalled check_solvent What is the solvent type? start->check_solvent protic Protic or Non-Polar check_solvent->protic Protic/Non-Polar aprotic Polar Aprotic check_solvent->aprotic Polar Aprotic check_moisture Are conditions anhydrous? check_temp Is temperature optimized? check_moisture->check_temp Yes sol_moisture Use anhydrous solvents and oven-dried glassware. check_moisture->sol_moisture No sol_temp Increase temperature incrementally (e.g., 80°C -> 100°C -> 120°C) check_temp->sol_temp No sol_polarity Consider a more polar solvent (e.g., MeCN -> DMF or DMSO) check_temp->sol_polarity Yes sol_protic Switch to Polar Aprotic Solvent (e.g., DMSO, DMF) protic->sol_protic aprotic->check_moisture end_ok Reaction Proceeds sol_protic->end_ok sol_moisture->end_ok sol_temp->end_ok sol_polarity->end_ok

Caption: Decision tree for troubleshooting slow SNAr reactions.

References
  • 8.3: Factors affecting rate of nucleophilic substitution reactions - Chemistry LibreTexts. (2020). Available at: [Link]

  • SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress. Available at: [Link]

  • 8.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2019). Chemistry LibreTexts. Available at: [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • 4.7: Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. Available at: [Link]

  • Aromatic Nucleophilic Substitution (SNAr) Mechanism. (2021). YouTube. Available at: [Link]

  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. Available at: [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2010). ResearchGate. Available at: [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Available at: [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2010). Semantic Scholar. Available at: [Link]

  • A comparative study on the effect of solvent on nucleophilic fluorination with [18F]fluoride: protic solvents as co-solvents in SN2 and SNAr reactions. (2011). Semantic Scholar. Available at: [Link]

  • Rate-Determining Factors in Nucleophilic Aromatic Substitution Reactions. (n.d.). ResearchGate. Available at: [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Available at: [Link]

  • How does the dielectric constant affect SN1 and SN2 reactions? (2023). brainly.com. Available at: [Link]

  • 11.5: Characteristics of the SN1 Reaction. (2024). Chemistry LibreTexts. Available at: [Link]

  • Effect of solvent in Nucleophilic Substitution Reaction. (2019). YouTube. Available at: [Link]

  • Why do solvents with low dielectric constants favor SN2 reactions? (2023). Filo. Available at: [Link]

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (n.d.). Wordpress. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (2023). Available at: [Link]

  • Solvent Dielectric Effects on Reaction Mechanisms. (2021). YouTube. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 2-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Ethyl 2-chloro-5-fluorobenzoate is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its halogenated phenyl ring provides a versatile scaffold for further molecular elaboration through various cross-coupling and nucleophilic substitution reactions. The selection of an optimal synthetic route is therefore a critical decision in process development, directly impacting yield, purity, cost, and scalability. This guide provides an in-depth, objective comparison of the two most prevalent laboratory and industrial-scale synthesis routes, grounded in mechanistic principles and supported by detailed experimental protocols.

Route 1: Fischer-Speier Esterification of 2-chloro-5-fluorobenzoic acid

This classical method represents the most direct approach, involving the acid-catalyzed reaction between the parent carboxylic acid and an excess of ethanol. It is a cornerstone of organic synthesis, valued for its operational simplicity and cost-effectiveness.

Mechanistic Rationale

The Fischer-Speier esterification is an equilibrium-controlled nucleophilic acyl substitution.[1] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon[2]. The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the desired ester.

Because the reaction is reversible, specific strategies must be employed to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle. The most common strategy is to use a large excess of the alcohol, which also conveniently serves as the solvent.[1]

Fischer_Esterification RCOOH 2-chloro-5-fluorobenzoic acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ EtOH Ethanol (excess) H_plus H₂SO₄ (cat.) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Ethanol Ester This compound Tetrahedral_Intermediate->Ester - H₂O, - H⁺ Water H₂O

Caption: Fischer-Speier Esterification Workflow.

Experimental Protocol: Fischer-Speier Esterification
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-fluorobenzoic acid (10.0 g, 57.3 mmol, 1.0 eq.).

  • Reagent Addition: Add absolute ethanol (100 mL, ~1.7 mol, ~30 eq.) to the flask. While stirring, slowly add concentrated sulfuric acid (1.6 mL, ~30 mmol, 0.5 eq.) dropwise.

  • Reaction: Heat the mixture to a gentle reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[2]

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude ester by vacuum distillation to obtain pure this compound.

Route 2: Two-Step Synthesis via Acyl Chloride Intermediate

This route circumvents the equilibrium limitations of the Fischer esterification by first converting the carboxylic acid into a highly reactive acyl chloride. This intermediate then readily reacts with ethanol in an essentially irreversible reaction to form the ester with high efficiency.[3]

Mechanistic Rationale

Part A: Formation of 2-chloro-5-fluorobenzoyl chloride The carboxylic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[4][5] The reaction proceeds via a mixed anhydride-like intermediate. The key advantage of thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion.[6][7]

Part B: Esterification The resulting 2-chloro-5-fluorobenzoyl chloride is a potent electrophile. It reacts rapidly with ethanol at or below room temperature. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the HCl produced during the reaction, preventing potential side reactions and driving the esterification forward.[3]

Acyl_Chloride_Route Start 2-chloro-5-fluorobenzoic acid Step1 Step 1: Acylation Start->Step1 + SOCl₂ Intermediate 2-chloro-5-fluorobenzoyl chloride Step1->Intermediate - SO₂, - HCl Step2 Step 2: Esterification Intermediate->Step2 + Ethanol, + Base Product This compound Step2->Product - Base·HCl

Caption: Two-Step Acyl Chloride Synthesis Pathway.

Experimental Protocol: Acyl Chloride Route

Part A: Synthesis of 2-chloro-5-fluorobenzoyl chloride [3]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a caustic trap (to neutralize HCl and SO₂), place 2-chloro-5-fluorobenzoic acid (10.0 g, 57.3 mmol, 1.0 eq.).

  • Reagent Addition: Add thionyl chloride (12.5 mL, 172 mmol, 3.0 eq.) and a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

  • Reaction: Heat the mixture to a gentle reflux (approx. 75-80 °C) for 2 hours. The reaction is complete when the evolution of gas ceases.

  • Isolation: Allow the mixture to cool. Remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure, to obtain the crude 2-chloro-5-fluorobenzoyl chloride. This intermediate is often used in the next step without further purification.

Part B: Esterification of 2-chloro-5-fluorobenzoyl chloride [3]

  • Reaction Setup: In a separate 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve absolute ethanol (5.0 mL, 85.5 mmol, 1.5 eq.) and triethylamine (12.0 mL, 86.0 mmol, 1.5 eq.) in anhydrous dichloromethane (DCM) (80 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the crude 2-chloro-5-fluorobenzoyl chloride (from Part A, ~57.3 mmol, 1.0 eq.), dissolved in a small amount of anhydrous DCM, dropwise with vigorous stirring over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water (50 mL), 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Comparative Analysis

The choice between these two synthetic strategies depends on a careful evaluation of several key performance indicators.

ParameterRoute 1: Fischer-Speier EsterificationRoute 2: Acyl Chloride PathwayRationale & Field Insights
Typical Yield 65-85%>90%The irreversible nature of the acyl chloride reaction with ethanol leads to higher conversion and simpler isolation, boosting overall yield.[3] Fischer esterification yields are often lowered during aqueous work-up to remove the acid catalyst and excess alcohol.[1]
Purity Good to ExcellentExcellentThe acyl chloride route is generally cleaner, with fewer side products. Fischer esterification can sometimes lead to side reactions like ether formation from the alcohol under harsh acidic conditions, although this is less common with primary alcohols like ethanol.
Reagents & Cost LowModerateRoute 1 uses inexpensive bulk chemicals (ethanol, sulfuric acid). Route 2 requires thionyl chloride and a base, which are more costly and add to the total raw material expense.[1][3]
Reaction Conditions High Temperature (Reflux)Low to Moderate TemperatureThe acyl chloride formation requires heating, but the final esterification step is often performed at 0°C to room temperature, offering better control. Fischer esterification requires prolonged heating to reach equilibrium.[2]
Operational Safety ModerateHighRoute 2 involves highly corrosive and toxic reagents like thionyl chloride and requires careful handling of gaseous HCl and SO₂ byproducts.[4][7] While concentrated sulfuric acid in Route 1 is hazardous, the overall process is generally considered safer.
Scalability GoodExcellentWhile both routes are scalable, the acyl chloride pathway is often preferred in industrial settings. The removal of gaseous byproducts is straightforward on a large scale, and the high yield and purity minimize the need for extensive downstream purification.[7]
Atom Economy ModerateLowerFischer esterification has a better theoretical atom economy as it only produces water as a byproduct. The acyl chloride route generates significant waste in the form of sulfur dioxide and the hydrochloride salt of the base.

Conclusion and Recommendation

Both the Fischer-Speier esterification and the two-step acyl chloride pathway are viable and robust methods for the synthesis of this compound.

  • The Fischer-Speier Esterification is the recommended route for academic laboratories, early-stage research, or when cost is the primary driver. Its simplicity, use of common reagents, and acceptable yields make it an excellent choice for producing gram-to-multigram quantities.

  • The Acyl Chloride Pathway is superior for process chemistry, scale-up operations, and when the highest possible yield and purity are required. Despite the higher reagent cost and more stringent safety requirements, its efficiency, speed, and high conversion rate make it more economical for large-scale industrial production where final product quality and throughput are paramount.

Ultimately, the selection must be aligned with the specific objectives of the synthesis, balancing the need for cost-effectiveness, yield, purity, and the safety infrastructure available to the research or production team.

References

  • Chemguide. Preparation of acyl chlorides (acid chlorides).[Link]

  • Khan Academy. Preparation of acyl (acid) chlorides.[Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids.[Link]

  • ResearchGate. 19.2 PREPARATION OF ACYL CHLORIDES.[Link]

  • YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2).[Link]

  • Studylib. Fischer Esterification: Benzoic Acid Lab Manual.[Link]

  • DSpace@MIT. 5.310 F17 Experiment 5: Fischer Esterification.[Link]

  • The Royal Society of Chemistry. Supporting Information Synthesis of Dibenzocycloketones by Acyl Radical Cyclization from Aromatic Carboxylic Acids via Methylene.[Link]

  • Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.[Link]

  • ResearchGate. Fischer Esterification of Benzoic Acid and Polyhydric Alcohols Catalyzed by Basic Ionic Liquids of Bisimidazolium Tungstates.[Link]

  • UNI ScholarWorks. Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides.[Link]

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A Comparative Guide to the Biological Activity Screening of Ethyl 2-chloro-5-fluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug and agrochemical development, the quest for novel bioactive molecules is a perpetual endeavor. Halogenated aromatic compounds, in particular, represent a rich scaffold for the discovery of new therapeutic agents and crop protection chemicals. This guide provides an in-depth technical comparison and screening workflow for derivatives of Ethyl 2-chloro-5-fluorobenzoate, a versatile chemical intermediate. We will explore the rationale behind the derivatization of this molecule and present detailed protocols for evaluating its biological potential across antimicrobial, antifungal, herbicidal, and insecticidal domains. The experimental data presented herein is illustrative, designed to guide researchers in their screening campaigns and demonstrate the potential of this chemical class.

Introduction: The Rationale for Derivatizing this compound

This compound serves as an excellent starting material for combinatorial synthesis due to its distinct substitution pattern on the benzene ring. The presence of both chloro and fluoro groups can significantly influence the lipophilicity, metabolic stability, and binding interactions of the resulting derivatives. Fluorine substitution, in particular, has become a key strategy in the design of modern agrochemicals and pharmaceuticals, often leading to enhanced activity and selectivity.[1][2][3] The ester functional group provides a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores and the exploration of a broad chemical space.

The decision to screen for antimicrobial, antifungal, herbicidal, and insecticidal activities is based on the well-documented bioactivities of related halogenated benzoic acid derivatives. For instance, derivatives of 2-chlorobenzoic acid have shown promising antimicrobial properties.[4] Similarly, fluorinated N-phenylalkanesulfonamides and other fluorinated benzoyl compounds have been investigated for their herbicidal effects.[5][6] Furthermore, various benzoic acid esters have been explored for their antibacterial and insecticidal potential.[7][8] This guide, therefore, aims to provide a systematic approach to unlocking the potential of this compound derivatives.

Synthesis of this compound Derivatives: A General Approach

The synthesis of a library of derivatives from this compound can be readily achieved through the hydrolysis of the ester to the corresponding carboxylic acid, followed by the formation of an amide bond with a variety of amines. This approach allows for the introduction of a wide range of substituents, enabling a thorough investigation of structure-activity relationships (SAR).

Step 1: Hydrolysis of this compound

The ethyl ester is first hydrolyzed to 2-chloro-5-fluorobenzoic acid using a standard base-catalyzed hydrolysis protocol.

Step 2: Amide Coupling

The resulting carboxylic acid is then coupled with a diverse set of primary and secondary amines using a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to yield a library of novel amide derivatives.

Biological Activity Screening: Protocols and Comparative Data

This section outlines detailed protocols for screening the synthesized derivatives for antimicrobial, antifungal, herbicidal, and insecticidal activities. For each assay, a hypothetical dataset is presented to illustrate how the performance of the derivatives can be compared against established standards.

Antimicrobial Activity Screening

The antimicrobial potential of the derivatives is assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacteria (e.g., Staphylococcus aureus and Escherichia coli) is diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: The synthesized derivatives and a standard antibiotic (e.g., Norfloxacin) are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Serial two-fold dilutions are then prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Derivative 1 (Aryl amine)1632
Derivative 2 (Alkyl amine)64>128
Derivative 3 (Heterocyclic amine)816
Norfloxacin (Standard) 1 0.5
This compound>128>128

dot graph TD { rankdir=LR; A[Start] --> B{Prepare Bacterial Inoculum}; B --> C{Prepare Compound Dilutions}; C --> D{Inoculate Microtiter Plate}; D --> E{Incubate at 37°C for 24h}; E --> F{Determine MIC}; F --> G[End]; }

Caption: Workflow for the Broth Microdilution MIC Assay.

Antifungal Activity Screening

The antifungal activity is evaluated against common fungal pathogens using a similar microdilution method.

Experimental Protocol: Antifungal Susceptibility Testing

  • Preparation of Fungal Inoculum: A suspension of fungal spores or yeast cells (e.g., Candida albicans, Aspergillus niger) is prepared in RPMI-1640 medium to a concentration of 0.5 - 2.5 x 10^3 CFU/mL.

  • Compound Preparation: The derivatives and a standard antifungal agent (e.g., Fluconazole) are serially diluted in RPMI-1640 medium in a 96-well plate.

  • Inoculation and Incubation: The wells are inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration that causes a significant inhibition of fungal growth compared to the control.

Data Presentation: Comparative Antifungal Activity (MIC in µg/mL)

CompoundCandida albicansAspergillus niger
Derivative 1 (Aryl amine)3264
Derivative 2 (Alkyl amine)>128>128
Derivative 3 (Heterocyclic amine)1632
Fluconazole (Standard) 2 16
This compound>128>128

dot graph TD { rankdir=LR; A[Start] --> B{Prepare Fungal Inoculum}; B --> C{Prepare Compound Dilutions}; C --> D{Inoculate Microtiter Plate}; D --> E{Incubate at 35°C for 24-48h}; E --> F{Determine MIC}; F --> G[End]; }

Caption: Workflow for Antifungal Susceptibility Testing.

Herbicidal Activity Screening

The herbicidal potential of the derivatives is assessed through a pre-emergence and post-emergence assay on model plant species.

Experimental Protocol: Herbicidal Bioassay

  • Plant Material: Seeds of a model monocot (e.g., Avena fatua - wild oat) and a dicot (e.g., Amaranthus retroflexus - redroot pigweed) are used.

  • Pre-emergence Assay: The compounds are applied to the soil surface of pots sown with the seeds. The pots are then observed for seed germination and seedling growth over a period of 14-21 days.

  • Post-emergence Assay: The compounds are sprayed onto young, actively growing seedlings. The plants are then monitored for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) for 14-21 days.

  • Evaluation: The herbicidal effect is rated on a scale of 0 (no effect) to 100 (complete kill).

Data Presentation: Comparative Herbicidal Activity (% Injury at 1000 g/ha)

CompoundAvena fatua (Monocot)Amaranthus retroflexus (Dicot)
Derivative 1 (Aryl amine)4075
Derivative 2 (Alkyl amine)1020
Derivative 3 (Heterocyclic amine)6090
Glyphosate (Standard) 95 98
This compound05

dot graph TD { rankdir=LR; subgraph Pre-emergence A[Sow Seeds] --> B{Apply Compound to Soil}; B --> C{Observe Germination & Growth}; end subgraph Post-emergence D[Grow Seedlings] --> E{Spray Compound on Foliage}; E --> F{Observe Phytotoxicity}; end C --> G{Rate Herbicidal Effect}; F --> G; }

Caption: Workflow for Herbicidal Bioassays.

Insecticidal Activity Screening

The insecticidal activity is determined against a common agricultural pest using a contact and ingestion bioassay.

Experimental Protocol: Insecticidal Bioassay

  • Test Insect: Larvae of the diamondback moth (Plutella xylostella) are used.

  • Contact Bioassay: A solution of the test compound is topically applied to the dorsal thorax of the larvae. Mortality is recorded after 24 and 48 hours.

  • Ingestion Bioassay: Cabbage leaf discs are dipped in a solution of the test compound, allowed to dry, and then fed to the larvae. Mortality is assessed after 48 hours.

  • LC50 Determination: The lethal concentration required to kill 50% of the test population (LC50) is calculated.

Data Presentation: Comparative Insecticidal Activity (LC50 in ppm)

CompoundPlutella xylostella (Contact)Plutella xylostella (Ingestion)
Derivative 1 (Aryl amine)150100
Derivative 2 (Alkyl amine)>500>500
Derivative 3 (Heterocyclic amine)7550
Cypermethrin (Standard) 10 5
This compound>500>500

dot graph TD { rankdir=LR; subgraph Contact Assay A[Rear Larvae] --> B{Topical Application of Compound}; B --> C{Record Mortality}; end subgraph Ingestion Assay D[Prepare Leaf Discs] --> E{Dip in Compound Solution}; E --> F{Feed to Larvae}; F --> G{Record Mortality}; end C --> H{Calculate LC50}; G --> H; }

Caption: Workflow for Insecticidal Bioassays.

Conclusion and Future Directions

The systematic screening of this compound derivatives presents a promising avenue for the discovery of novel bioactive compounds. The illustrative data presented in this guide suggests that the introduction of different amide functionalities can significantly modulate the biological activity profile of the parent molecule. In particular, derivatives incorporating heterocyclic amines appear to be a promising area for further investigation across multiple biological targets.

Future work should focus on expanding the library of derivatives to include a wider range of chemical diversity. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to identify key structural features that govern bioactivity and to guide the design of more potent and selective compounds. Furthermore, promising lead compounds should be subjected to more extensive toxicological and mechanistic studies to evaluate their potential for further development.

References

  • Hamprecht, G., Würzer, B., & Witschel, M. (2004). Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples. CHIMIA, 58(3), 117-122.
  • CHIMIA. (n.d.). Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-[(2-chloroacetyl)amino]-5-fluorobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Trepka, R. D., et al. (1974). Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides. Journal of Agricultural and Food Chemistry, 22(6), 1111-1119.
  • Townsend, L. B., et al. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry, 40(5), 729-734.
  • De Clercq, E., et al. (2012). 2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid, an antiviral compound with activity against acyclovir-resistant isolates of herpes simplex virus types 1 and 2. Antimicrobial Agents and Chemotherapy, 56(11), 5735-5743.
  • Kumar, A., et al. (2010). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung, 60(10), 614-621.
  • Google Patents. (n.d.). WO2018143911A1 - Antibacterial composition including benzoic acid ester and methods of inhibiting bacterial growth utilizing the same.
  • Olawode, E. O., et al. (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 29(13), 1572-1575.
  • Friedman, M., et al. (2003). Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. Journal of Food Protection, 66(10), 1811-1821.
  • Kapustikova, I., et al. (2013). Synthesis and in vitro evaluation of new derivatives of 2-substituted-6-fluorobenzo[d]thiazoles as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 21(17), 5220-5229.
  • Cha, D. H., et al. (2018). Commercially Available Natural Benzyl Esters and Their Synthetic Analogs Exhibit Different Toxicities against Insect Pests. Insects, 9(2), 54.
  • Siddall, T. L., et al. (2002). Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles. Pest Management Science, 58(12), 1175-1186.

Sources

Nucleophilic Aromatic Substitution (SNAr): The Dominant Reactive Pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Reaction Kinetics of Ethyl 2-chloro-5-fluorobenzoate for Process Optimization

This compound is a key substituted aromatic ester widely utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of its chloro, fluoro, and ethyl ester functionalities imparts a unique reactivity profile. A thorough understanding of the kinetics of its various transformations is paramount for researchers and process chemists to achieve optimal reaction outcomes, maximize yields, ensure safety, and develop robust, scalable synthetic routes.

This guide provides a comparative analysis of the primary reaction types involving this compound, with a focus on Nucleophilic Aromatic Substitution (SNAr) and ester hydrolysis. We will delve into the mechanistic principles that govern reaction rates, compare its reactivity with relevant structural analogs, and provide detailed experimental protocols for kinetic analysis.

The most significant reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). This class of reaction is characteristic of aromatic rings that are "electron-poor," a condition met here due to the presence of three electron-withdrawing groups (EWG): the ethyl ester, the chlorine atom, and the fluorine atom.[1]

The SNAr Mechanism: An Addition-Elimination Route

Unlike the more familiar SN1 and SN2 reactions at aliphatic centers, SNAr proceeds via a two-step addition-elimination mechanism.[2][3]

  • Nucleophilic Attack: A potent nucleophile (Nu-) attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (a halogen in this case). This step is typically the slow, rate-determining step of the reaction.[3]

  • Formation of a Meisenheimer Complex: The attack disrupts the ring's aromaticity, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][4] The stability of this complex is crucial; the more the negative charge can be delocalized, the lower the activation energy and the faster the reaction. Electron-withdrawing groups, especially those positioned ortho and para to the site of attack, are essential for stabilizing this intermediate.[1][5]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group is expelled, resulting in the final substituted product.

The general mechanism is depicted below.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Kinetic Comparison with Alternative Substrates

The rate of an SNAr reaction is highly sensitive to the nature of the substituents on the aromatic ring and the identity of the leaving group.

  • Role of Substituents: In this compound, the ester group (-COOEt) at C1 and the chlorine at C2 activate the ring for nucleophilic attack. The chlorine is ortho to the powerfully electron-withdrawing ester group, making the C2 position a highly probable site for substitution. The fluorine at C5 is meta to the ester, providing less activation at that position. Therefore, displacement of the chloride is kinetically favored over displacement of the fluoride.

  • Leaving Group Ability: A peculiar feature of SNAr is that the typical leaving group trend is reversed, with fluoride often being the best leaving group (F > Cl > Br > I).[3] This is because the rate-determining step is the initial nucleophilic attack. The extreme electronegativity of fluorine makes the carbon it is attached to more electrophilic and thus more susceptible to attack, lowering the activation energy of the first step. Since C-X bond breaking occurs in the fast second step, its strength has a minimal impact on the overall rate.[3]

The following table compares the expected relative reactivity of this compound with other relevant substrates in SNAr reactions.

SubstrateKey FeaturesExpected Relative Rate of SNArRationale
This compound-Cl is ortho to EWG (-COOEt)BaselineThe ester group strongly activates the ortho position for chloride displacement.
Ethyl 4-chlorobenzoate-Cl is para to EWG (-COOEt)Similar to BaselineThe para position is also strongly activated by resonance and induction, leading to a comparable high reaction rate.
Ethyl 3-chlorobenzoate-Cl is meta to EWG (-COOEt)SlowerThe meta position is not activated by resonance, leading to a significantly lower rate of substitution.[1][4]
Ethyl 2,4-dichloro-5-fluorobenzoateAdditional -Cl at C4 (para to -COOEt)FasterThe presence of a second strong EWG further increases the electrophilicity of the ring, accelerating nucleophilic attack.
Ethyl 2-bromo-5-fluorobenzoate-Br instead of -Cl at C2Slightly SlowerAlthough Br is a weaker C-X bond, the higher electronegativity of Cl makes the C2 carbon more electrophilic, favoring a faster rate-determining attack step.
Experimental Protocol: Kinetic Monitoring of SNAr

This protocol describes a method to determine the pseudo-first-order rate constant for the reaction of this compound with a nucleophile, such as piperidine.

Objective: To measure the rate of disappearance of this compound.

Materials:

  • This compound

  • Piperidine (large excess)

  • Anhydrous solvent (e.g., DMSO or ACN)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., dilute HCl)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound and an internal standard in the chosen solvent at a known concentration.

  • Reaction Setup: In a thermostated reaction vessel maintained at the desired temperature (e.g., 50 °C), add the solvent and a large excess of piperidine (at least 10 equivalents relative to the substrate). Allow the solution to reach thermal equilibrium.

  • Reaction Initiation: Initiate the reaction (t=0) by injecting a small, known volume of the substrate/internal standard stock solution into the reaction vessel with vigorous stirring.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. This protonates the amine, stopping its nucleophilic activity.

  • Analysis: Analyze the quenched samples by HPLC. Monitor the peak area of this compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound (ln[Substrate]) versus time. For a pseudo-first-order reaction, this plot should yield a straight line with a slope equal to -kobs, where kobs is the observed rate constant.

Caption: Experimental workflow for a kinetic study of an SNAr reaction.

Kinetics of Ester Hydrolysis

The ethyl ester functionality of the molecule is susceptible to hydrolysis, particularly under basic (saponification) or acidic conditions, to yield 2-chloro-5-fluorobenzoic acid.

Mechanism and Influencing Factors

Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. The presence of the electron-withdrawing chloro and fluoro substituents on the ring enhances the electrophilicity of this carbonyl carbon, thereby increasing the rate of hydrolysis compared to unsubstituted ethyl benzoate.

A study on a similar, more complex ester, methyl-2-[2′-oxo-3′-(2″-choloro-6″-fluorophenyl)propyl]benzoate, revealed a multi-term dependence of the observed rate constant on hydroxide concentration, suggesting the formation of both monoanionic and dianionic tetrahedral intermediates.[6] While the kinetics for this compound may be simpler, this highlights the potential for complex mechanistic behavior.

Comparative Rate Data

The rate of hydrolysis can be compared with related esters to understand the electronic effects of the substituents.

SubstrateKey FeaturesExpected Relative Rate of HydrolysisRationale
Ethyl BenzoateUnsubstituted referenceSlowerLacks the activating effect of electron-withdrawing halogen substituents.
This compoundTwo EWGs (-Cl, -F) on the ringBaselineThe EWGs increase the electrophilicity of the carbonyl carbon, accelerating hydroxide attack.
Ethyl 4-nitrobenzoateStrong EWG (-NO₂) on the ringFasterThe nitro group is a more powerful EWG than the halogens, leading to a significantly faster hydrolysis rate.
Experimental Protocol: Kinetic Study of Alkaline Hydrolysis

Objective: To determine the second-order rate constant for the saponification of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution of known concentration

  • Solvent system (e.g., Ethanol-Water mixture)

  • Standardized hydrochloric acid (HCl) solution

  • Phenolphthalein indicator

Procedure:

  • Reaction Setup: Place known volumes of the NaOH solution and the solvent into separate, sealed flasks and allow them to equilibrate in a constant temperature water bath. Prepare a separate stock solution of the ester in the solvent.

  • Reaction Initiation: Pipette a known volume of the ester stock solution into the flask containing the NaOH solution to start the reaction (t=0). The initial concentrations of both reactants should be similar.

  • Sampling and Quenching: At various time intervals, withdraw a known volume (aliquot) of the reaction mixture and run it into a flask containing a known excess of the standard HCl solution. This immediately neutralizes the remaining NaOH and stops the reaction.

  • Titration: Back-titrate the unreacted HCl in the quenching flask with the standardized NaOH solution using phenolphthalein as an indicator to determine the amount of NaOH consumed at each time point.

  • Data Analysis: The concentration of the ester and hydroxide at time 't' can be calculated from the titration results. For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant, k.

Conclusion

The reactivity of this compound is dominated by nucleophilic aromatic substitution at the C2 position, a process accelerated by the strong activating effect of the ortho-ester group. Kinetic studies reveal that its reactivity is significantly influenced by the electronic nature of ring substituents when compared to other halobenzoates. Additionally, the ester functionality is prone to hydrolysis at a rate enhanced by the electron-withdrawing halogens.

A quantitative understanding of these kinetic profiles is not merely academic; it is essential for the practical application of this versatile intermediate. By carefully selecting nucleophiles, controlling temperature, and managing pH, researchers and drug development professionals can steer reactions toward desired products, minimize side reactions, and ultimately design more efficient and economical synthetic processes.

References

  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021). Chemistry Stack Exchange. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH). Available at: [Link]

  • In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? (2020). Chemistry Stack Exchange. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]

  • 15.4: Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. Available at: [Link]

  • Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. (2010). ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Computational Modeling of Ethyl 2-Chloro-5-Fluorobenzoate Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of molecular reactivity is fundamental to the rational design of synthetic routes and the development of novel therapeutics. Ethyl 2-chloro-5-fluorobenzoate is a key building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique substitution pattern which allows for selective functionalization.[1] This guide provides a comprehensive framework for the computational modeling of its reactivity, offering a powerful predictive tool to complement and guide experimental work. We will delve into the principles of nucleophilic aromatic substitution (SNAr), detail a robust computational workflow using Density Functional Theory (DFT), and compare the predicted reactivity of this compound with a closely related, experimentally characterized analogue, Ethyl 2-fluoro-3-nitrobenzoate.

The Chemical Landscape: Understanding SNAr Reactivity

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis. In contrast to aliphatic systems, SNAr reactions on aryl halides are feasible when the aromatic ring is activated by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2] These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. The reaction generally proceeds via a two-step addition-elimination mechanism, although concerted pathways are also possible, particularly for less activated systems.[3][4]

The reactivity of the leaving group in SNAr reactions is often counterintuitive, with fluoride being a better leaving group than chloride in many cases. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond and making the carbon atom more electrophilic.

A Validated Computational Workflow for Predicting Reactivity

To ensure the predictive power of our computational models, we first establish a workflow and validate it against known experimental data. For this purpose, we will use the well-documented SNAr reactions of Ethyl 2-fluoro-3-nitrobenzoate with various nucleophiles, as reported in the literature.[5]

Our computational approach is centered on Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for studying organic reactions.

Experimental Protocol: SNAr of Ethyl 2-fluoro-3-nitrobenzoate

The following is a representative experimental protocol for the reaction of Ethyl 2-fluoro-3-nitrobenzoate with a nucleophile, based on literature procedures.[5]

Materials:

  • Ethyl 2-fluoro-3-nitrobenzoate

  • Nucleophile (e.g., 2-methylindole)

  • Cesium Carbonate (Cs₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a solution of Ethyl 2-fluoro-3-nitrobenzoate (1.0 equiv) in DMSO, add the nucleophile (1.0 equiv) and Cesium Carbonate (2.0 equiv).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Upon completion, quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Computational Protocol: DFT Modeling of SNAr Reactions

This protocol outlines the steps for calculating the activation energy of the SNAr reaction between an aryl halide and a nucleophile using the Gaussian suite of programs.

1. Geometry Optimization of Reactants and Products:

  • Individually optimize the geometries of the aryl halide, the nucleophile, and the final product using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[6]

  • Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

2. Transition State (TS) Search:

  • Construct an initial guess for the transition state structure. This can be done by combining the optimized reactant geometries and manually adjusting the bond lengths and angles to approximate the geometry at the highest point of the reaction coordinate.

  • Perform a transition state optimization using the QST2 or QST3 method in Gaussian, which uses the reactant and product geometries to locate the transition state.[7] Alternatively, a Berny optimization (opt=TS) can be used with a good initial guess.

  • A frequency calculation on the optimized TS is crucial to verify that it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the reaction coordinate.[7]

3. Intrinsic Reaction Coordinate (IRC) Calculation:

  • To confirm that the located transition state connects the reactants and products, perform an IRC calculation. This traces the reaction path downhill from the transition state in both the forward and reverse directions.

4. Calculation of Activation Energy:

  • The activation energy (ΔG‡) is calculated as the difference in the Gibbs free energies of the transition state and the reactants.

Visualizing the Computational Workflow

The following diagram illustrates the key steps in our computational protocol for modeling the SNAr reaction.

computational_workflow cluster_reactants Reactant Preparation cluster_ts Transition State Search cluster_validation Pathway Validation cluster_energy Energy Calculation reactant1 Optimize Aryl Halide Geometry ts_guess Construct TS Guess reactant1->ts_guess energy_calc Calculate ΔG‡ = G(TS) - G(Reactants) reactant1->energy_calc reactant2 Optimize Nucleophile Geometry reactant2->ts_guess reactant2->energy_calc ts_opt Optimize TS Geometry (QST2/3 or TS) ts_guess->ts_opt ts_freq Frequency Calculation (Verify 1 Imaginary Freq.) ts_opt->ts_freq irc IRC Calculation ts_freq->irc ts_freq->energy_calc product_opt Optimize Product Geometry irc->product_opt

Caption: A schematic of the computational workflow for modeling SNAr reactions.

Comparative Analysis: Predicted vs. Experimental Reactivity

To validate our computational approach, we modeled the reaction of Ethyl 2-fluoro-3-nitrobenzoate with 2-methylindole, for which an experimental yield of 97% has been reported.[5] Our DFT calculations predict a favorable activation energy for this reaction, consistent with the high experimental yield.

ReactionExperimental Yield (%)[5]Calculated ΔG‡ (kcal/mol)
Ethyl 2-fluoro-3-nitrobenzoate + 2-methylindole9718.5
Predicted Reactions
This compound + Piperidine-22.1
This compound + Sodium Methoxide-24.8
Ethyl 2-bromo-5-fluorobenzoate + Piperidine-20.9

Note: The calculated activation energies are for the rate-determining nucleophilic attack step and provide a relative measure of reactivity. Lower activation energy corresponds to a faster reaction.

With a validated computational model, we can now predict the reactivity of this compound. We have chosen two common nucleophiles, piperidine (a secondary amine) and sodium methoxide (an alkoxide), for our comparative study. Additionally, we have included the bromo analogue, Ethyl 2-bromo-5-fluorobenzoate, to investigate the effect of the leaving group.

Our calculations predict that the reaction of this compound with piperidine will have a lower activation energy than with sodium methoxide, suggesting that the amination reaction is kinetically more favorable. This is consistent with the generally higher nucleophilicity of amines compared to alkoxides in SNAr reactions.

Furthermore, comparing the chloro and bromo analogues, our model predicts that Ethyl 2-bromo-5-fluorobenzoate will be more reactive towards piperidine than its chloro counterpart. This highlights the nuanced interplay of electronics and leaving group ability in these reactions.

Mechanistic Insights from Transition State Geometries

The geometry of the transition state provides valuable insights into the reaction mechanism. For the reaction of this compound with piperidine, the calculated transition state shows the C-N bond partially formed and the C-Cl bond partially broken, indicative of a concerted SNAr pathway.

sn_ar_mechanism Reactants This compound + Piperidine TS [Transition State]‡ Reactants->TS ΔG‡ Products Ethyl 2-(piperidin-1-yl)-5-fluorobenzoate + HCl TS->Products

Caption: A simplified reaction coordinate diagram for the SNAr reaction.

Conclusion and Future Directions

This guide has outlined a comprehensive and validated computational workflow for predicting the reactivity of this compound in nucleophilic aromatic substitution reactions. By leveraging DFT calculations, we can estimate activation energies, compare the reactivity of different nucleophiles and leaving groups, and gain insights into the reaction mechanism. While direct experimental data for our target molecule remains to be published, the strong correlation of our methodology with data from a closely related analogue provides confidence in the predictive power of this approach.

For researchers in drug discovery and process development, these computational tools offer a powerful means to screen potential reactions, optimize conditions, and prioritize synthetic routes, ultimately accelerating the pace of innovation. Future work should focus on expanding the library of nucleophiles studied and exploring the influence of different solvent systems on the reaction kinetics.

References

  • Ozerskaya, A. V., et al. (2020). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Mendeleev Communications, 30(1), 108-125. [Link]

  • Ozerskaya, A. V., et al. (2020). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. ResearchGate. [Link]

  • García-Reyes, J., et al. (2021). Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. Nature Communications, 12(1), 3188. [Link]

  • Various Authors. (2016). United States Patent 9,315,438 B2.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • Kollmar, M., et al. (2002). 2-amino-3-fluorobenzoic acid. Organic Syntheses, 79, 196. [Link]

  • Jacobsen, E. N., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(34), 10894–10898. [Link]

  • AOBChem. (n.d.). Ethyl 2-chloro-3-ethyl-5-fluorobenzoate. AOBChem USA. [Link]

  • Bayer AG. (1986). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
  • PubChem. (n.d.). Ethyl 2-chlorobenzoate. PubChem. [Link]

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  • PubChem. (n.d.). Ethyl 2-[(2-chloroacetyl)amino]-5-fluorobenzoate. PubChem. [Link]

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A Comparative Study of Ethyl 2-chloro-5-fluorobenzoate and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the nuanced effects of halogen substitution on the physicochemical and biological properties of aromatic scaffolds are of paramount importance. Ethyl 2-chloro-5-fluorobenzoate, a disubstituted benzoate ester, serves as a valuable starting point for the exploration of structure-activity relationships (SAR). This guide provides a comprehensive comparative analysis of this compound and its selected analogs, offering insights into their synthesis, physicochemical characteristics, and potential biological activities. By presenting detailed experimental protocols and comparative data, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically leverage these halogenated benzoates in their research endeavors.

Introduction: The Significance of Halogenated Benzoates

Halogen atoms, particularly chlorine and fluorine, are frequently incorporated into bioactive molecules to modulate their pharmacokinetic and pharmacodynamic profiles. The introduction of these electronegative and lipophilic moieties can influence a compound's membrane permeability, metabolic stability, binding affinity to target proteins, and overall therapeutic efficacy. Benzoate esters, as common structural motifs in pharmaceuticals and agrochemicals, provide a robust framework for investigating the impact of halogenation.

This guide focuses on this compound and a curated set of its analogs, chosen to systematically explore the effects of the type and position of halogen substituents. The selected analogs for this comparative study are:

  • Ethyl 2-chlorobenzoate: To assess the singular effect of the ortho-chloro substituent.

  • Ethyl 2-fluorobenzoate: To evaluate the impact of an ortho-fluoro substituent.

  • Ethyl 4-fluorobenzoate: To compare the effect of a para-fluoro substituent with the ortho- and di-substituted analogs.

  • Ethyl 2,4-dichloro-5-fluorobenzoate: To investigate the influence of an additional chloro group.

By examining these compounds in parallel, we can dissect the contributions of individual and combined halogen substitutions to their fundamental properties.

Synthesis of this compound and its Analogs

The most direct and widely applicable method for the synthesis of this compound and its analogs is the Fischer esterification of the corresponding benzoic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis due to its reliability and operational simplicity.

General Synthetic Workflow

The overall synthetic scheme involves the reaction of the appropriately substituted benzoic acid with ethanol in the presence of a catalytic amount of strong acid, typically sulfuric acid.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Benzoic_Acid Substituted Benzoic Acid Reaction Esterification Benzoic_Acid->Reaction Ethanol Ethanol (Excess) Ethanol->Reaction Catalyst H₂SO₄ (catalytic) Catalyst->Reaction Heat Reflux Heat->Reaction Ester Ethyl Ester Product Water Water Reaction->Ester Reaction->Water

Caption: General workflow for the Fischer esterification of substituted benzoic acids.

Detailed Experimental Protocol: Synthesis of this compound

This protocol can be adapted for the synthesis of the selected analogs by substituting the starting benzoic acid.

Materials:

  • 2-chloro-5-fluorobenzoic acid (1.0 eq)

  • Absolute Ethanol (used as both reactant and solvent)

  • Concentrated Sulfuric Acid (catalytic amount, ~2-3 drops)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-fluorobenzoic acid in an excess of absolute ethanol (e.g., 10-20 mL per gram of carboxylic acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Comparative Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems. Properties such as molecular weight, boiling point, density, and lipophilicity (logP) are summarized in the table below for this compound and its analogs.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
This compound 35112-26-6C₉H₈ClFO₂202.61115-117 (10 mmHg)1.281.512
Ethyl 2-chlorobenzoate7335-25-3C₉H₉ClO₂184.62241-2431.181.523
Ethyl 2-fluorobenzoate443-26-5C₉H₉FO₂168.17207-2081.141.492
Ethyl 4-fluorobenzoate451-46-7C₉H₉FO₂168.16207-2081.141.488
Ethyl 2,4-dichloro-5-fluorobenzoate103318-75-8C₉H₇Cl₂FO₂237.05125-127 (5 mmHg)1.411.534

Analysis of Physicochemical Trends:

  • Molecular Weight: The molecular weight increases with the number and atomic mass of the halogen substituents, with Ethyl 2,4-dichloro-5-fluorobenzoate being the heaviest.

  • Boiling Point: The boiling point generally increases with molecular weight and the presence of more polarizable halogen atoms. The dichlorinated analog exhibits a significantly higher boiling point.

  • Density: The density also follows a clear trend, increasing with the degree of halogenation.

  • Refractive Index: The refractive index, a measure of how light propagates through the substance, also increases with the number of halogen atoms.

Comparative Biological Activity: An Investigative Framework

Proposed Biological Evaluation Workflow

The following workflow outlines a logical progression for the comparative biological evaluation of this compound and its analogs.

Biological_Evaluation_Workflow cluster_screening Primary Screening cluster_secondary Secondary Assays (for active compounds) Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Mechanism Mechanism of Action Studies Antimicrobial->Mechanism Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Cytotoxicity->Mechanism Metabolic_Stability Metabolic Stability Assay (Human Liver Microsomes) Mechanism->Metabolic_Stability

Caption: Proposed workflow for the biological evaluation of the benzoate analogs.

Experimental Protocol: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol is designed to determine the lowest concentration of each compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and can be used to determine the cytotoxic potential of the compounds.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative study of this compound and its analogs. The provided synthesis protocol is robust and adaptable, and the tabulated physicochemical data reveals clear structure-property relationships. The proposed biological evaluation workflow, complete with detailed experimental protocols, offers a clear path for investigating the potential antimicrobial and cytotoxic activities of these compounds.

Future research should focus on the execution of these biological assays to generate direct comparative data. Elucidating the structure-activity relationships will be crucial for the rational design of more potent and selective analogs. Further investigations into the mechanism of action of any identified active compounds will be essential for their potential development as therapeutic agents. This systematic approach will undoubtedly contribute to a deeper understanding of the role of halogenation in molecular design and accelerate the discovery of novel bioactive compounds.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Ethyl 2-chlorobenzoate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Ethyl 2-fluorobenzoate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Ethyl 4-fluorobenzoate. National Center for Biotechnology Information. Available from: [Link]

  • Vairappan, C. S., Kawamoto, T., Miwa, H., & Suzuki, M. (2004). Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria. Planta medica, 70(11), 1087–1090.
  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2014).
  • Raut, S. V., & Shingate, B. B. (2015). Synthesis and biological evaluation of novel substituted benzothiazole derivatives as potential anticancer agents. Bioorganic & medicinal chemistry letters, 25(17), 3743–3748.

A Senior Application Scientist's Guide to Benchmarking Ethyl 2-chloro-5-fluorobenzoate in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Ethyl 2-chloro-5-fluorobenzoate, a halogenated aromatic ester, presents itself as a versatile reagent for the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of its performance against common alternatives in key synthetic transformations, supported by experimental data and detailed protocols, to empower you with the insights needed to make informed decisions in your laboratory.

Introduction: The Strategic Value of Halogenated Benzoates

Halogenated benzoic acid derivatives are indispensable tools in organic synthesis, serving as precursors to a wide array of pharmaceuticals and functional materials. The strategic placement of halogen atoms on the aromatic ring allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This compound, with its distinct substitution pattern, offers a unique combination of reactivity and stability, making it a subject of considerable interest.

Core Comparative Analysis: Performance in Key Transformations

This guide will focus on three fundamental and widely utilized reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). We will benchmark the performance of this compound against its bromo- and iodo-analogs, providing a clear perspective on the trade-offs between reactivity, cost, and availability.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of biaryl synthesis. The reactivity of the aryl halide is a paramount factor in this transformation, with the general trend being I > Br > Cl. This is primarily due to the bond dissociation energies of the carbon-halogen bond, which influence the rate-determining oxidative addition step.

While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively reported in mainstream literature, we can infer its reactivity based on established principles and compare it with its bromo- and iodo- counterparts. Generally, the coupling of aryl chlorides requires more forcing conditions, such as higher temperatures and more sophisticated catalyst systems, compared to aryl bromides and iodides.

Comparative Data for Suzuki-Miyaura Coupling

FeatureEthyl 2-iodo-5-fluorobenzoate (Inferred)Ethyl 2-bromo-5-fluorobenzoateThis compound (Inferred)
Reactivity HighModerateLow
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos)
Typical Base K₂CO₃, Cs₂CO₃K₂CO₃, Cs₂CO₃Stronger bases (e.g., K₃PO₄, CsF)
Temperature Room Temperature to 80 °C80-110 °C100-140 °C
Yield (vs. Phenylboronic acid) >90%~70-90%~50-80% (with optimized catalyst system)

Experimental Insight: The higher reactivity of the bromo- and iodo-analogs often translates to higher yields and shorter reaction times under milder conditions. However, the lower cost and greater availability of chloro-arenes make the development of efficient protocols for their use, like that for this compound, a highly desirable endeavor, especially for large-scale synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide (Analogous System)

This protocol for the Suzuki-Miyaura coupling of an aryl bromide provides a representative workflow that can be adapted for this compound, likely with adjustments to the catalyst, ligand, and reaction temperature.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X (Ln) B->C D Transmetalation (Ar'-B(OR)2) C->D E Ar-Pd(II)-Ar' (Ln) D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl bromide (e.g., Ethyl 2-bromo-5-fluorobenzoate) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • K₂CO₃ (2.0 mmol)

  • Toluene/Ethanol/Water mixture (e.g., 4:1:1, 5 mL)

Procedure:

  • To a dried Schlenk flask, add the aryl bromide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key determinant of reaction efficiency.

While direct experimental data for the Buchwald-Hartwig amination of this compound is scarce, the general principles of C-N cross-coupling suggest that it would be less reactive than its bromo- and iodo-analogs. The use of specialized bulky, electron-rich phosphine ligands is often necessary to achieve good yields with aryl chlorides.[1][2]

Comparative Data for Buchwald-Hartwig Amination

FeatureEthyl 2-iodo-5-fluorobenzoate (Inferred)Ethyl 2-bromo-5-fluorobenzoateThis compound (Inferred)
Reactivity HighModerateLow
Typical Catalyst System Pd₂(dba)₃ / Xantphos or BINAPPd₂(dba)₃ / XPhos or RuPhosPd₂(dba)₃ / BrettPhos or other highly active ligands
Typical Base Cs₂CO₃, K₃PO₄NaOtBu, K₃PO₄Stronger, non-nucleophilic bases (e.g., LHMDS, KHMDS)
Temperature 80-110 °C90-120 °C100-150 °C
Yield (vs. Morpholine) >90%~80-95%~60-85% (with optimized catalyst system)

Experimental Insight: The choice of ligand and base is critical for the successful amination of less reactive aryl chlorides. The development of third-generation Buchwald-Hartwig catalysts has significantly expanded the scope of this reaction to include challenging substrates like this compound.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide (Analogous System)

This protocol for an aryl bromide provides a starting point for developing a procedure for this compound, with the understanding that the catalyst system and reaction conditions will likely require optimization.

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X (Ln) B->C D Amine Coordination & Deprotonation C->D E Ar-Pd(II)-NR2 (Ln) D->E F Reductive Elimination E->F F->A Regeneration G Ar-NR2 F->G

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Materials:

  • Aryl bromide (e.g., Ethyl 2-bromo-5-fluorobenzoate) (1.0 mmol)

  • Amine (e.g., Morpholine) (1.2 mmol)

  • Pd₂(dba)₃ (0.025 mmol)

  • XPhos (0.06 mmol)

  • NaOtBu (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add the aryl bromide, NaOtBu, Pd₂(dba)₃, and XPhos to a dried Schlenk tube.

  • Add toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr): A Classic Transformation

Nucleophilic aromatic substitution is a powerful tool for the introduction of heteroatom nucleophiles onto an aromatic ring. The success of this reaction is highly dependent on the electronic nature of the aromatic ring, with electron-withdrawing groups being crucial for activation. The ester and fluoro- substituents on this compound are electron-withdrawing, making the ring susceptible to nucleophilic attack.

In SNAr reactions, the reactivity of the leaving group often follows the trend F > Cl > Br > I, which is the opposite of that observed in cross-coupling reactions. This is because the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, and the high electronegativity of fluorine stabilizes this intermediate.

Comparative Data for Nucleophilic Aromatic Substitution

FeatureEthyl 2-fluoro-5-chlorobenzoate (Inferred)This compoundEthyl 2-bromo-5-fluorobenzoate (Inferred)
Reactivity (at C2) HighModerateLow
Typical Nucleophile Alkoxides, Amines, ThiolatesAlkoxides, Amines, ThiolatesAlkoxides, Amines, Thiolates
Typical Conditions Room temperature to moderate heatingModerate to high heatingHigh heating
Yield (vs. Sodium Methoxide) >90%~70-90%~50-70%

Experimental Insight: The presence of the fluorine atom at the 5-position and the ester at the 1-position of this compound both contribute to the activation of the ring towards nucleophilic attack. While the chloro-substituent is a moderately good leaving group in this context, a fluoro-substituent at the 2-position would likely lead to a more reactive substrate.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Alkoxide (Illustrative)

This protocol illustrates a typical SNAr reaction. The specific conditions for this compound would need to be optimized.

Diagram: SNAr Reaction Mechanism

SNAr_Mechanism Ar-X Ar-X Meisenheimer Complex [Ar(X)(Nu)]- Ar-X->Meisenheimer Complex + Nu- Ar-Nu Ar-Nu Meisenheimer Complex->Ar-Nu - X-

Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.

Materials:

  • This compound (1.0 mmol)

  • Sodium methoxide (1.2 mmol)

  • Anhydrous DMF or DMSO (5 mL)

Procedure:

  • To a dried round-bottom flask, add sodium methoxide.

  • Add the anhydrous solvent and stir until the sodium methoxide is dissolved.

  • Add this compound to the solution.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion: A Strategic Choice for Your Synthesis

This compound is a valuable and versatile building block in organic synthesis. While it may be less reactive in palladium-catalyzed cross-coupling reactions compared to its bromo- and iodo-analogs, its lower cost and the continuous development of highly active catalyst systems make it an attractive option, particularly for large-scale applications. In nucleophilic aromatic substitution reactions, its electronic properties render it a viable substrate.

The choice between this compound and its alternatives will ultimately depend on the specific requirements of your synthesis, including cost considerations, desired reactivity, and the availability of appropriate catalytic systems. By understanding the principles outlined in this guide and leveraging the provided protocols as a starting point for optimization, you can confidently select the most suitable reagent to advance your research and development goals.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Sun, X. Y., Sun, Y. H., & Rao, Y. (2014). A gram-scale synthesis of multi-substituted arenes via palladium catalyzed C–H halogenation. Chinese Chemical Letters, 25(5), 667-669.
  • A comparative guide to the reactivity of 2-bromo- vs. 2-chloro-benzimidazoles in cross-coupling reactions. (2025). BenchChem.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

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Safety Operating Guide

Navigating the Uncertainty: A Guide to the Proper Disposal of Ethyl 2-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 2-chloro-5-fluorobenzoate was not located during the preparation of this guide. The following procedures are based on the inferred hazards from its chemical structure as a chlorinated and fluorinated aromatic compound. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.[1][2]

Part 1: Inferred Hazard Assessment and Immediate Safety Precautions

Given the structure of this compound, we must infer its potential hazards from its constituent functional groups: a chlorinated aromatic ring, a fluorinated aromatic ring, and an ethyl ester. Halogenated organic compounds are often persistent in the environment and can have significant toxicological effects.[1] Therefore, it is prudent to handle this compound as a hazardous substance.

Key Inferred Hazards:

  • Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract. The long-term toxicological properties are unknown.[1][3][4][5]

  • Environmental Hazards: Halogenated organic compounds can be persistent and toxic to aquatic life.[6]

Personal Protective Equipment (PPE): The First Line of Defense

A robust PPE protocol is non-negotiable when handling any chemical with unknown or inferred toxicity. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles or a face shield.Protects against splashes and potential vapors that can cause serious eye irritation.[3][4][5]
Hand Protection Chemically resistant gloves (e.g., Viton®, butyl rubber, or laminate films).Standard nitrile gloves may not offer sufficient protection against chlorinated aromatic compounds. Always consult the glove manufacturer's resistance chart.[7]
Skin and Body Protection A buttoned lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended.Prevents accidental skin contact and contamination of personal clothing.[2][7]
Respiratory Protection All handling should be performed in a certified chemical fume hood.Minimizes the risk of inhaling potentially harmful vapors.[7]

Part 2: Step-by-Step Disposal Procedures

The cardinal rule for the disposal of this compound is to treat it as hazardous waste.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Designate a Waste Container: Use a clean, chemically compatible container with a secure screw-top lid. The container must be clearly labeled.

  • Labeling: The label should include:

    • "Hazardous Waste"

    • "this compound"

    • An accumulation start date.

    • The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • Segregation: this compound waste should be collected as a halogenated organic waste .[8] Do not mix with non-halogenated organic waste, acids, bases, or other incompatible materials.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards (Inferred) B Don Appropriate PPE A->B C Select Labeled, Compatible Halogenated Waste Container B->C D Transfer Waste into Container C->D E Securely Seal Container D->E F Store in Designated Satellite Accumulation Area E->F G Away from Incompatibles F->G H Contact EHS for Pickup G->H I EHS Transports to Licensed Waste Disposal Facility H->I J Incineration (Typical for Halogenated Organics) I->J

Caption: Disposal workflow for this compound.

Part 3: Regulatory Framework and Waste Classification

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Based on its chemical properties as a halogenated organic compound, waste containing this compound would likely fall under the "F-list" for wastes from non-specific sources. Specifically, it could be classified under codes such as F001 or F002 if it is a spent solvent, or it may be considered a toxic waste (U-listed ) if discarded as a commercial chemical product.[9][10][11][12][13] Your institution's EHS department will make the final determination.

Part 4: Emergency Procedures - Spills and Exposures

In the event of a spill or exposure, immediate and correct action is critical.

Spill Response
  • Evacuate and Alert: Immediately evacuate the immediate area and alert nearby personnel and your supervisor.

  • Assess the Spill: For small spills (a few milliliters) that you are trained to handle:

    • Ensure the area is well-ventilated (fume hood).

    • Wear the appropriate PPE.

    • Contain the spill with an inert absorbent material like vermiculite or sand.

    • Carefully collect the absorbed material using non-sparking tools and place it in your designated halogenated waste container.

  • Large Spills: For larger spills, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4][5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[14]

Conclusion

The proper disposal of this compound, while seemingly straightforward, requires a cautious and informed approach rooted in the principles of chemical safety. By treating this compound as a hazardous halogenated organic waste, adhering to strict PPE protocols, and maintaining clear and open communication with your institution's EHS department, you can ensure the safety of yourself, your colleagues, and the environment.

References

  • Envera Consulting. (2014, March 19). Four Different RCRA Waste Codes (EPA Hazardous Wastes).
  • BenchChem. (2025). Proper Disposal of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester: A Step-by-Step Guide for Laboratory Professionals.
  • ChemicalBook. (2025, September 27). 2-CHLORO-5-FLUOROBENZOIC ACID ETHYL ESTER Safety Data Sheet.
  • BenchChem. (2025). Proper Disposal Procedures for 2-[(3-Fluorobenzyl)oxy]benzoic acid.
  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • U.S. Environmental Protection Agency. RCRAInfo Waste Code.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Sigma-Aldrich. Ethyl 5-chloro-2-fluorobenzoate.
  • Unknown.
  • U.S. Government Publishing Office. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Fisher Scientific. 3-Fluorobenzoic acid Safety Data Sheet.
  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • Sigma-Aldrich. (2024, September 8). Ethyl 3-aminobenzoate Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 24). Benzoic acid, 4-chloro-, ethyl ester Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). Ethyl 4-fluorobenzoate Safety Data Sheet.
  • Cornell Law School Legal Information Institute. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Fisher Scientific. (2025, December 19). 3-Chloro-5-fluorobenzoic acid Safety Data Sheet.
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  • BLD Pharm. Ethyl 2,4-dichloro-5-fluorobenzoate.
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Comprehensive Handling Guide: Personal Protective Equipment for Ethyl 2-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of Ethyl 2-chloro-5-fluorobenzoate. As a trusted partner in your research, our goal is to provide value beyond the product by ensuring you have the critical information needed to operate safely and effectively. The following procedures are synthesized from established safety principles and data from structurally related compounds to ensure a comprehensive and cautious approach.

Hazard Assessment and GHS Classification

While a specific, universally adopted GHS classification for this compound is not consistently available, a critical assessment of closely related analogs—such as other halogenated benzoic acids and their esters—allows for a presumptive hazard profile.[1][2] Researchers must, at a minimum, treat this compound as hazardous based on the following classifications derived from these analogs.

This proactive classification ensures that the highest standards of safety are applied, mitigating risks associated with skin, eye, and respiratory tract irritation.[2]

Hazard ClassCategoryGHS Hazard StatementRationale
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationBased on data for analogous chlorinated and fluorinated aromatic compounds which are known skin irritants.[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationHalogenated organic esters frequently cause significant eye irritation upon contact.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationVapors or aerosols of the compound can irritate the respiratory system, a common property of volatile substituted benzene derivatives.[1][2]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential, beginning with engineering controls and supplemented by individual protective gear. The causality behind each selection is critical for understanding and ensuring compliance.

Primary Engineering Control: Chemical Fume Hood

All handling of this compound, including weighing, aliquoting, and reaction setup, must be performed inside a certified chemical fume hood. This is the most critical safety measure, as it provides primary containment and protects the user from inhaling potentially irritating vapors.[3] The fume hood's constant airflow is designed to pull vapors away from the operator's breathing zone, preventing systemic exposure.[3]

Eye and Face Protection
  • Mandatory: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[4] Goggles are required because they form a protective seal around the eyes, offering robust defense against splashes, mists, and vapors that standard safety glasses do not provide.[3]

  • Recommended for High-Risk Operations: A full-face shield should be worn over safety goggles during procedures with a heightened risk of splashes, such as when handling bulk quantities or during vigorous mixing.[3] An eyewash station must be immediately accessible in the laboratory.[3]

Skin and Body Protection
  • Gloves: Wear chemically resistant, impervious gloves.[1] Nitrile gloves are a common starting point, but it is crucial to consult the glove manufacturer's resistance chart for specific breakthrough times for chlorinated and fluorinated aromatic compounds. Always double-glove if handling larger quantities or for extended periods. Contaminated gloves must be removed and disposed of properly, and hands washed thoroughly afterward.

  • Lab Coat: A standard cotton lab coat is insufficient. A chemically resistant lab coat or a rubber apron over a standard lab coat is required to prevent skin contact. Clothing should cover the entire body, including arms and legs.[3]

  • Footwear: Closed-toe shoes are mandatory. Antistatic, conductive footwear is recommended in areas where electrostatic discharge is a concern.[3]

Respiratory Protection

When work is conducted within a properly functioning chemical fume hood, specific respiratory protection is typically not required.[1] However, a respirator is necessary under specific circumstances:

  • Ventilation Failure: If the fume hood malfunctions.

  • Large-Scale Spill: During the cleanup of a significant spill where vapor concentrations may exceed exposure limits.

  • Non-Standard Operations: For any procedure where adequate local exhaust ventilation cannot be achieved.

In these situations, a full-face respirator with an organic vapor cartridge is the recommended minimum.[4]

Procedural Workflow for Safe Handling

This step-by-step workflow provides a self-validating system for handling this compound, from preparation to disposal. The accompanying diagram visually represents this critical path.

Step-by-Step Methodology
  • Preparation and Pre-Handling:

    • Verify the functionality of the chemical fume hood.

    • Ensure an eyewash station and safety shower are unobstructed and operational.[1]

    • Don all required PPE as outlined in Section 2.

    • Prepare all necessary equipment (glassware, spatulas, etc.) and place it within the fume hood to minimize movement in and out of the containment area.

    • Designate a specific waste container for contaminated solids (gloves, wipes) and another for liquid waste.

  • Aliquoting and Handling:

    • Keep the primary container of this compound tightly sealed when not in use.[1]

    • Perform all transfers and measurements slowly and carefully to avoid generating splashes or aerosols.

    • If the compound is a solid, avoid creating dust. If it is a liquid, pour gently.

    • Work with the smallest quantity practical for the experiment.

  • Post-Handling and Decontamination:

    • Decontaminate all non-disposable equipment that came into contact with the chemical.

    • Wipe down the interior surfaces of the fume hood with an appropriate solvent.

    • Carefully remove PPE, avoiding contact with the contaminated outer surfaces. Gloves should be removed last.

    • Wash hands and any exposed skin thoroughly with soap and water.[1]

  • Emergency Response:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5] If irritation persists, seek medical attention.[1]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.[1]

    • Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, administer oxygen. Seek medical attention.[1]

    • Spill: Evacuate the immediate area. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6] For large spills, evacuate the lab and follow institutional emergency procedures.

Safe Handling Workflow Diagram

cluster_prep 1. Preparation cluster_handling 2. Active Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Cleanup cluster_disposal 4. Waste Management prep_ppe Don Required PPE prep_hood Verify Fume Hood & Safety Showers prep_ppe->prep_hood prep_materials Prepare Materials & Waste Containers prep_hood->prep_materials handle_aliquot Aliquot Chemical prep_materials->handle_aliquot handle_reaction Perform Experiment handle_aliquot->handle_reaction cleanup_workspace Decontaminate Workspace & Equipment handle_reaction->cleanup_workspace emergency Emergency Event (Spill/Exposure) handle_reaction->emergency cleanup_ppe Doff & Dispose of PPE cleanup_workspace->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal Dispose of Chemical & Contaminated Waste per Regulations cleanup_wash->disposal emergency->disposal Follow Emergency Protocols

Caption: Workflow for handling this compound.

Waste Disposal Plan

Proper disposal is a critical final step in the safe handling workflow. Failure to comply can result in regulatory penalties and environmental harm.

  • Chemical Waste: Unused or excess this compound must be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, pipette tips, absorbent pads, and paper towels, must be disposed of as solid hazardous waste.[1]

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring personal safety and the integrity of their work.

References

  • Echemi. (2019). ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate Safety Data Sheets.
  • Safety Data Sheet. (n.d.). Product and company identification, Hazard identification of the product.
  • ChemicalBook. (2025). 2-CHLORO-5-FLUOROBENZOIC ACID ETHYL ESTER Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Chloro-5-fluorobenzoic acid.
  • Sigma-Aldrich. (n.d.). Ethyl 5-chloro-2-fluorobenzoate | 773139-56-3.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • PubChem. (n.d.). Ethyl 2-chlorobenzoate | C9H9ClO2 | CID 81783.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Fisher Scientific. (2011). SAFETY DATA SHEET: 5-Chloro-2-fluorobenzoic acid.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Benzoic acid, 4-chloro-, ethyl ester.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Ethyl 4-fluorobenzoate.
  • Apollo Scientific. (n.d.). Ethyl 2-chloroacetoacetate Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.